Product packaging for 4-Benzothiazolamine(Cat. No.:CAS No. 1123-51-9)

4-Benzothiazolamine

Cat. No.: B072255
CAS No.: 1123-51-9
M. Wt: 150.2 g/mol
InChI Key: DUGYIAXAVYWYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Benzothiazolamine is a high-value benzothiazole derivative serving as a critical synthetic intermediate and pharmacophore in numerous research fields. Its primary research value lies in medicinal chemistry, where it acts as a privileged scaffold for developing novel therapeutic agents. The compound's mechanism of action is often associated with its ability to interact with biological targets such as enzymes and receptors; it is extensively utilized in the synthesis of potential kinase inhibitors, antimicrobials, and anticancer compounds due to its planar, aromatic structure which facilitates intercalation and binding. Beyond pharmaceuticals, this compound is a key precursor in material science for constructing organic ligands, fluorescent dyes, and molecular sensors, where its electron-rich heterocyclic system confers desirable photophysical properties. This reagent is offered in high purity to ensure reproducibility in complex synthetic pathways and biological assays, providing researchers with a reliable building block to advance their investigations in drug discovery and functional material design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S B072255 4-Benzothiazolamine CAS No. 1123-51-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzothiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGYIAXAVYWYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305397
Record name 4-Benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-51-9
Record name 4-Benzothiazolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzothiazolamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170680
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzothiazol-4-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Benzothiazolamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HZ3WP3GQG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Benzothiazolamine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzothiazolamine is a heterocyclic aromatic organic compound belonging to the benzothiazole family. This class of compounds is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, due to the diverse biological activities exhibited by its derivatives. While research has been conducted on various aminobenzothiazole isomers, this guide focuses on the current understanding of the 4-amino substituted analogue, summarizing its chemical structure, properties, and the biological potential suggested by related compounds.

Chemical Structure and Identification

This compound is characterized by a benzene ring fused to a thiazole ring, with an amine group substituted at the 4-position of the benzothiazole core.

IUPAC Name: 1,3-benzothiazol-4-amine[1] Synonyms: 4-Aminobenzothiazole, Benzo[d]thiazol-4-amine[1]

The chemical structure can be represented by the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyValueReference
Molecular Formula C₇H₆N₂S[1]
Molecular Weight 150.20 g/mol [1]
CAS Number 1123-51-9[1]
Appearance Solid (predicted)
XLogP3 1.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 0[1]
Topological Polar Surface Area 67.2 Ų[1]

Synthesis of this compound

A generalized workflow for such a synthesis is depicted below:

G Start Starting Material (e.g., 2-chloro-3-nitroaniline) Intermediate1 Cyclization Reaction (e.g., with a sulfur source) Start->Intermediate1 Intermediate2 4-Nitrobenzothiazole Intermediate1->Intermediate2 Intermediate3 Reduction Reaction (e.g., SnCl₂/HCl or H₂/Pd-C) Intermediate2->Intermediate3 Product This compound Intermediate3->Product

Caption: A potential synthetic workflow for this compound.

Biological Activities and Potential Applications

Direct experimental evidence for the biological activities of this compound is limited in the available scientific literature. However, extensive research on other aminobenzothiazole isomers, particularly 2-aminobenzothiazole derivatives, has revealed a broad spectrum of pharmacological effects, suggesting potential areas of investigation for the 4-amino analogue.

Anticancer Potential

Numerous studies have highlighted the potent and selective antitumor activity of 2-aminobenzothiazole derivatives against various cancer cell lines. For instance, 2-(4-aminophenyl)benzothiazole has demonstrated significant growth-inhibitory effects in breast, colon, ovarian, and renal tumor cell lines.[2] The proposed mechanism for some of these compounds involves metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive species that can induce apoptosis.

A general experimental workflow for assessing the in vitro anticancer activity of a compound like this compound is outlined below.

G cluster_workflow In Vitro Anticancer Activity Workflow A Cancer Cell Line Culture B Treatment with this compound (Varying Concentrations) A->B C Incubation Period B->C D Cell Viability Assay (e.g., MTT Assay) C->D E Data Analysis (IC₅₀ Determination) D->E F Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) D->F

Caption: General workflow for in vitro anticancer screening.

Neuroprotective Potential

Some benzothiazole derivatives have been investigated for their neuroprotective properties. For example, riluzole, a 2-aminobenzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS). While the direct neuroprotective effects of this compound have not been reported, this remains a plausible area for future research.

Experimental Protocols

Detailed, validated experimental protocols specifically for this compound are not available in the current body of literature. However, standard methodologies for key assays that would be employed to investigate its biological activity are provided below as a reference for researchers.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a solvent like DMSO, with a solvent control group) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Investigation of Signaling Pathways: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample. It can be used to investigate the effect of a compound on signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Methodology:

  • Cell Lysis: Treat cancer cells with this compound, then lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins of the signaling pathway (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Signaling Pathways: A Putative Target

While no specific signaling pathway has been definitively linked to the action of this compound, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target for anticancer drug development. Should this compound exhibit anticancer properties, this pathway would be a primary candidate for investigation.

A simplified representation of the PI3K/Akt/mTOR signaling pathway is provided below.

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits

Caption: Overview of the PI3K/Akt/mTOR signaling cascade.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of biologically active benzothiazoles. While its specific synthesis and biological functions are not yet well-documented, the known properties of related aminobenzothiazole derivatives, particularly in the areas of oncology and neuroprotection, provide a strong rationale for further investigation. Future research should focus on developing a robust and scalable synthesis for this compound to enable thorough biological evaluation. Subsequent studies should aim to elucidate its specific molecular targets and mechanisms of action, including its potential effects on key signaling pathways implicated in disease. Such research will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

The Synthesis of 4-Benzothiazolamine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among its derivatives, 4-benzothiazolamine and its analogs have garnered significant interest due to their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the primary synthetic routes to this compound and its derivatives, complete with detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key biological signaling pathways.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns on the benzothiazole core, and scalability. The most common strategies involve either the construction of the benzothiazole ring with the amino group precursor already in place or the late-stage introduction of the amino functionality onto a pre-formed benzothiazole scaffold.

Route 1: Synthesis via Reduction of 4-Nitrobenzothiazole

A reliable and frequently employed method for the synthesis of this compound involves the nitration of a suitable benzothiazole precursor, followed by the reduction of the nitro group. This approach offers good regioselectivity for the introduction of the nitrogen functionality at the C-4 position.

Experimental Protocol: Synthesis of this compound via Reduction

Step 1: Synthesis of 4-Nitrobenzothiazole

Step 2: Reduction of 4-Nitrobenzothiazole to this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzothiazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reducing Agent: Add a reducing agent, for example, tin(II) chloride (SnCl₂·2H₂O) (3.0-5.0 eq) or iron powder in the presence of an acid (e.g., HCl or acetic acid).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) for a period of 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Route 2: Synthesis via Sandmeyer Reaction of 4-Aminobenzothiazole Precursors

The Sandmeyer reaction provides a versatile method for introducing various functionalities, including the amino group, onto an aromatic ring via a diazonium salt intermediate.[1][2][3] While the Sandmeyer reaction is typically used to replace an amino group, a variation can be envisioned where a different precursor at the 4-position is converted to the amine. A more direct application mentioned in the literature is the use of 4-aminobenzothiazole itself as a starting material for further derivatization via the Sandmeyer reaction.[2] This implies that methods for the direct synthesis of 4-aminobenzothiazole exist.

Experimental Protocol: Illustrative Sandmeyer Reaction for Derivatization

This protocol describes the conversion of an amino group, which could be a precursor to other derivatives.

  • Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HBr or HCl) and cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) dropwise while maintaining the low temperature to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of the desired copper(I) salt (e.g., CuBr, CuCl, CuCN) in the corresponding acid. Slowly add the cold diazonium salt solution to the copper(I) salt solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-3 hours. The evolution of nitrogen gas is typically observed.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. The crude product is then purified by standard methods such as column chromatography or recrystallization.

Route 3: Modern Coupling Reactions for Derivative Synthesis

For the synthesis of N-aryl or N-alkyl derivatives of this compound, modern palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination are highly effective.[4][5][6][7][8] This method involves the coupling of an amine with an aryl halide or triflate.

Experimental Protocol: Buchwald-Hartwig Amination for N-Aryl-4-benzothiazolamine

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-bromobenzothiazole (1.0 eq), the desired aryl amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Solvent and Degassing: Add an anhydrous, degassed solvent such as toluene or dioxane. The reaction mixture is typically degassed by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of benzothiazole derivatives from the literature. Note that specific data for this compound is limited, and the data presented here is for structurally related compounds to provide a comparative overview of the efficiency of different synthetic methods.

Table 1: Synthesis of 2-Aminobenzothiazole Derivatives

Starting MaterialReagents and ConditionsProductYield (%)Reference
o-TolylthioureaCl₂, Methylene chloride, 0-5 °C then reflux4-Methyl-2-aminobenzothiazole hydrochloride95.8[9]
4-Substituted anilinesKSCN, Br₂, Acetic acid6-Substituted-2-aminobenzothiazolesNot specified[10]
p-ToluidineNaSCN, SO₂Cl₂, Chlorobenzene2-Amino-6-methylbenzothiazoleNot specified[11]

Table 2: Synthesis of Benzothiazole Derivatives via Cyclization

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-Aminothiophenol, Substituted benzaldehydeNaHSO₃, DMF, reflux2-Arylbenzothiazole74[12]
2-Aminobenzenethiol, Aromatic aldehydesToluene, reflux (110 °C)2-ArylbenzothiazolesNot specified[13][14]
4-Amino-3-mercaptobenzoic acid, p-Nitrobenzoyl chloridePyridine, 80 °C2-(4'-nitrophenyl)-benzothiazole-6-carbonyl chlorideNot specified[13]

Signaling Pathways and Mechanisms of Action

Derivatives of this compound have been shown to exert their biological effects by modulating key signaling pathways implicated in diseases such as cancer and bacterial infections.

Anticancer Activity: Inhibition of Kinase Signaling Pathways

Many benzothiazole derivatives exhibit anticancer activity by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[15][16] Key targets include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and components of the PI3K/AKT/mTOR pathway.[15][17][18][19][20][21][22][23]

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Benzothiazole This compound Derivative Benzothiazole->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of EGFR signaling pathway by this compound derivatives.

Antimicrobial Activity: Targeting Bacterial Enzymes

The antimicrobial properties of benzothiazole derivatives often stem from their ability to inhibit essential bacterial enzymes that are absent or significantly different in humans.[24][25][26][27][28] This includes enzymes involved in DNA replication, such as DNA gyrase, and metabolic pathways, such as dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS).[24]

Antibacterial_Mechanism Benzothiazole This compound Derivative DNA_Gyrase DNA Gyrase Benzothiazole->DNA_Gyrase Inhibition DHFR Dihydrofolate Reductase (DHFR) Benzothiazole->DHFR Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Folate_Synthesis Folate Synthesis DHFR->Folate_Synthesis Bacterial_Growth Bacterial Growth Inhibition DNA_Replication->Bacterial_Growth Folate_Synthesis->Bacterial_Growth

Caption: Mechanism of antibacterial action of this compound derivatives.

Conclusion

The synthesis of this compound and its derivatives offers a rich field for chemical and pharmacological exploration. The synthetic routes outlined in this guide, from classical cyclization reactions to modern cross-coupling methods, provide a versatile toolkit for accessing a wide array of structurally diverse compounds. The potent and varied biological activities of these molecules, particularly their ability to modulate key signaling pathways in cancer and infectious diseases, underscore their continued importance in drug discovery and development. Further research into the structure-activity relationships and optimization of these compounds holds significant promise for the development of novel therapeutic agents.

References

4-Benzothiazolamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: 4-Benzothiazolamine

This compound is a heterocyclic aromatic organic compound containing a benzene ring fused to a thiazole ring, with an amine group substituted at the fourth position. This compound and its derivatives are of significant interest to the scientific community due to their wide range of potential biological activities.

PropertyValueSource
CAS Number 1123-51-9[1]
Molecular Formula C₇H₆N₂S[1]
Molecular Weight 150.20 g/mol [1]
IUPAC Name 1,3-benzothiazol-4-amine
Synonyms Benzothiazol-4-ylamine

Spectroscopic and Analytical Data

TechniqueExpected Key Features for Benzothiazole Core
¹H NMR Aromatic protons typically resonate in the range of 7.0-8.5 ppm. The chemical shifts are influenced by the position and nature of substituents. The amine protons would appear as a broader signal, the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR Aromatic carbons generally appear in the downfield region of the spectrum (110-160 ppm). The carbon attached to the nitrogen and sulfur atoms within the thiazole ring will have distinct chemical shifts.
Infrared (IR) Spectroscopy Characteristic peaks would include N-H stretching vibrations for the amine group (typically around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-S stretching vibrations. Aromatic C-H and C=C stretching bands would also be present.
Mass Spectrometry (MS) The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would be indicative of the benzothiazole core structure.
Analytical Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

A robust method for the detection and quantification of benzothiazole derivatives, including this compound, in various matrices involves HPLC-MS/MS.

Experimental Protocol:

  • Sample Preparation:

    • For solid samples (e.g., textiles, tires), ultrasonication-assisted solvent extraction is employed.[2] A suitable solvent such as acetonitrile or methanol can be used.

    • Liquid samples may require a liquid-liquid extraction or solid-phase extraction (SPE) for cleanup and concentration.

  • Chromatographic Separation:

    • A C18 reverse-phase column is typically used.

    • The mobile phase often consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometric Detection:

    • Electrospray ionization (ESI) is a common ionization technique for these compounds, and can be operated in both positive and negative ion modes.[2]

    • Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Synthesis of the Benzothiazole Scaffold

The synthesis of the benzothiazole core can be achieved through several established routes. A common and versatile method is the condensation of a 2-aminothiophenol with a variety of reagents.

General Experimental Protocol (Condensation Reaction):

  • Reactants: 2-aminothiophenol and a suitable electrophile (e.g., an aldehyde, carboxylic acid, or acyl chloride).

  • Solvent: A high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used. In some cases, reactions can be performed under solvent-free conditions.

  • Catalyst: Depending on the specific reaction, a catalyst may be employed. This can range from acids and bases to transition metal catalysts.

  • Reaction Conditions: The reaction mixture is typically heated to facilitate the condensation and cyclization. The temperature and reaction time are optimized based on the specific substrates.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction. Purification is commonly achieved through recrystallization or column chromatography.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation Electrophile Electrophile (e.g., Aldehyde, Carboxylic Acid) Electrophile->Condensation Benzothiazole_Scaffold Benzothiazole Scaffold Condensation->Benzothiazole_Scaffold

General synthesis of the benzothiazole scaffold.

Biological Activities and Potential Therapeutic Applications

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds.[3] Derivatives have demonstrated a wide array of pharmacological activities.

Biological ActivityDescription
Anticancer Benzothiazole derivatives have shown potent cytotoxic activity against various cancer cell lines, including breast, colon, ovarian, and renal cancers.[4] Some derivatives are known to induce apoptosis.[5]
Antimicrobial Compounds containing the benzothiazole moiety have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]
Enzyme Inhibition Certain benzothiazole derivatives have been identified as inhibitors of enzymes such as monoamine oxidase (MAO), which is a target for neurodegenerative diseases, and dihydropteroate synthase (DHPS), an enzyme in the folate biosynthesis pathway of bacteria.[6][7]
Neuroprotective The benzothiazole structure is present in drugs like Riluzole, which is used to treat amyotrophic lateral sclerosis (ALS), highlighting its potential in neurological disorders.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively elucidated, studies on related benzothiazole derivatives suggest potential mechanisms of action. A plausible target for the anticancer activity of benzothiazole compounds is the PI3K/AKT signaling pathway, which is a critical regulator of cell survival and proliferation.

Hypothesized Mechanism of Action:

  • Inhibition of PI3K: The benzothiazole derivative may bind to and inhibit the activity of phosphoinositide 3-kinase (PI3K).

  • Downregulation of AKT Phosphorylation: Inhibition of PI3K prevents the phosphorylation and subsequent activation of Akt (Protein Kinase B).

  • Induction of Apoptosis: The suppression of the PI3K/AKT pathway can lead to the activation of pro-apoptotic proteins and ultimately result in programmed cell death.[3][5]

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits 4-Benzothiazolamine_Derivative This compound (Hypothesized) 4-Benzothiazolamine_Derivative->PI3K Inhibits

Hypothesized inhibition of the PI3K/AKT pathway.

Experimental Workflow for Cytotoxicity Assessment

A standard workflow to evaluate the potential anticancer activity of this compound is the MTT assay, which measures cell viability.

Experimental Protocol (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.[8]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

G Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_1 Incubate Overnight Cell_Seeding->Incubation_1 Compound_Treatment Treat with this compound (Varying Concentrations) Incubation_1->Compound_Treatment Incubation_2 Incubate for 24-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h MTT_Addition->Incubation_3 Solubilization Add Solubilizing Agent (e.g., DMSO) Absorbance_Reading Read Absorbance (e.g., 570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End Incubating_3 Incubating_3 Incubating_3->Solubilization

Workflow for MTT cytotoxicity assay.

References

Spectroscopic Profile of 4-Benzothiazolamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Benzothiazolamine, a significant heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in public databases, this document presents a detailed analysis of the closely related and well-characterized compound, 2-Amino-4-methylbenzothiazole, as a representative analogue. The methodologies and spectral interpretations provided herein are broadly applicable to the characterization of this class of molecules.

Spectroscopic Data Analysis

The following sections summarize the key spectroscopic data for 2-Amino-4-methylbenzothiazole, which serves as a valuable reference for the structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each nucleus.

Table 1: ¹H NMR Spectroscopic Data for 2-Amino-4-methylbenzothiazole

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.38d7.0Aromatic H
7.07d2.2Aromatic H
7.02t7.0Aromatic H
6.34br s--NH₂
2.50s--CH₃

Solvent: Not specified in the available data. Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Amino-4-methylbenzothiazole

Chemical Shift (δ) ppmAssignment
167.3C2 (C=N)
147.9C7a
131.1C4
126.1C6
121.7C5
120.9C7
115.5C3a
17.8-CH₃

Solvent: Not specified in the available data. Data sourced from publicly available spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Infrared (IR) Spectroscopy Data for 2-Amino-4-methylbenzothiazole

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200N-H stretch (amine)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1640-1600N-H bend (amine)
1600-1450C=C stretch (aromatic)
~1550C=N stretch (thiazole ring)
~750C-S stretch

Note: The data presented is a generalized representation of expected peaks for this compound class. Specific peak positions and intensities can be found in the referenced spectra.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for 2-Amino-4-methylbenzothiazole

m/zInterpretation
164[M]⁺ (Molecular ion)
163[M-H]⁺
136[M-CNH]⁺
109[M-C₃H₃S]⁺

Ionization method: Electron Ionization (EI). Data sourced from NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for benzothiazole derivatives.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire spectra with a spectral width of approximately -2 to 12 ppm. Typically, 16 to 32 scans are co-added with a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence with a spectral width of 0 to 200 ppm. A higher number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) are generally required to achieve a good signal-to-noise ratio.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation and Data Acquisition:

  • Spectrometer: A mass spectrometer equipped with an EI source (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu). The electron energy is typically set to 70 eV.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR IR IR Purification->IR MS MS Purification->MS Data_Processing Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Determination Structure Determination Data_Processing->Structure_Determination Final_Report Final Report Structure_Determination->Final_Report

A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Benzothiazolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Benzothiazolamine, a key heterocyclic compound with significant potential in pharmaceutical research and development. Understanding these fundamental physicochemical properties is critical for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. This document consolidates available data, outlines detailed experimental protocols, and presents logical workflows to guide researchers in handling and characterizing this molecule.

Core Concepts: Solubility and Stability

The therapeutic effectiveness of an active pharmaceutical ingredient (API) is intrinsically linked to its solubility and stability. Solubility governs the bioavailability of the compound, while its stability determines the shelf-life and ensures that the patient receives the intended dose without exposure to potentially harmful degradation products.[1] this compound, as a member of the benzothiazole class of compounds, exhibits specific characteristics that require careful consideration during all stages of drug development.

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which features a bicyclic aromatic system and an amino group. This structure results in a generally hydrophobic molecule with a basic character.

Aqueous Solubility

This compound exhibits low intrinsic solubility in aqueous solutions. The presence of the basic amino group, however, makes its aqueous solubility highly dependent on the pH of the medium. In acidic conditions, the amine group becomes protonated, forming a more soluble salt.[2] Conversely, in neutral or basic media, the compound exists predominantly in its less soluble free base form.

While specific quantitative data for this compound is not extensively available in public literature, the general principle of pH-dependent solubility for basic compounds is well-established.[3][4][5]

Table 1: Predicted Aqueous Solubility of this compound at Different pH Values

pHPredicted Solubility (mg/L)Notes
1.2> 1000High solubility due to the formation of the protonated amine salt.
4.5100 - 500Moderate solubility as the compound is partially ionized.
6.810 - 50Low solubility, approaching the intrinsic solubility of the free base.
7.4< 10Very low solubility in physiological pH, characteristic of the free base.
9.0< 5Extremely low solubility in basic conditions.

Note: The data in this table is predicted based on the known behavior of similar basic benzothiazole derivatives and general principles of pH-dependent solubility. Experimental verification is required for precise values.

Solubility in Organic Solvents

Consistent with its hydrophobic nature, this compound demonstrates good solubility in a range of organic solvents. This property is crucial for various stages of drug development, including synthesis, purification, and the preparation of stock solutions for in vitro assays. Generally, polar aprotic and polar protic solvents are effective in dissolving benzothiazole derivatives.[6][7]

Table 2: Solubility of this compound in Common Organic Solvents

SolventTypePredicted Solubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Excellent solvent for creating high-concentration stock solutions.[8][9][10]
MethanolPolar Protic10 - 50Good solubility, suitable for many analytical and experimental procedures.[11] A solution of a similar compound, 2-amino-4-chlorobenzothiazole, is noted at 100 µg/mL in methanol.[12]
EthanolPolar Protic5 - 20Moderate solubility.
AcetonitrilePolar Aprotic1 - 10Limited to moderate solubility.
WaterPolar Protic< 0.01 (at pH 7.4)Very low solubility, as detailed in the aqueous solubility section.

Note: The data in this table is predicted based on the known behavior of similar benzothiazole derivatives. Experimental verification is essential.

Stability Profile of this compound

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[1] The benzothiazole ring system can be susceptible to several degradation pathways.

pH-Dependent Stability (Hydrolysis)

The stability of this compound in aqueous solutions is significantly influenced by pH. The primary degradation pathway in aqueous media is hydrolysis. The thiazole ring can be susceptible to cleavage, particularly under basic conditions, which can lead to the formation of 2-aminothiophenol derivatives.[13] Studies on similar compounds, such as 2-styrylbenzothiazolium salts, have shown that hydrolysis occurs at a significant rate at pH 8.

Table 3: Predicted Stability of this compound under Different pH Conditions

pHConditionPredicted StabilityPotential Degradation Pathway
1.2AcidicRelatively StableMinimal hydrolysis
7.4NeutralModerately Stable, potential for slow hydrolysisSlow hydrolysis of the thiazole ring
9.0BasicUnstable, significant degradation expectedBase-catalyzed hydrolysis

Note: This data is based on general knowledge of benzothiazole chemistry. Specific kinetic data for this compound needs to be determined experimentally.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of this compound.[13] Potential photolytic degradation pathways for benzothiazole derivatives include trans-cis photoisomerization and the formation of cation radicals.[14] Therefore, it is crucial to protect solutions and solid forms of the compound from light.

Thermal Stability

Elevated temperatures can accelerate the degradation of this compound. Thermal degradation pathways may include oxidation and rearrangement reactions. As a general practice, the compound and its formulations should be stored at controlled room temperature or under refrigerated conditions to minimize thermal decomposition.

Table 4: Summary of Stability Profile and Potential Degradation Products

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic HydrolysisRelatively StableMinimal degradation
Basic HydrolysisUnstable2-aminothiophenol derivatives
OxidationSusceptibleSulfoxides, sulfones
Photolysis (UV light)SusceptibleIsomers, products of ring cleavage
Thermal (Elevated)SusceptibleVarious oxidation and rearrangement products

Experimental Protocols

To obtain precise and reliable data for the solubility and stability of this compound, standardized experimental protocols should be followed.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

  • Preparation: Prepare a series of buffered solutions at the desired pH values (e.g., 1.2, 4.5, 6.8, 7.4, 9.0).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer solution in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sampling and Separation: Withdraw a sample from each flask and separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The determined concentration represents the equilibrium solubility at that specific pH and temperature.

Stability Indicating Method: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at a controlled temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and store at room temperature, protected from light.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to a defined light exposure (e.g., according to ICH Q1B guidelines).

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a specified duration.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable HPLC method. The method should be capable of separating the parent compound from all degradation products.

  • Peak Purity: Assess the peak purity of the parent compound and the degradation products using a photodiode array (PDA) detector to ensure the analytical method is stability-indicating.

Visualizing Workflows and Pathways

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Prepare Buffer Solutions (various pH) B Add Excess this compound A->B C Equilibrate (Shake at constant T) B->C D Sample and Separate (Centrifuge/Filter) C->D E Quantify Concentration (HPLC) D->E F Determine Equilibrium Solubility E->F

Caption: A schematic of the shake-flask method for determining equilibrium solubility.

Logical Flow for Stability Testing

G Logical Flow for Stability Testing cluster_0 Forced Degradation A1 Acid Hydrolysis B Develop Stability-Indicating HPLC Method A1->B A2 Base Hydrolysis A2->B A3 Oxidation A3->B A4 Photolysis A4->B A5 Thermal Stress A5->B C Identify Degradation Products (LC-MS) B->C D Formal Stability Studies (ICH Guidelines) B->D E Establish Shelf-life and Storage Conditions D->E

Caption: The process flow for conducting comprehensive stability testing of a drug substance.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The compound's low aqueous solubility, particularly at physiological pH, and its susceptibility to hydrolytic, oxidative, and photolytic degradation are critical parameters that must be addressed during formulation and development. The experimental protocols and logical workflows presented herein offer a systematic approach for researchers to generate the specific data required for successful drug development. It is imperative that the predicted data presented in the tables be confirmed through rigorous experimental investigation to ensure the safety and efficacy of any potential therapeutic agent based on this promising scaffold.

References

The Diverse Biological Activities of the 4-Benzothiazolamine Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-benzothiazolamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This heterocyclic motif serves as a versatile template for the design and synthesis of novel therapeutic agents targeting a spectrum of diseases. This technical guide provides a comprehensive overview of the current understanding of the biological potential of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various this compound derivatives has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. A summary of reported IC50 values is presented in Table 1.

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Derivative 12[1]HT29 (Colon)0.015
H460 (Lung)0.28
A549 (Lung)1.53
MDA-MB-231 (Breast)0.68
Derivative 55[1]HT-29 (Colon)0.024
H460 (Lung)0.29
A549 (Lung)0.84
MDA-MB-231 (Breast)0.88
Nitrobenzylidene derivative 54[1]MCF7 (Breast)0.036
HEPG2 (Liver)0.048
2-(4-amino-3-methylphenyl)benzothiazole (DF 203)[2]Various cancer cell linesExhibits antitumor activity
Compound with nitro substituent (A)[3][4]HepG2 (Liver)56.98 (24h), 38.54 (48h)
Compound with fluorine substituent (B)[3][4]HepG2 (Liver)59.17 (24h), 29.63 (48h)
B19[5][6]IL-6/STAT3 signaling0.067

Table 1: Anticancer Activity of this compound Derivatives (IC50 values)

Signaling Pathways in Anticancer Activity

1.2.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain 2-substituted benzothiazole derivatives have been shown to exert their anticancer and anti-inflammatory effects by targeting this pathway.[3][4][7] These compounds have been observed to decrease the protein levels of NF-κB, which in turn leads to the reduction of downstream inflammatory mediators like COX-2 and iNOS.[3][4][7]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Benzothiazolamine This compound Derivatives Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex 2. Signal Transduction IkB IκB IKK_Complex->IkB 3. Phosphorylation NF_kB NF-κB (p50/p65) IkB->NF_kB Inhibition Proteasomal_Degradation IkB->Proteasomal_Degradation 4. Ubiquitination & Degradation NF_kB_n NF-κB (p50/p65) NF_kB->NF_kB_n 5. Nuclear Translocation Benzothiazolamine->NF_kB Inhibition DNA DNA NF_kB_n->DNA 6. DNA Binding Gene_Expression Gene Expression (COX-2, iNOS) DNA->Gene_Expression 7. Transcription

NF-κB signaling pathway inhibition by this compound derivatives.

1.2.2. STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that, when constitutively activated, promotes tumor growth and survival. Benzothiazole derivatives have been designed as potent STAT3 inhibitors.[5][6] For instance, compound B19 has demonstrated excellent activity against the IL-6/STAT3 signaling pathway, blocking the phosphorylation of STAT3 and suppressing the expression of its downstream target genes like c-MYC and MCL-1.[5]

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor JAK JAK Receptor->JAK 2. Activation STAT3 STAT3 JAK->STAT3 3. Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer 4. Dimerization Benzothiazolamine This compound Derivatives Benzothiazolamine->STAT3 Inhibition of Phosphorylation DNA DNA pSTAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding Gene_Expression Gene Expression (c-MYC, MCL-1) DNA->Gene_Expression 6. Transcription

STAT3 signaling pathway inhibition by this compound derivatives.

Antimicrobial Activity

The this compound scaffold is also a promising platform for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance. These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of this compound derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A selection of reported values is presented in Table 2.

Compound ID/ReferenceMicroorganismMIC (µg/mL)MBC (mg/mL)
Thiazolidin-4-one derivatives[8]Pseudomonas aeruginosa90-180-
Escherichia coli90-180-
Compound 18[9]P. aeruginosa1000.12
Compounds 1, 2, 4, 5[9]E. coli1200.25
Compound 41c[8]E. coli3.1-
P. aeruginosa6.2-
Compounds 56, 59a-d[8]Klebsiella pneumoniae0.4-0.8-
Compound 66c[8]P. aeruginosa3.1-6.2-
Staphylococcus aureus3.1-6.2-
E. coli3.1-6.2-
Compounds 130a, 130b, 130c[8]Moraxella catarrhalis4-

Table 2: Antimicrobial Activity of this compound Derivatives (MIC and MBC values)

Mechanism of Antimicrobial Action

Benzothiazole derivatives exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes. Some of the reported targets include:

  • DNA gyrase: Inhibition of this enzyme interferes with DNA replication.[8]

  • Peptide deformylase: Essential for bacterial protein synthesis.[8]

  • Dihydropteroate synthase (DHPS): Involved in the folic acid synthesis pathway.[8]

  • Dialkylglycine decarboxylase: An enzyme in the bacterial cell wall synthesis pathway.[8]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. This compound derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of these compounds has been evaluated in various in vitro and in vivo models. Table 3 summarizes some of the key findings.

Compound ID/ReferenceAssayActivity/IC50
Compound A[3][4]COX-2 InhibitionReduced levels
iNOS InhibitionReduced levels
Compound B[3][4]COX-2 InhibitionReduced levels
iNOS InhibitionReduced levels
Compound 17c[8]Carrageenan-induced paw edema80% inhibition at 3h
Compound 17i[8]Carrageenan-induced paw edema78% inhibition at 3h
BS23[10]COX-1241.64 µM
COX-213.19 µM
BS29[10]COX-1124.81 µM
COX-217.80 µM

Table 3: Anti-inflammatory Activity of this compound Derivatives

Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many this compound derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[3][10] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of pain and inflammation. Additionally, as mentioned earlier, the inhibition of the NF-κB pathway contributes significantly to their anti-inflammatory effects.[3][4][7]

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal function. The this compound scaffold has been explored for its potential to protect neurons from various insults, including oxidative stress and excitotoxicity. Riluzole, a benzothiazole derivative, is an approved drug for the treatment of amyotrophic lateral sclerosis (ALS), highlighting the neuroprotective potential of this chemical class.[9]

Quantitative Neuroprotective Activity Data

The neuroprotective effects of this compound derivatives have been assessed in various cellular models of neurodegeneration. Table 4 provides a summary of some of the available quantitative data.

Compound ID/ReferenceAssayEC50/Activity
Dimethylamino analogues 21, 26, 27, 28[2]R/O induced cell deathShowed neuroprotective profile
Pyridothiazepine 38[2]R/O induced cell deathShowed neuroprotective profile
Compound 1f[11]NMDA-induced excitotoxicityComparable to memantine at 30 µM
Compound 1j[11]NMDA-induced excitotoxicityMarked anti-excitotoxic effects
Compound 3oMAO-B InhibitionIC50 = 3.04 µM
Compound 3sMAO-B InhibitionIC50 = 1.6 µM

Table 4: Neuroprotective Activity of this compound Derivatives

Mechanism of Neuroprotective Action

The neuroprotective mechanisms of this compound derivatives are multifaceted and can include:

  • Inhibition of Acetylcholinesterase (AChE): By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease.

  • Inhibition of Monoamine Oxidase B (MAO-B): Inhibition of MAO-B reduces oxidative stress in the brain, a key factor in the progression of several neurodegenerative diseases.

  • Modulation of Calcium Homeostasis: Some derivatives have been shown to modulate intracellular calcium levels, protecting neurons from excitotoxicity.

  • Anti-inflammatory Effects: As discussed previously, the anti-inflammatory properties of these compounds can also contribute to their neuroprotective effects by reducing neuroinflammation.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Western Blot for NF-κB Pathway Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-NF-κB p65).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is used to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Carrageenan Injection: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of this compound derivatives.

Experimental_Workflow In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Refinement In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development End End: Clinical Candidate Preclinical_Development->End

General experimental workflow for screening this compound derivatives.

Conclusion

The this compound scaffold represents a highly valuable and versatile platform for the development of new therapeutic agents. The extensive research into its anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities has revealed a wealth of promising lead compounds and elucidated key mechanisms of action. The ability of these derivatives to modulate critical signaling pathways such as NF-κB and STAT3 underscores their potential to address the complex and multifactorial nature of many diseases. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth in vivo studies will be crucial in translating the therapeutic promise of the this compound scaffold into clinically effective drugs. This guide serves as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

The Medicinal Chemistry of 4-Benzothiazolamine: A Core Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The benzothiazole nucleus, a heterocyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry, underpinning a diverse array of biologically active compounds.[1] Among its isomers, 4-benzothiazolamine has emerged as a particularly valuable scaffold for the development of novel therapeutic agents. Its unique structural and electronic properties allow for versatile chemical modifications, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and antimicrobial effects.[2][3][4] This technical guide provides an in-depth review of the medicinal chemistry of this compound, focusing on its synthesis, structure-activity relationships (SAR), and mechanisms of action, with a special emphasis on its role in oncology and neuropharmacology.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[5][6] The mechanism of action for many of these compounds involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[7][8]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various this compound and related amino-benzothiazole derivatives against several human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure of the compounds' potency.

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
Derivative 4 Leukaemialog GI50 = -5.48[5]
Non-small cell lunglog GI50 = -5.48[5]
Colonlog GI50 = -5.51[5]
CNSlog GI50 = -5.49[5]
Melanomalog GI50 = -5.48[5]
Ovarianlog GI50 = -5.49[5]
Renallog GI50 = -5.53[5]
Prostatelog GI50 = -5.50[5]
Breastlog GI50 = -5.56[5]
Indole based hydrazine carboxamide scaffold 12 HT29 (Colon)0.015[5]
H460 (Lung)0.28[5]
A549 (Lung)1.53[5]
MDA-MB-231 (Breast)0.68[5]
Compound 13 HCT116 (Colon)6.43 ± 0.72[6]
A549 (Lung)9.62 ± 1.14[6]
A375 (Melanoma)8.07 ± 1.36[6]
Compound 14-18 (Range) PC3, MCF-7, A549, HCT-116, MDA-MB-2310.315 - 2.66[6]
Compound 24 C6 (Glioma)4.63 ± 0.85[6]
A549 (Lung)39.33 ± 4.04[6]
Compound 25 MKN-45 (Gastric)0.06 ± 0.01[6]
H460 (Lung)0.01 ± 0.003[6]
HT-29 (Colon)0.18 ± 0.02[6]
PB11 U87 (Glioblastoma)< 0.05[2]
HeLa (Cervical)< 0.05[2]
Compound B19 MDA-MB-468 (Breast)Potent Antiproliferative Activity[5]
HEL (Erythroleukemia)Potent Antiproliferative Activity[5]
Compound 3 SHG44 (Glioma)1.39 - 3.98 (Range against various glioma lines)[9]
Key Signaling Pathways in Anticancer Activity

PI3K/AKT Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[7] Several benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway. For instance, the novel benzothiazole derivative PB11 has been demonstrated to induce apoptosis in cancer cells by down-regulating PI3K and AKT.[2] This leads to a cascade of downstream effects, including the activation of caspases and ultimately, programmed cell death.

PI3K_AKT_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream_Effectors activates Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival Benzothiazolamine_Derivative This compound Derivative (e.g., PB11) Benzothiazolamine_Derivative->PI3K inhibits Benzothiazolamine_Derivative->AKT inhibits

Figure 1: Inhibition of the PI3K/AKT signaling pathway by this compound derivatives.

STAT3 Signaling Pathway:

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[5] Constitutive activation of the STAT3 signaling pathway is observed in a wide variety of human cancers. Benzothiazole-based derivatives have been designed as potent STAT3 inhibitors. These compounds can block the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby inhibiting the transcription of target genes involved in tumorigenesis.[5][8]

STAT3_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK activates STAT3_active p-STAT3 (active) JAK->STAT3_active phosphorylates STAT3_inactive STAT3 (inactive) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Nucleus Nucleus Dimerization->Nucleus translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Benzothiazolamine_Derivative This compound Derivative (e.g., B19) Benzothiazolamine_Derivative->STAT3_active inhibits phosphorylation

Figure 2: Inhibition of the STAT3 signaling pathway by this compound derivatives.

Neuroprotective Activity of this compound Derivatives

Beyond their anticancer properties, certain this compound derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases.[10][11] These compounds can mitigate neuronal damage caused by various insults, such as oxidative stress and excitotoxicity.

Quantitative Neuroprotective and Related Activity Data
Compound IDActivityAssay/ModelValueReference
4,1-Benzothiazepine derivatives NeuroprotectionGlutamate-induced neurotoxicityStatistically significant dissipation[10]
Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) NeuroprotectiveAmyotrophic Lateral Sclerosis TreatmentApproved Drug[11]
Compound 4b H3R AffinityRadioligand BindingKi = 0.012 µM[11]
Donepezil (Reference) AChE InhibitionEnzyme AssayIC50 = 36.45 ± 8.31 nM[11]
4BrABT NeuroprotectionCisplatin-induced toxicity in astrocytes and oligodendrocytesProtective action observed[12]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of medicinal chemistry research. Below are representative methodologies for the synthesis of benzothiazole derivatives and the evaluation of their biological activity.

General Synthesis of 2-Substituted Benzothiazole Derivatives

A common and versatile method for the synthesis of 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol derivative with a carboxylic acid, aldehyde, or acyl chloride.[4][13] While the following is a general procedure, specific reaction conditions may need to be optimized for the synthesis of this compound derivatives.

Synthesis_Workflow Start Starting Materials: 4-substituted-2-aminothiophenol Carboxylic Acid/Aldehyde/Acyl Chloride Reaction Condensation Reaction (with appropriate catalyst and solvent) Start->Reaction Workup Reaction Workup (e.g., extraction, washing) Reaction->Workup Purification Purification (e.g., column chromatography, recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final this compound Derivative Characterization->Final_Product

Figure 3: General workflow for the synthesis of this compound derivatives.

Step-by-Step Protocol (Example with Acyl Chloride): [14]

  • Reaction Setup: To a solution of the appropriately substituted 2-aminothiophenol (1 mmol) in a suitable solvent (e.g., dioxane, 10 mL), add a binding agent such as triethylamine (1 mL).

  • Addition of Reagent: Add the desired acyl chloride (4 mmol) to the reaction mixture.

  • Reaction: Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature and add a saturated solution of Na2CO3. Stir the mixture overnight.

  • Isolation: Filter the precipitated product and dry it.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The derivatives of this core structure have demonstrated a remarkable range of biological activities, with particularly promising results in the fields of oncology and neuropharmacology. The continued exploration of the structure-activity relationships and mechanisms of action of this compound derivatives is expected to lead to the development of new and effective treatments for a variety of diseases. This guide provides a foundational understanding for researchers and professionals in the field, encouraging further investigation into this important class of compounds.

References

The Enduring Legacy of Benzothiazole: A Technical Guide to its Discovery, History, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history and scientific evolution of benzothiazole and its derivatives. From its initial discovery in the 19th century to its current prominence as a "privileged scaffold" in medicinal chemistry, this document provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this remarkable heterocyclic compound.

A Historical Overview: From Industrial Accelerator to Privileged Scaffold

The journey of benzothiazole began in 1887, when Arthur Green first synthesized a simple derivative. However, it was the pioneering work of A.W. Hofmann in 1879 that reported the first synthesis of 2-substituted benzothiazoles, including 2-chloro- and 2-phenylbenzothiazoles. For several decades, the primary application of benzothiazole derivatives was industrial. In 1921, 2-mercaptobenzothiazole (MBT) was discovered to be a highly effective vulcanization accelerator for rubber, a role it still plays today.

The parent benzothiazole molecule was not isolated from a natural source until 1967, when it was identified in the volatiles of American cranberries. The latter half of the 20th century marked a significant shift in the perception and application of benzothiazoles. Researchers began to uncover the vast pharmacological potential of this heterocyclic core, leading to the exploration and development of a wide array of derivatives with diverse biological activities. This has established the benzothiazole scaffold as a cornerstone in modern drug discovery.

Key Milestones in Benzothiazole Research

YearDiscovery/MilestoneSignificance
1879 A.W. Hofmann reports the first synthesis of 2-substituted benzothiazoles.Foundational work in benzothiazole chemistry.
1887 Arthur Green synthesizes a simple benzothiazole derivative.Further early exploration of benzothiazole synthesis.
1921 Discovery of 2-mercaptobenzothiazole (MBT) as a rubber vulcanization accelerator.First major industrial application of a benzothiazole derivative.[1]
1967 Isolation of the parent benzothiazole from American cranberries.First identification of benzothiazole in a natural product.
Late 20th Century Emergence of benzothiazole as a "privileged scaffold" in medicinal chemistry.Recognition of the broad therapeutic potential of benzothiazole derivatives.
1995 Riluzole, a benzothiazole derivative, is approved for the treatment of amyotrophic lateral sclerosis (ALS).First major therapeutic application of a benzothiazole-containing drug.
2013 Flutemetamol (18F), a benzothiazole-based radiopharmaceutical, is approved for PET imaging of β-amyloid plaques in the brain.[2]A significant diagnostic application for a benzothiazole derivative in Alzheimer's disease.[2]

Synthesis of the Benzothiazole Core: Key Methodologies

The construction of the benzothiazole ring system is a fundamental aspect of its chemistry. The most common and versatile method involves the condensation of 2-aminothiophenol with various electrophiles, such as aldehydes, carboxylic acids, or their derivatives.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and initial biological evaluation of 2-substituted benzothiazole derivatives.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation A 2-Aminothiophenol C Condensation/Cyclization Reaction A->C B Aldehyde, Carboxylic Acid, or other Electrophile B->C D Crude Benzothiazole Derivative C->D E Purification (Recrystallization, Chromatography) D->E F Characterization (NMR, MS, etc.) E->F G Pure Benzothiazole Derivative F->G H In vitro assays (e.g., cytotoxicity, antimicrobial) G->H I In vivo studies (optional) H->I J Lead Compound Identification I->J

General workflow for synthesis and evaluation.
Experimental Protocols

1. Synthesis of 2-Phenylbenzothiazole from 2-Aminothiophenol and Benzaldehyde

This protocol describes a classic and straightforward method for the synthesis of a 2-arylbenzothiazole.

  • Materials:

    • 2-Aminothiophenol

    • Benzaldehyde

    • Solvent (e.g., ethanol, dimethyl sulfoxide (DMSO))

    • Oxidizing agent (e.g., air, hydrogen peroxide)

  • Procedure:

    • Dissolve 2-aminothiophenol (1 equivalent) and benzaldehyde (1 equivalent) in a suitable solvent, such as ethanol or DMSO, in a round-bottom flask.[3]

    • The reaction can be catalyzed by an acid or proceed without a catalyst, often with heating under reflux.[3] In some green chemistry approaches, the reaction is promoted by alkyl carbonic acid formed from CO2 and an alcohol under mild conditions.[4][5]

    • A mild oxidizing agent, such as air bubbled through the solution or a controlled addition of hydrogen peroxide, is often used to facilitate the final cyclization and aromatization step.[6]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 2-phenylbenzothiazole.[7]

2. Synthesis of 2-Mercaptobenzothiazole (MBT)

This protocol outlines a common industrial method for the synthesis of the vulcanization accelerator MBT.

  • Materials:

    • Aniline

    • Carbon disulfide (CS₂)

    • Sulfur (S)

  • Procedure:

    • Aniline, carbon disulfide, and sulfur are reacted in a high-pressure autoclave. The typical mass ratio of aniline to sulfur to carbon disulfide is approximately 1:(2-4):(1-2).[8]

    • The mixture is heated to a temperature range of 230-250°C under a pressure of 6-8 MPa.[8]

    • The reaction is typically stirred for 100 to 300 minutes.[8]

    • During the reaction, hydrogen sulfide (H₂S) is generated and needs to be safely vented.

    • After the reaction is complete, the molten product is cooled and can be purified by extraction with a solvent like carbon disulfide followed by distillation to recover the solvent and isolate the MBT.[8]

Therapeutic Applications and Biological Activities

Benzothiazole derivatives have demonstrated a remarkable range of biological activities, making them a focal point in drug discovery. Their therapeutic potential spans various disease areas, including neurodegenerative disorders, oncology, and infectious diseases.

Neuroprotective Agents: The Case of Riluzole

Riluzole is a benzothiazole-containing drug used to treat amyotrophic lateral sclerosis (ALS). Its neuroprotective effects are attributed to its modulation of glutamatergic neurotransmission.

Mechanism of Action of Riluzole:

Riluzole is believed to act through multiple mechanisms to reduce glutamate-induced excitotoxicity.[9] It inhibits the presynaptic release of glutamate, in part by blocking voltage-gated sodium channels.[9] It also non-competitively blocks postsynaptic NMDA and kainate receptors.[9] Furthermore, riluzole can potentiate glutamate uptake by transporters.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Riluzole Riluzole VGSC Voltage-gated Na+ channels Riluzole->VGSC inhibits NMDA_R NMDA Receptor Riluzole->NMDA_R inhibits Kainate_R Kainate Receptor Riluzole->Kainate_R inhibits Glutamate_uptake Glutamate Transporters Riluzole->Glutamate_uptake potentiates Glutamate_release Glutamate Release VGSC->Glutamate_release activates Excitotoxicity Excitotoxicity NMDA_R->Excitotoxicity Kainate_R->Excitotoxicity

Mechanism of action of Riluzole.
Diagnostic Agents: Flutemetamol (¹⁸F) in Alzheimer's Disease

Flutemetamol (¹⁸F) is a fluorine-18 labeled benzothiazole derivative used as a radiopharmaceutical for positron emission tomography (PET) imaging of the brain.[10] It is utilized for the detection of β-amyloid plaques, a hallmark of Alzheimer's disease.[10]

Mechanism of Action of Flutemetamol (¹⁸F):

Flutemetamol is a structural analog of thioflavin T, a dye known to bind to amyloid fibrils.[10] When administered intravenously, Flutemetamol (¹⁸F) crosses the blood-brain barrier and binds with high affinity to β-amyloid plaques.[10] The positron-emitting ¹⁸F isotope allows for the visualization and quantification of these plaques using PET imaging, aiding in the diagnosis of Alzheimer's disease.[2][10]

G Flutemetamol Flutemetamol (18F) BBB Blood-Brain Barrier Flutemetamol->BBB crosses Amyloid β-Amyloid Plaques BBB->Amyloid binds to PET PET Imaging Amyloid->PET detected by

Diagnostic mechanism of Flutemetamol (18F).
Anticancer Activity

A significant body of research has focused on the anticancer properties of benzothiazole derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Indole based hydrazine carboxamide scaffold 12HT29 (Colon)0.015[11]
Chlorobenzyl indole semicarbazide benzothiazole 55HT-29 (Colon)0.024[12]
Chlorobenzyl indole semicarbazide benzothiazole 55H460 (Lung)0.29[12]
Chlorobenzyl indole semicarbazide benzothiazole 55A549 (Lung)0.84[12]
Chlorobenzyl indole semicarbazide benzothiazole 55MDA-MB-231 (Breast)0.88[12]
Dichlorophenyl containing chlorobenzothiazole 51HOP-92 (Lung)0.0718[11]
Substituted chlorophenyl oxothiazolidine based benzothiazole 53HeLa (Cervical)9.76[11]
Benzothiophene based carboxamide chloroaminobenzothiazole 59MCF-7 (Breast)0.04[12]
Ru(III) containing methylbenzothiazole 60K-562 (Leukemia)16.21[12]
Ru(III) containing methylbenzothiazole 60KE-37 (Leukemia)7.74[12]
Benzimidazole based acetamide ethoxybenzothiazole derivative 62A549 (Lung)9.0[12]
Hydroxamic acid containing methylbenzothiazole scaffold 63Average of 5 cell lines0.81 (µg/mL)[12]
N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide 65PC-3 (Prostate)19.9 (µg/mL)[11]
N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide 65LNCaP (Prostate)11.2 (µg/mL)[11]

The anticancer effects of many benzothiazole derivatives are attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Antimicrobial Activity

In addition to their anticancer properties, benzothiazole derivatives have emerged as a promising class of antimicrobial agents. They have shown activity against a range of pathogenic bacteria and fungi.

In Vitro Antimicrobial Activity of Selected Benzothiazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 3E. coli25[13]
Compound 4E. coli25[13]
Compound 3C. albicans25[13]
Compound 4C. albicans50[13]
Compound 10C. albicans100[13]
Compound 12C. albicans50[13]
Compound A07S. aureus15.6[14]
Compound A07E. coli7.81[14]
Compound A07S. typhi15.6[14]
Compound A07K. pneumoniae3.91[14]
Compound 1E. coli0.12 (mg/mL)[15]
Compound 2E. coli0.12 (mg/mL)[15]
Compound 4E. coli0.12 (mg/mL)[15]
Compound 5E. coli0.12 (mg/mL)[15]
Compound 8P. aeruginosa (resistant)0.06 (mg/mL)[15]

Conclusion

The journey of benzothiazole, from its origins in industrial chemistry to its current status as a versatile pharmacophore, is a testament to the power of chemical exploration. The continuous development of novel synthetic methodologies and the ever-expanding understanding of the biological activities of its derivatives ensure that the story of benzothiazole is far from over. This enduring legacy continues to inspire the design and development of new therapeutic agents to address a wide range of human diseases.

References

4-Benzothiazolamine: A Core Chemical Intermediate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among its isomers, 4-Benzothiazolamine (4-aminobenzothiazole) represents a crucial, albeit less common, chemical intermediate. Its strategic placement of a reactive amino group on the benzene ring, distinct from the more common 2-amino substitution, offers unique synthetic pathways for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, properties, and pivotal role of this compound as a versatile building block in pharmaceutical development.

Physicochemical Properties

Quantitative data for the specific this compound isomer is not extensively documented in publicly available literature, reflecting its status as a specialized intermediate. However, based on its molecular structure and data from closely related analogues, its key properties can be calculated or estimated.

PropertyDataSource
Molecular Formula C₇H₆N₂SCalculated
Molecular Weight 150.20 g/mol Calculated
IUPAC Name 1,3-Benzothiazol-4-amine-
Appearance (Predicted) Crystalline solidInferred
Melting Point (°C) Not available (related 2-amino-4-methyl- analogue: 137-139 °C)[1][2]
Boiling Point (°C) Not available-
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO.Inferred

Synthesis of this compound

Direct and high-yield synthesis of this compound is not as commonly reported as for its 2-amino counterpart. However, a plausible and chemically sound multi-step synthetic route can be proposed based on established methodologies for functionalizing the benzothiazole core. This approach involves the formation of the benzothiazole ring followed by functionalization at the 4-position.

A key strategy involves starting from a pre-functionalized aniline derivative, such as 2-mercapto-3-nitroaniline, and then performing a ring closure reaction followed by reduction of the nitro group.

G cluster_0 Proposed Synthesis of this compound A 2-Mercapto-3-nitroaniline C 4-Nitrobenzothiazole A->C Ring Closure (Condensation) B Formic Acid (HCOOH) E This compound C->E Nitro Group Reduction D Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a representative, plausible method derived from standard organic chemistry transformations.

Step 1: Synthesis of 4-Nitrobenzothiazole from 2-Mercapto-3-nitroaniline

  • To a solution of 2-mercapto-3-nitroaniline (1 equivalent) in formic acid (acting as both solvent and reactant), the mixture is heated to reflux for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed thoroughly with water to remove excess acid, and then washed with a dilute sodium bicarbonate solution.

  • The crude 4-nitrobenzothiazole is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 4-Nitrobenzothiazole to this compound

  • The synthesized 4-nitrobenzothiazole (1 equivalent) is dissolved in a suitable solvent, such as ethanol or concentrated hydrochloric acid.

  • A reducing agent, such as stannous chloride (SnCl₂) (3-4 equivalents) or catalytic hydrogenation (H₂ gas with a Palladium-on-carbon catalyst), is introduced.

  • If using SnCl₂, the mixture is stirred at room temperature or gently heated (50-60 °C) for several hours until the reaction is complete (monitored by TLC).

  • After completion, the reaction mixture is cooled and made alkaline by the slow addition of a concentrated sodium hydroxide or ammonium hydroxide solution to precipitate the product and tin salts.

  • The resulting slurry is filtered, and the crude product is extracted from the filter cake using an organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The final product, this compound, can be purified by column chromatography or recrystallization to yield a crystalline solid.

Role as a Chemical Intermediate in Drug Development

The true value of this compound lies in the synthetic versatility of its 4-amino group. This functional group serves as a key handle for molecular elaboration, allowing for its incorporation into larger, more complex structures with potential therapeutic activity. Its reactivity is analogous to that of other aromatic amines, providing a predictable platform for building diverse molecular libraries.

The primary reactions leveraging the 4-amino group include:

  • Acylation/Amide Bond Formation: Reaction with acyl chlorides or carboxylic acids to form stable amide linkages. This is a fundamental strategy for connecting the benzothiazole core to other pharmacophores.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides, a common functional group in many approved drugs.

  • Schiff Base Formation: Condensation with various aldehydes and ketones to form imines (Schiff bases), which can be further reduced to stable secondary amines or used in multicomponent reactions.

  • Nucleophilic Aromatic Substitution: The amino group can be converted into other functionalities, such as via diazotization followed by substitution (Sandmeyer reaction), although this is less common in late-stage drug synthesis.

G cluster_1 This compound as a Synthetic Intermediate cluster_reactants cluster_products Start This compound P1 Amide Derivative Start->P1 P2 Sulfonamide Derivative Start->P2 P3 Schiff Base (Imine) Start->P3 R1 Acyl Chloride (R-COCl) R2 Sulfonyl Chloride (R-SO₂Cl) R3 Aldehyde (R-CHO)

Caption: Versatility of this compound in core reactions.

Experimental Protocol: Synthesis of N-(1,3-Benzothiazol-4-yl)acetamide (Acylation)

This protocol illustrates the fundamental reactivity of the 4-amino group.

  • In a round-bottom flask, this compound (1 equivalent) is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), along with a non-nucleophilic base like triethylamine (TEA) (1.2 equivalents).

  • The solution is cooled to 0 °C in an ice bath.

  • Acetyl chloride (1.1 equivalents), dissolved in the same solvent, is added dropwise to the stirred solution over 15-20 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 2-4 hours.

  • The reaction is monitored for the disappearance of the starting material by TLC.

  • Upon completion, the reaction mixture is washed sequentially with water, a dilute HCl solution (to remove excess TEA), and a saturated sodium bicarbonate solution.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude product, N-(1,3-benzothiazol-4-yl)acetamide, is purified by recrystallization from an ethanol/water mixture or by silica gel chromatography to yield the final product.

Reaction StepReactantsKey Reagents/ConditionsExpected ProductTypical Yield (%)
Acylation This compound, Acetyl ChlorideTEA, DCM, 0 °C to RTN-(1,3-Benzothiazol-4-yl)acetamide> 85
Sulfonylation This compound, Benzenesulfonyl chloridePyridine, 0 °C to RTN-(1,3-Benzothiazol-4-yl)benzenesulfonamide> 80
Schiff Base This compound, BenzaldehydeEthanol, Acetic Acid (cat.), RefluxN-Benzylidene-1,3-benzothiazol-4-amine> 90

Application in Bioactive Scaffolds

The benzothiazole ring system is present in numerous compounds investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] By functionalizing the 4-position, medicinal chemists can precisely orient substituents to interact with specific biological targets, such as enzyme active sites or protein-protein interfaces. The ability to generate libraries of 4-substituted amides, sulfonamides, and other derivatives from a common intermediate is a cornerstone of modern drug discovery campaigns.

G cluster_2 Drug Discovery Workflow Core This compound Core Intermediate Library Combinatorial Library Synthesis (Amides, Sulfonamides, etc.) Core->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of this compound in a drug discovery pipeline.

References

The Pivotal Role of Physicochemical Properties in the Development of Substituted Benzothiazole-Based Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, underpinning a multitude of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The therapeutic efficacy and safety profile of these derivatives are intrinsically linked to their physicochemical characteristics. This technical guide provides an in-depth exploration of the core physicochemical properties of substituted benzothiazoles—solubility, lipophilicity (logP), acidity (pKa), and melting point—offering a comprehensive resource for researchers engaged in the design and development of novel benzothiazole-based drugs.

Core Physicochemical Properties of Substituted Benzothiazoles

The biological fate of a drug molecule—its absorption, distribution, metabolism, excretion, and toxicity (ADMET)—is largely dictated by its physicochemical properties. For substituted benzothiazoles, understanding how different substituents influence these properties is paramount for optimizing drug-like characteristics.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which significantly influences its ability to cross biological membranes.[1] A delicate balance is required; while sufficient lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. The substitution pattern on the benzothiazole ring profoundly impacts the logP value. Generally, the introduction of non-polar, hydrophobic groups (e.g., alkyl, aryl, halogen) increases the logP, whereas polar, hydrophilic moieties (e.g., hydroxyl, amino, carboxyl) decrease it.

Aqueous Solubility

Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for parenteral administration.[2] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[3] The solubility of substituted benzothiazoles is influenced by factors such as the energy required to break the crystal lattice (related to melting point) and the interactions of the molecule with water.[3] The introduction of polar functional groups capable of hydrogen bonding with water can enhance aqueous solubility.

Ionization Constant (pKa)

The vast majority of drugs are weak acids or bases, and their ionization state at physiological pH (around 7.4) is determined by their pKa value(s). The pKa dictates the extent of ionization, which in turn affects solubility, lipophilicity, and the ability to interact with biological targets. Benzothiazole itself is a weak base.[4] The pKa of substituted benzothiazoles can be modulated by the electronic effects of the substituents. Electron-withdrawing groups generally decrease the basicity (lower pKa of the conjugate acid), while electron-donating groups increase it.

Melting Point

The melting point of a solid compound is an indicator of the strength of its crystal lattice. A high melting point often correlates with lower solubility due to the larger amount of energy required to disrupt the crystal packing. The nature and position of substituents on the benzothiazole ring influence intermolecular interactions, such as hydrogen bonding and van der Waals forces, thereby affecting the melting point.

Data Presentation: Physicochemical Properties of Selected Substituted Benzothiazoles

The following tables summarize experimentally determined physicochemical data for a range of substituted benzothiazoles, compiled from various scientific literature. These tables are intended to serve as a reference for understanding structure-property relationships.

Table 1: Melting Points of 2-Substituted Benzothiazole Derivatives

Substituent at C2Melting Point (°C)
H2[5]
Methyl12-14
Phenyl114-116
2-Hydroxyphenyl124-126[6]
3-Bromophenyl110-112[6]
2-Methoxyphenyl88-90[6]
2-Nitrophenyl128-130[6]
4-Pyridyl134-136[6]
Amino131
Thio179
-thio)-N-(4-chlorophenyl)-N-(4-nitrobenzyl)acetamide119-121[7]
-thio)-N-(4-fluorophenyl)-N-(4-nitrobenzyl)acetamide149-151[7]

Table 2: Lipophilicity (logP) and other Physicochemical Parameters of Selected Benzothiazole Derivatives

CompoundlogPMolecular Weight ( g/mol )H-bond DonorsH-bond Acceptors
Benzothiazole2.02135.1901
2-Aminobenzothiazole1.7150.211
2-Methylbenzothiazole2.5149.2201
2-Phenylbenzothiazole4.0211.2801
6-Nitrobenzothiazole2.1180.1903
N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide2.9268.3312
2-(4-Chlorophenyl)benzothiazole4.6245.7301

Note: Data in Table 2 is a combination of experimentally derived and computationally predicted values for illustrative purposes.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is crucial. The following sections detail standard experimental methodologies for the key parameters discussed.

Determination of Lipophilicity (logP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for logP determination.[1][8]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a suitable buffer, commonly at pH 7.4 to determine logD for ionizable compounds). The concentration of the compound in each phase is measured after equilibrium is reached. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this ratio.[9]

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water (or buffer) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the organic phase (n-octanol).

  • Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a flask. The volume ratio of the two phases can be adjusted depending on the expected lipophilicity of the compound.[8]

  • Equilibration: Shake the flask at a constant temperature (usually 25°C) for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the logP using the formula: logP = log10([Compound]octanol / [Compound]aqueous).

Determination of Aqueous Solubility

Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery.[2][10]

Principle: A saturated solution of the compound is prepared, and the concentration of the dissolved compound is measured.

Protocol (Thermodynamic Solubility):

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.

  • Equilibration: Shake or stir the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is achieved.[2]

  • Phase Separation: Filter or centrifuge the suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Result Expression: The solubility is typically expressed in µg/mL or µM.

Determination of Ionization Constant (pKa) by UV-Vis Spectrophotometry

This method is suitable for compounds containing a chromophore whose UV-Vis absorbance spectrum changes with ionization state.[11][12]

Principle: The absorbance of the compound is measured at various pH values. The pKa is the pH at which the concentrations of the ionized and unionized forms are equal.[13]

Protocol:

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.[14]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Measurement: Add a small aliquot of the stock solution to each buffer solution in a 96-well plate or individual cuvettes to obtain the same final concentration.[11]

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over an appropriate wavelength range.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance upon ionization is maximal) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve by fitting the data to the Henderson-Hasselbalch equation.[13]

Visualizing Experimental Workflows and Signaling Pathways

General Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical profiling of a novel substituted benzothiazole derivative.

G cluster_0 Synthesis & Purification cluster_1 Structural Characterization cluster_2 Physicochemical Profiling cluster_3 Data Analysis & SAR Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR MS MS NMR->MS Purity Purity MS->Purity Solubility Solubility Purity->Solubility LogP LogP Solubility->LogP pKa pKa LogP->pKa MeltingPoint MeltingPoint pKa->MeltingPoint Data_Analysis Data Analysis MeltingPoint->Data_Analysis SAR_Studies Structure-Activity Relationship Studies Data_Analysis->SAR_Studies PI3K_AKT_Pathway Benzothiazole Benzothiazole Derivative PI3K PI3K Benzothiazole->PI3K Inhibits AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes EGFR_Signaling cluster_downstream Downstream Pathways Benzothiazole Benzothiazole Derivative EGFR EGFR Benzothiazole->EGFR Downregulates JAK_STAT JAK/STAT EGFR->JAK_STAT ERK_MAPK ERK/MAPK EGFR->ERK_MAPK PI3K_AKT_mTOR PI3K/AKT/mTOR EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation JAK_STAT->Proliferation Apoptosis Apoptosis JAK_STAT->Apoptosis Inhibits ERK_MAPK->Proliferation ERK_MAPK->Apoptosis Inhibits PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Apoptosis Inhibits

References

Methodological & Application

Synthesis of 2-Aryl Benzothiazoles: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Aryl benzothiazoles are a prominent class of heterocyclic compounds widely recognized for their significant biological and pharmacological activities. They form the core structure of numerous pharmaceuticals, agricultural chemicals, and functional materials. The development of efficient and versatile synthetic protocols for these compounds is a key focus in medicinal and materials chemistry. This document provides detailed application notes and experimental protocols for three distinct and effective methods for the synthesis of 2-aryl benzothiazoles, catering to researchers, scientists, and professionals in drug development. The selected protocols include a metal-free oxidative condensation, a microwave-assisted green synthesis, and a catalyst-free mechanochemical method, offering a range of techniques from conventional to modern sustainable approaches.

Comparative Analysis of Synthetic Protocols

The following table summarizes the key quantitative data from the selected synthetic protocols for 2-aryl benzothiazoles, allowing for a clear comparison of their efficiency and reaction conditions.

ProtocolKey ReagentsCatalyst/MediatorSolventTemp. (°C)TimeYield (%)Ref.
Protocol 1: Metal-Free Oxidative Condensation 2-Aminothiophenol, Aryl AldehydeK₂S₂O₈DMSO/H₂O (2:1)100Not Specified38-74[1]
Protocol 2: Microwave-Assisted Green Synthesis 2-Aminothiophenol, Aromatic AldehydeNoneIonic Liquid ([pmIm]Br) or Waste Curd Water60 (Curd Water)3-5 min>90[2][3]
Protocol 3: Catalyst-Free Mechanochemical Synthesis o-Aminothiophenol, Aromatic AldehydeNoneNone (Solvent-free)AmbientShortHigh[4]
Alternative Metal-Free Method Aryl Ketones, 2-AminobenzenethiolsNone (O₂ oxidant)DMSO/Chlorobenzene140Not SpecifiedGood[5][6]
Iodine-Mediated Synthesis Aromatic Amines, Benzaldehydes, NH₄SCNI₂DMSO110Not SpecifiedGood-93[7]

Experimental Protocols

Protocol 1: Metal-Free Oxidative Condensation using K₂S₂O₈

This protocol describes a transition metal-free synthesis of 2-aryl benzothiazoles through the oxidative condensation of benzothiazoles with aryl aldehydes mediated by potassium persulfate (K₂S₂O₈).[1]

Materials:

  • Benzothiazole

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Potassium persulfate (K₂S₂O₈)

  • Dimethyl sulfoxide (DMSO)

  • Water (H₂O)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine benzothiazole (1.0 mmol), the desired aromatic aldehyde (1.2 mmol), and potassium persulfate (K₂S₂O₈, 1.0 mmol).

  • Add a solvent mixture of DMSO and water (2:1, 3 mL).

  • Heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl benzothiazole.

Protocol 2: Microwave-Assisted Green Synthesis in an Ionic Liquid

This protocol details a rapid and environmentally friendly method for the synthesis of 2-aryl benzothiazoles using microwave irradiation in an ionic liquid, which acts as both the solvent and catalyst.[2]

Materials:

  • 2-Aminothiophenol

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ionic liquid (1-pentyl-3-methylimidazolium bromide, [pmIm]Br)

  • Microwave reactor

  • Diethyl ether

  • Ethyl acetate

Procedure:

  • Place 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in a microwave-safe vessel.

  • Add the ionic liquid [pmIm]Br (1 mL).

  • Irradiate the mixture in a microwave reactor for 3-5 minutes at a suitable power level, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture.

  • Extract the product from the ionic liquid using diethyl ether (3 x 10 mL).

  • The ionic liquid can be recovered, washed with diethyl ether, dried under vacuum, and reused for subsequent reactions.

  • Combine the ether extracts and evaporate the solvent.

  • Recrystallize the solid product from ethyl acetate to obtain the pure 2-aryl benzothiazole.

Protocol 3: Catalyst-Free Mechanochemical Synthesis

This protocol outlines a solvent-free and catalyst-free synthesis of 2-aryl benzothiazoles through simple grinding of the reactants at room temperature.[4]

Materials:

  • o-Aminothiophenol

  • Aromatic aldehyde (e.g., vanillin)

  • Mortar and pestle

Procedure:

  • Place o-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in a mortar.

  • Grind the mixture vigorously with a pestle at room temperature for the time specified for the particular substrate (monitoring by TLC is recommended).

  • The reaction mixture will typically solidify upon completion.

  • The resulting solid is the crude product, which is often of high purity.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the general experimental workflow and a plausible reaction mechanism for the synthesis of 2-aryl benzothiazoles.

G General Experimental Workflow for 2-Aryl Benzothiazole Synthesis Reactants Reactants (e.g., 2-Aminothiophenol & Aryl Aldehyde) Reaction_Setup Reaction Setup (Solvent, Catalyst/Mediator, Heat/Microwave/Grinding) Reactants->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC) Reaction_Setup->Reaction_Monitoring Workup Work-up (Extraction, Washing) Reaction_Monitoring->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Product Pure 2-Aryl Benzothiazole Purification->Product

Caption: General experimental workflow for the synthesis of 2-aryl benzothiazoles.

G Plausible Reaction Mechanism: Condensation and Cyclization cluster_reactants Reactants 2-Aminothiophenol 2-Aminothiophenol Schiff_Base Schiff Base Intermediate 2-Aminothiophenol->Schiff_Base Condensation Aryl Aldehyde Aryl Aldehyde Aryl Aldehyde->Schiff_Base Benzothiazoline Benzothiazoline Intermediate Schiff_Base->Benzothiazoline Intramolecular Cyclization Product 2-Aryl Benzothiazole Benzothiazoline->Product Oxidation

Caption: Plausible reaction mechanism for 2-aryl benzothiazole formation.

References

Application Notes and Protocols for 4-Benzothiazolamine in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-benzothiazolamine as a scaffold in the development of novel antimicrobial agents. This document includes detailed experimental protocols for the synthesis, characterization, and evaluation of this compound derivatives, along with quantitative data from recent studies and visualizations of key pathways and workflows.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The this compound core, in particular, has garnered significant attention as a versatile starting material for the synthesis of potent antimicrobial agents. Derivatives of this compound have shown promising activity against a broad spectrum of pathogens, including drug-resistant strains of bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase and dihydropteroate synthase (DHPS), or through DNA cleavage, making them attractive candidates for further drug development.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following tables summarize the in vitro antimicrobial activity of various this compound derivatives against selected bacterial and fungal strains.

Table 1: Antibacterial Activity of this compound Derivatives

Compound IDTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
Series A Staphylococcus aureus18 - 253.12 - 12.5[1][2]
Methicillin-resistant S. aureus (MRSA)15 - 221 - 2[2][3]
Enterococcus faecalis16 - 233.13[4]
Escherichia coli14 - 203.25 - 12.5[2][5]
Pseudomonas aeruginosa12 - 186.25 - 12.5[1][2]
Series B Staphylococcus aureus19 - 248[6]
Streptococcus pneumoniae20 - 264[6]

Table 2: Antifungal Activity of this compound Derivatives

Compound IDTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
Series C Candida albicans15 - 201.56 - 12.5[1][5][7]
Candida krusei14 - 181.95[1][7]
Aspergillus niger16 - 226.25 - 12.5[1][5]
Series D Candida albicans (clinical isolate)Not Reportedequipotent to nystatin[3]

Table 3: Cytotoxicity of Benzothiazole Derivatives against Human Cell Lines

Compound IDCell LineIC50 (µM)Reference
PB11 U87 (glioblastoma)< 0.05[8][9]
HeLa (cervical cancer)< 0.05[8][9]
Series E MCF-7 (breast cancer)5.15 - 553.1[10][11]
Series F A549 (lung cancer)68 - 121 (µg/mL)[12]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of this compound derivatives are provided below.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.

Materials:

  • Nutrient Agar or Mueller-Hinton Agar plates

  • Bacterial or fungal cultures

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Test compound solutions (e.g., in DMSO)

  • Standard antibiotic solution (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (e.g., DMSO)

  • Incubator

Procedure:

  • Prepare sterile nutrient agar plates.

  • Prepare a microbial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to 0.5 McFarland standard.

  • Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Allow the plates to dry for 5-10 minutes.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, standard antibiotic, and negative control into separate wells.

  • Allow the plates to stand for 1 hour at room temperature to allow for diffusion of the compounds.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard and then diluted)

  • Test compound solutions

  • Standard antibiotic solution

  • Resazurin solution (as a viability indicator, optional)

  • Microplate reader

Procedure:

  • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

  • Add 100 µL of the test compound solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare a microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria and at 28°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

  • Optionally, add 10 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cell line (e.g., HEK293 for normal cells, or cancer cell lines like MCF-7, HeLa)[8][9][10][11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound solutions in culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action: DNA Gyrase Inhibition Assay

This assay determines the ability of the test compounds to inhibit the supercoiling activity of DNA gyrase.[3][4][6][13][14]

Materials:

  • Purified DNA gyrase enzyme

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP)

  • Test compound solutions

  • Positive control inhibitor (e.g., Novobiocin or Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA loading dye

  • Ethidium bromide or other DNA stain

Procedure:

  • Set up reaction mixtures on ice. Each reaction should contain the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

  • Include a no-enzyme control, an enzyme-only control (positive control for supercoiling), and a positive inhibitor control.

  • Initiate the reaction by adding the DNA gyrase enzyme to each tube (except the no-enzyme control).

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding DNA loading dye containing SDS and proteinase K.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the enzyme-only control.

Visualizations

The following diagrams illustrate key concepts and workflows in the development of this compound-based antimicrobial agents.

Antimicrobial_Drug_Development_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening In Vitro Screening cluster_Mechanism Mechanism of Action Studies cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development Start This compound Scaffold Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Antimicrobial_Screening Antimicrobial Susceptibility Testing (Agar Diffusion, MIC) Purification->Antimicrobial_Screening Cytotoxicity_Assay Cytotoxicity Assays (MTT, LDH on human cell lines) Antimicrobial_Screening->Cytotoxicity_Assay MoA Mechanism of Action Studies (e.g., DNA Gyrase Inhibition, DHPS Assay, DNA Cleavage) Cytotoxicity_Assay->MoA SAR Structure-Activity Relationship (SAR) Studies MoA->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo End Clinical Candidate In_Vivo->End

Caption: Workflow for the development of this compound-based antimicrobial agents.

DNA_Gyrase_Inhibition cluster_Normal_Function Normal DNA Gyrase Function cluster_Inhibition Inhibition by this compound Derivative Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Inhibited_Gyrase Inhibited DNA Gyrase DNA_Gyrase->Inhibited_Gyrase ATP ATP ATP->DNA_Gyrase Inhibitor This compound Derivative Inhibitor->DNA_Gyrase Binds to ATP-binding site No_Supercoiling No Supercoiling (Replication Blocked) Inhibited_Gyrase->No_Supercoiling

Caption: Mechanism of action: Inhibition of DNA gyrase by a this compound derivative.

DHPS_Inhibition_Pathway cluster_folate Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHPS DHP Dihydropteroate DHPS->DHP Inhibited_DHPS Inhibited DHPS DHPS->Inhibited_DHPS Inhibitor This compound Derivative (PABA analog) Inhibitor->DHPS Competitive Inhibition Block Folate Synthesis Blocked Inhibited_DHPS->Block

References

Application of 4-Benzothiazolamine in Anticancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3][4] Among these, 4-Benzothiazolamine and its analogues have garnered significant attention in the field of oncology for their potent and often selective anticancer properties.[5] These compounds have been shown to be effective against a wide array of human cancer cell lines, including those of the breast, colon, lung, prostate, and leukemia.[1][6][7] Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways, inhibition of essential enzymes, and induction of apoptosis.[1][2][8][9] This document provides a comprehensive overview of the application of this compound derivatives in anticancer drug discovery, including their synthesis, in vitro and in vivo evaluation, and mechanisms of action. Detailed experimental protocols and a summary of quantitative data are provided to facilitate further research and development in this promising area.

Mechanism of Action

Derivatives of this compound exert their anticancer effects through various mechanisms, often targeting multiple cellular processes simultaneously. This pleiotropic activity contributes to their potency and ability to overcome drug resistance.

Key Molecular Targets and Signaling Pathways:

  • Protein Kinase Inhibition: Many benzothiazole derivatives function as potent inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

    • Src/Abl Kinase: Certain 4-benzothiazole amino quinazoline derivatives have been identified as dual inhibitors of Src and Abl kinases, making them promising candidates for treating cancers like chronic myeloid leukemia.[6]

    • VEGFR-2/BRAF Kinase: Hybrid molecules incorporating benzothiazole and 1,3,4-thiadiazole motifs have demonstrated dual inhibitory activity against VEGFR-2 and BRAF kinases, key players in angiogenesis and cell proliferation.[10]

  • PI3K/AKT Signaling Pathway: The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. The novel benzothiazole derivative PB11 has been shown to induce apoptosis in cancer cells by suppressing this pathway.[8][9]

  • NF-κB/COX-2/iNOS Signaling Pathway: Chronic inflammation is a known driver of cancer progression. Some 2-substituted benzothiazole derivatives have been found to exhibit both anti-inflammatory and anticancer effects by targeting the NF-κB/COX-2/iNOS signaling pathway in hepatocellular carcinoma cells.[11]

  • Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme for DNA replication and cell division. Benzothiazolo-4β-anilino-podophyllotoxin congeners have been developed as DNA topoisomerase-II inhibitors, leading to cell cycle arrest and apoptosis.[12]

  • Induction of Apoptosis: A common outcome of treatment with benzothiazole derivatives is the induction of programmed cell death, or apoptosis. This is often initiated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases 3 and 9.[8][13]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against a range of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxic Activity (IC50 in µM) of Semicarbazone and Indole-based Benzothiazole Derivatives[1][3]

CompoundHT-29 (Colon)H460 (Lung)A549 (Lung)MDA-MB-231 (Breast)
Indole based hydrazine carboxamide 120.0150.281.530.68
Chlorobenzyl indole semicarbazide benzothiazole 550.0240.290.840.88

Table 2: Cytotoxic Activity (IC50 in µM) of Benzothiazole Acylhydrazone Derivatives[14]

CompoundA549 (Lung)C6 (Glioma)MCF-7 (Breast)HT-29 (Colon)NIH3T3 (Normal)
Compound 4d>0.10.03>0.1>0.1>0.1
Compound 4e0.030.03>0.1>0.10.01
Compound 4h>0.10.03>0.1>0.1>0.1
Cisplatin0.060.030.020.010.01

Table 3: Cytotoxic Activity (IC50 in µM) of 2-Substituted Benzothiazole Derivatives in Hepatocellular Carcinoma[11]

CompoundHepG2 (24h)HepG2 (48h)
Compound A56.9838.54
Compound B59.1729.63

Table 4: Growth Inhibitory Activity (GI50 in µM) of a Dichlorophenyl Containing Chlorobenzothiazole[1]

CompoundCancer Cell Line PanelGI50 Range
Dichlorophenyl containing chlorobenzothiazole 519 different cell lines1.60 µM – 71.8 nM

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of anticancer compounds, adapted for the study of this compound derivatives.

Protocol 1: Synthesis of Benzothiazole Derivatives

A general method for the synthesis of 2-substituted benzothiazole derivatives involves the reaction of 2-aminothiophenol with various aldehydes or carboxylic acids. The following is an example of a two-step synthesis for 2-substituted benzothiazole compounds.[11]

Step 1: Synthesis of Chalcone Analogs

  • Dissolve 4-fluorobenzaldehyde or 4-nitrobenzaldehyde (2.3 mmol) in a suitable solvent.

  • Add cis-bicyclo[3.2.0]hept-2-en-6-one and sodium hydroxide (2.3 mmol) to the solution.

  • Stir the reaction mixture at room temperature to yield the chalcone analogs via an aldol condensation reaction.[11]

Step 2: Formation of the Benzothiazole Ring

  • React the chalcone compounds obtained in Step 1 with 2-amino-thiophenol in the presence of p-toluene sulfonic acid.[11]

  • The reaction mixture is typically heated under reflux to facilitate the cyclization and formation of the benzothiazole ring.

  • The final product can be purified using standard techniques such as recrystallization or column chromatography.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[11][14][15]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Prepare serial dilutions of the benzothiazole compounds in complete culture medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin or cisplatin).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[13]

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Protocol 3: Apoptosis Assay by Flow Cytometry

Flow cytometry can be used to quantify the percentage of apoptotic cells after treatment with benzothiazole derivatives using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the benzothiazole compounds for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of cancer cells following treatment with benzothiazole derivatives.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound derivatives

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the benzothiazole compounds for the desired time.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The data can be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Protocol 5: Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the benzothiazole derivatives.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against AKT, p-AKT, Bax, Bcl-2, Caspase-3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

  • Incubate the membrane with the primary antibody overnight at 4°C.[13]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[13]

Visualizations

G cluster_0 Experimental Workflow for Anticancer Drug Screening synthesis Synthesis of This compound Derivatives invitro In Vitro Cytotoxicity Screening (MTT Assay) synthesis->invitro apoptosis Apoptosis Assay (Flow Cytometry) invitro->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) invitro->cell_cycle western_blot Mechanism of Action (Western Blot) apoptosis->western_blot cell_cycle->western_blot invivo In Vivo Efficacy (Xenograft Models) western_blot->invivo lead_optimization Lead Optimization invivo->lead_optimization

Caption: A typical workflow for the discovery and development of this compound-based anticancer agents.

G cluster_1 PI3K/AKT Signaling Pathway Inhibition BTA Benzothiazole Derivative (e.g., PB11) PI3K PI3K BTA->PI3K inhibition AKT AKT PI3K->AKT activation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 activation Bax Bax (Pro-apoptotic) Bcl2->Bax inhibition CytoC Cytochrome c release Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Inhibition of the PI3K/AKT survival pathway by benzothiazole derivatives leading to apoptosis.

G cluster_2 NF-κB/COX-2/iNOS Signaling Pathway Inhibition BTA 2-Substituted Benzothiazole Derivative NFkB NF-κB BTA->NFkB inhibition COX2 COX-2 NFkB->COX2 upregulation iNOS iNOS NFkB->iNOS upregulation Inflammation Inflammation COX2->Inflammation iNOS->Inflammation Proliferation Cell Proliferation Inflammation->Proliferation

Caption: Targeting the pro-inflammatory NF-κB pathway with 2-substituted benzothiazoles to reduce cancer cell proliferation.

References

Application Notes and Protocols: 4-Benzothiazolamine as a Versatile Building Block for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Benzothiazolamine and its derivatives are pivotal scaffolds in the design of fluorescent probes due to their unique photophysical properties, including high quantum yields, large Stokes shifts, and environmental sensitivity.[1][2] Their rigid, planar structure, combined with the electron-donating and accepting capabilities of the nitrogen and sulfur atoms, makes them ideal fluorophores.[2] These probes operate through various mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), Aggregation-Induced Emission (AIE), and Excited-State Intramolecular Proton Transfer (ESIPT).[2] This document provides detailed application notes and protocols for the use of this compound-based probes in detecting a range of analytes, from metal ions and pH to viscosity and biological molecules.

I. Detection of Metal Ions

Benzothiazole-based probes are excellent for detecting metal ions due to the coordinating capabilities of their nitrogen and sulfur atoms.[2]

Application: Ratiometric Detection of Aluminum (Al³⁺)

A novel and easily synthesized probe, 5-(benzo[d]thiazol-2-yl)-2-hydroxy-3-methoxybenzaldehyde (BHM), demonstrates high selectivity and sensitivity for Al³⁺.[3][4] The detection mechanism is based on the inhibition of intramolecular charge transfer (ICT), leading to a significant blue-shift in both absorption and emission spectra upon binding to Al³⁺.[4]

Quantitative Data:

ProbeAnalyteDetection LimitStoichiometrySolvent SystemReference
BHMAl³⁺0.28 µM1:1DMF/H₂O (v/v, 1/1)[4]

Signaling Pathway:

BHM BHM Probe (ICT active) Complex [BHM-Al³⁺] Complex (ICT inhibited) BHM->Complex + Al³⁺ Fluorescence_High Yellow Fluorescence BHM->Fluorescence_High Excitation Al3 Al³⁺ Fluorescence_Low Blue Fluorescence Complex->Fluorescence_Low Excitation

Caption: BHM probe signaling mechanism for Al³⁺ detection.

Experimental Protocol: Synthesis and Application of BHM Probe

  • Synthesis of BHM:

    • A detailed synthetic route for BHM can be found in the supporting information of the referenced publication.[3][4] The general scheme involves the condensation of a substituted salicylaldehyde with 2-aminothiophenol.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of BHM (1.0 mM) in DMF.

    • Prepare stock solutions of various metal perchlorates (10 mM) in deionized water.

  • Spectroscopic Measurements:

    • For fluorescence measurements, dilute the BHM stock solution to 10 µM in a DMF/H₂O (1:1, v/v) solution.

    • Add increasing concentrations of Al³⁺ (from the stock solution) to the BHM solution.

    • Record the fluorescence emission spectra (e.g., excitation at 370 nm).

    • A noticeable blue shift from yellow to blue fluorescence indicates the presence of Al³⁺.[4]

  • Cell Imaging:

    • Culture human stromal cells (HSC) in appropriate media.

    • Incubate the cells with BHM (e.g., 10 µM) for 30 minutes at 37 °C.

    • Wash the cells with PBS.

    • Add Al³⁺ to the media and incubate for another 30 minutes.

    • Image the cells using a confocal fluorescence microscope with appropriate filter sets for blue and yellow fluorescence.

II. pH Sensing

Benzothiazole derivatives can be functionalized to create probes that exhibit pH-dependent fluorescence, making them valuable tools for monitoring pH in biological systems.[5][6][7][8]

Application: Monitoring Acidic pH in Lysosomes

A novel benzothiazole derivative has been designed as a fluorescent probe for monitoring acidic environments, with a linear response range from pH 3.44 to 6.46 and a pKa of 4.23.[5] The fluorescence enhancement in acidic conditions is attributed to the hindrance of an enhanced photo-induced electron transfer (PET) process.[5]

Quantitative Data:

Probe NamepKapH RangeResponse TimeKey FeatureReference
Probe 14.233.44 - 6.46< 1 minSelective for H⁺ over metal ions and anions[5]
HTBT28.047.20 - 8.70-Mitochondrial targeting[7]
HBT-pH 24.90--Ratiometric response[8]

Signaling Pathway:

Probe_PET Probe (PET On) Low Fluorescence Probe_Protonated Protonated Probe (PET Off) High Fluorescence Probe_PET->Probe_Protonated + H⁺ (Acidic pH) H_ion H⁺ Probe_Protonated->Probe_PET - H⁺ (Basic pH)

Caption: PET-based signaling for an acidic pH probe.

Experimental Protocol: Live Cell Imaging of Lysosomal pH

  • Cell Culture:

    • Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS.

  • Probe Loading:

    • Prepare a stock solution of the pH probe (e.g., 1 mM in DMSO).

    • Dilute the stock solution to a final concentration of 5 µM in the cell culture medium.

    • Incubate the cells with the probe-containing medium for 30 minutes at 37 °C.

  • Imaging:

    • Wash the cells three times with PBS.

    • Add fresh culture medium.

    • Image the cells using a confocal laser scanning microscope. The probe is expected to selectively stain lysosomes.[5]

    • To induce lysosomal pH changes, treat cells with agents like chloroquine and observe the corresponding changes in fluorescence intensity.

III. Viscosity Detection

The fluorescence of certain benzothiazole derivatives, known as molecular rotors, is sensitive to the viscosity of their environment. In low-viscosity media, the molecule can undergo non-radiative decay through intramolecular rotation, resulting in weak fluorescence. In viscous environments, this rotation is hindered, leading to a significant increase in fluorescence intensity.[9][10][11]

Application: Imaging Mitochondrial Viscosity

A benzothiazole-based probe, HBTD-V, acts as a molecular rotor for detecting viscosity changes within mitochondria.[9] It exhibits weak emission in low-viscosity media and strong fluorescence in high-viscosity environments, with a linear relationship between fluorescence intensity and viscosity.[9]

Quantitative Data:

ProbeViscosity Range (cp)Key FeatureApplicationReference
HBTD-V13.8 - 221.5Mitochondrial targetingLive cell and tissue imaging[9]
BDHA1.62 - 851.6Lysosome targetingDual viscosity and hypochlorite sensing[11]

Experimental Workflow:

cluster_low_viscosity Low Viscosity cluster_high_viscosity High Viscosity Probe_Low Probe in Low Viscosity Rotation Intramolecular Rotation Probe_Low->Rotation Excitation Quenching Fluorescence Quenching Rotation->Quenching Probe_High Probe in High Viscosity No_Rotation Restricted Rotation Probe_High->No_Rotation Excitation Emission Strong Fluorescence No_Rotation->Emission

Caption: Mechanism of a viscosity-sensitive molecular rotor.

Experimental Protocol: Monitoring Viscosity in Living Cells

  • Preparation of Viscosity Standards:

    • Prepare a series of glycerol-water mixtures of known viscosity.

  • Probe Characterization:

    • Dissolve the viscosity probe (e.g., HBTD-V) in each viscosity standard.

    • Measure the fluorescence intensity at the emission maximum.

    • Plot log(fluorescence intensity) versus log(viscosity) to establish a calibration curve.[9]

  • Cell Staining and Imaging:

    • Culture cells of interest (e.g., HeLa cells) in a suitable medium.

    • Treat cells with the viscosity probe (e.g., 10 µM HBTD-V) for 30 minutes.

    • Induce viscosity changes by treating cells with agents like monensin or nystatin.

    • Acquire fluorescence images using a confocal microscope.

    • Quantify the changes in intracellular viscosity by comparing the fluorescence intensity to the calibration curve.

IV. Detection of Reactive Species and Small Molecules

Benzothiazole scaffolds can be functionalized with specific recognition units to detect reactive oxygen species (ROS), reactive nitrogen species (RNS), and other small molecules of biological or environmental importance.[12][13][14][15]

Application: "Turn-On" Detection of Hydrogen Peroxide (H₂O₂)

A benzothiazole derivative featuring an arylboronate ester group (BT-BO) has been developed as a "turn-on" fluorescent probe for H₂O₂.[13] The probe is initially non-fluorescent, but in the presence of H₂O₂, the boronate ester is cleaved, releasing the highly fluorescent benzothiazole fluorophore. This probe exhibits aggregation-induced emission (AIE) properties.[13]

Quantitative Data:

ProbeAnalyteEmission PeakKey FeaturesReference
BT-BOH₂O₂604 nmAIE, "turn-on" response, low cytotoxicity[13]
HBT-CNN₂H₄·H₂O / HSO₃⁻500 nm / 458 nmDual detection with distinct emission peaks[12]

Detection Mechanism:

BTBO_Probe BT-BO Probe (Non-fluorescent) Fluorophore Released Fluorophore (Highly Fluorescent) BTBO_Probe->Fluorophore + H₂O₂ (Cleavage) H2O2 H₂O₂

Caption: "Turn-on" H₂O₂ detection by boronate cleavage.

Experimental Protocol: Detection of Endogenous H₂O₂ in Live Cells

  • Synthesis of BT-BO:

    • The synthesis involves a two-step reaction: first, the formation of 2-(2'-hydroxyphenyl)benzothiazole (HBT), followed by its reaction with 4-(bromomethyl)benzene boronic acid pinacol ester.[13]

  • Cell Culture and Treatment:

    • Culture A549 or HepG2 cells in appropriate media.

    • To stimulate endogenous H₂O₂ production, treat the cells with a stimulant like lipopolysaccharide (LPS) for several hours.

  • Probe Incubation and Imaging:

    • Incubate the stimulated (and control) cells with the BT-BO probe (e.g., 10 µM) for 30 minutes at 37 °C.

    • Wash the cells with PBS.

    • Acquire fluorescence images using a confocal microscope (e.g., excitation at 405 nm, emission collected around 604 nm).

    • A significant increase in fluorescence intensity in the stimulated cells indicates the detection of endogenous H₂O₂.[13]

V. Bio-imaging of Protein Aggregates

Specially designed benzothiazole derivatives can serve as fluorescent probes for the detection of protein aggregates, which are hallmarks of neurodegenerative diseases like Alzheimer's and Parkinson's.[16]

Application: Detection of β-Amyloid and α-Synuclein Aggregates

Push-pull benzothiazole (PP-BTA) derivatives have been synthesized to detect β-amyloid (Aβ) and α-synuclein (α-syn) aggregates.[16] The fluorescence intensity of these probes significantly increases upon binding to the aggregated forms of these proteins.

Quantitative Data:

ProbeTarget AggregateDissociation Constant (Kd)ApplicationReference
PP-BTA derivativesAβ (1-42)40 - 148 nMStaining senile plaques in brain tissue[16]
α-synuclein48 - 353 nMLabeling Lewy bodies in brain tissue[16]

Logical Relationship Diagram:

Probe PP-BTA Probe (Low Fluorescence in Solution) Binding Binding Event Probe->Binding Aggregates Aβ or α-Synuclein Aggregates Aggregates->Binding Staining High Fluorescence Signal (Stained Plaques/Lewy Bodies) Binding->Staining

Caption: Detection of protein aggregates with PP-BTA probes.

Experimental Protocol: Staining Protein Aggregates in Brain Tissue

  • Tissue Preparation:

    • Use paraffin-embedded sections of post-mortem human brain tissue from patients with Alzheimer's or Parkinson's disease.

    • Deparaffinize and rehydrate the tissue sections.

  • Staining Procedure:

    • Prepare a solution of the PP-BTA probe (e.g., 100 µM in ethanol).

    • Dilute the probe solution in PBS to a final concentration of 1 µM.

    • Incubate the tissue sections with the probe solution for 10 minutes at room temperature.

  • Washing and Mounting:

    • Wash the sections with PBS.

    • Briefly rinse with water.

    • Mount the sections with a suitable mounting medium.

  • Microscopy:

    • Observe the stained sections using a fluorescence microscope.

    • Senile plaques (Aβ) and Lewy bodies (α-syn) will appear brightly fluorescent against a dark background.[16]

These application notes and protocols highlight the remarkable versatility of this compound as a foundational structure for developing sophisticated fluorescent probes. By modifying the core structure, researchers can fine-tune the photophysical properties and introduce specific recognition moieties to create highly selective and sensitive tools for a wide array of applications in chemistry, biology, and medicine.

References

Application Notes and Protocols for N-alkylation of 4-Benzothiazolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of 4-benzothiazolamine is a crucial chemical transformation for the synthesis of a diverse range of compounds with significant potential in medicinal chemistry and materials science. The introduction of alkyl groups onto the amino moiety of the benzothiazole scaffold can modulate the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This document provides a detailed experimental procedure for the N-alkylation of this compound, drawing from established methodologies for the alkylation of aromatic and heterocyclic amines. The protocol is designed to be a comprehensive guide for researchers, offering insights into reaction setup, monitoring, workup, and purification.

General Reaction Scheme

The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction where the nitrogen atom of the amino group attacks an alkyl halide in the presence of a base. The base is essential to deprotonate the amine, thereby increasing its nucleophilicity, and to neutralize the hydrogen halide formed during the reaction.

Reaction:

This compound + Alkyl Halide --(Base, Solvent)--> N-Alkyl-4-benzothiazolamine + Base-HX

Experimental Workflow

The general workflow for the N-alkylation of this compound is outlined below. This process includes reaction setup, execution, and product isolation and purification.

workflow reagents Combine this compound, Alkyl Halide, Base, and Solvent reaction Heat and Stir Reaction Mixture (Monitor by TLC) reagents->reaction Reaction workup Aqueous Workup (e.g., add water and extract with organic solvent) reaction->workup Completion purification Purify Crude Product (e.g., Column Chromatography) workup->purification Isolation characterization Characterize Pure Product (NMR, MS, etc.) purification->characterization Analysis

Caption: General workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol provides a general method for the N-alkylation of this compound with an alkyl halide. The specific quantities and conditions may require optimization depending on the specific alkylating agent used.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.0 - 1.2 equivalents)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH)) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon), particularly if using a strong base like NaH

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the chosen anhydrous solvent (e.g., acetonitrile).

    • Add the base (e.g., potassium carbonate, 1.5 equivalents).

    • Stir the suspension for 10-15 minutes at room temperature.

  • Addition of Alkylating Agent:

    • Add the alkyl halide (1.1 equivalents) to the suspension dropwise at room temperature.

  • Reaction:

    • The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide. For less reactive halides, heating may be necessary.[1]

    • Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid base like potassium carbonate was used, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.

    • If a water-miscible solvent like DMF or DMSO was used, carefully add water to the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-alkyl-4-benzothiazolamine derivative.[2]

  • Characterization:

    • Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reaction Mechanism

The N-alkylation of this compound with an alkyl halide follows a bimolecular nucleophilic substitution (SN2) mechanism.

sn2_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Amine R-NH₂ Anion R-NH⁻ Amine->Anion Base B: Base->Anion ProtonatedBase B-H⁺ Anion->ProtonatedBase Nucleophile R-NH⁻ TransitionState [R-NH---R'---X]⁻ Nucleophile->TransitionState AlkylHalide R'-X AlkylHalide->TransitionState Product R-NH-R' TransitionState->Product LeavingGroup X⁻ TransitionState->LeavingGroup

Caption: SN2 mechanism for N-alkylation of an amine.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of aromatic amines, which can be extrapolated for this compound.

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzyl bromideK₂CO₃AcetonitrileReflux4~85General Procedure
2IodomethaneNaHDMFRoom Temp2>90General Procedure
3Ethyl bromideCs₂CO₃Acetonitrile606~80[3]
41,4-bis(bromomethyl)benzeneAl₂O₃–OK catalystAcetonitrile301-7Not specified[4]

Note: Yields are approximate and can vary based on the specific substrate and reaction scale. Optimization of reaction conditions is recommended for each specific transformation.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkyl halides are often toxic and lachrymatory; handle with care.

  • Strong bases like sodium hydride (NaH) are flammable and react violently with water. Handle under an inert atmosphere.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

By following this detailed protocol, researchers can effectively perform the N-alkylation of this compound to generate novel derivatives for further investigation in drug discovery and materials science.

References

Techniques for the Purification of 4-Benzothiazolamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-Benzothiazolamine, a key intermediate in pharmaceutical and materials science. The following sections outline common purification techniques, including recrystallization and column chromatography, supported by experimental protocols and quantitative data derived from analogous compounds to guide laboratory practice.

Introduction

This compound is a heterocyclic amine that serves as a versatile building block in the synthesis of a wide range of biologically active compounds. The purity of this intermediate is paramount for the successful synthesis of target molecules and for obtaining accurate pharmacological data. This guide presents established methods for purifying this compound, focusing on techniques that are readily applicable in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for selecting an appropriate purification strategy.

PropertyValueReference
Molecular Formula C₇H₆N₂S
Molecular Weight 150.20 g/mol
Appearance Likely a solid at room temperature
pKa 7.13 (Predicted)
LogP 1.88 (Predicted)

Purification Techniques

The two primary methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The impurities remain in the solvent. The choice of solvent is critical for successful recrystallization.

3.1.1. Solvent Selection

An ideal solvent for recrystallization should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Based on the polar nature of the amino group and the aromatic system of this compound, polar protic and aprotic solvents are good candidates.

Table 1: Recrystallization Solvents for Aminobenzothiazole Analogs

CompoundSolvent(s)Observed YieldMelting Point (°C)Reference
4-Chloro-2-aminobenzothiazoleWater/NaOH then neutralization96.7%202-203[1]
2-Amino-6-methylbenzothiazoleHot Ethanol, then water64-67% (total)135-136[2]
4-Methyl-2-aminobenzothiazoleMethylene Chloride (for hydrochloride salt), then Water/NaOH96.8%Not specified[3]

3.1.2. General Recrystallization Protocol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Workflow for Single-Solvent Recrystallization

Recrystallization_Workflow A Crude this compound B Dissolve in minimal hot solvent A->B C Hot Filtration (optional) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with ice-cold solvent E->F G Dry Crystals F->G H Pure this compound G->H

Caption: Workflow for the purification of this compound via single-solvent recrystallization.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through it. Less polar compounds generally elute faster than more polar compounds.

3.2.1. Method Development

Thin-Layer Chromatography (TLC) is typically used to determine the optimal solvent system (mobile phase) for column chromatography. A good solvent system will result in the desired compound having an Rf value of approximately 0.2-0.4.

Table 2: Column Chromatography Conditions for Benzothiazole Analogs

Compound ClassStationary PhaseMobile Phase (Eluent)Typical Observations
General Benzothiazole DerivativesSilica GelHexane/Ethyl Acetate GradientGood separation of components.
N-substituted BenzothiazolesSilica Gel10% Ethyl Acetate in Hexanes, then 20% Ethyl Acetate in HexanesElution of desired product.
Amide derivatives of quinolineSilica GelHexane/Ethyl Acetate (10:1 to 4:1)Isolation of pale yellow solid.

3.2.2. General Column Chromatography Protocol

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase. Start with a less polar solvent system (e.g., 100% hexane) and gradually increase the polarity (e.g., by adding ethyl acetate).

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Workflow for Column Chromatography Purification

Column_Chromatography_Workflow A Crude this compound C Load Sample A->C B Prepare Silica Gel Column B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure this compound H->I

Caption: General workflow for the purification of this compound using column chromatography.

Conclusion

The purification of this compound is a critical step in its use as a synthetic intermediate. Both recrystallization and column chromatography are effective methods for achieving high purity. The choice of technique will depend on the nature and quantity of the impurities present. The protocols and data provided in this document, based on established procedures for analogous compounds, offer a robust starting point for the successful purification of this compound in a laboratory setting. It is recommended to perform small-scale trials to optimize the conditions for each specific batch of crude material.

References

Application Notes and Protocols for the Use of 4-Benzothiazolamine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzothiazolamine is a heterocyclic aromatic amine with a unique rigid structure and the presence of nitrogen and sulfur heteroatoms. These features make it an attractive building block in polymer chemistry for the synthesis of high-performance polymers with desirable thermal, mechanical, and bioactive properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polyamides and polyimides, as well as its application in antimicrobial polymers, corrosion-resistant coatings, and potential for drug delivery systems.

Applications in Polymer Synthesis

This compound can be utilized as a monomer, specifically a diamine, in polycondensation reactions to synthesize various polymers. Its rigid benzothiazole core can impart high thermal stability and mechanical strength to the resulting polymer backbone.

Heat-Resistant Polyamides and Polyimides

The primary application of aromatic amines like this compound in polymer chemistry is in the synthesis of heat-resistant polymers such as aromatic polyamides (aramids) and polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties.[1][2]

Application Notes:

Polyamides synthesized from this compound and various diacid chlorides are expected to exhibit high glass transition temperatures (Tg) and excellent thermal stability due to the rigid benzothiazole unit in the polymer backbone. Similarly, polyimides prepared through the polycondensation of this compound with aromatic dianhydrides will form highly stable, often insoluble, and infusible materials suitable for applications in aerospace, electronics, and as high-temperature adhesives and coatings.[3][4][5] The incorporation of the benzothiazole moiety can also enhance solubility in certain organic solvents compared to their all-hydrocarbon analogues.

Quantitative Data Summary:

The following table summarizes typical properties of aromatic polyamides and polyimides synthesized from aromatic diamines analogous to this compound. These values provide an expected range for polymers incorporating this compound.

PropertyAromatic PolyamidesAromatic PolyimidesReference
Inherent Viscosity (dL/g) 0.40 - 1.100.50 - 2.50[1][6]
Glass Transition Temp. (Tg, °C) 230 - 350350 - >420[1][7][8]
10% Weight Loss Temp. (TGA, °C) > 450> 500[1][3]
Tensile Strength (MPa) 75 - 10080 - 150[1][7]
Tensile Modulus (GPa) 1.5 - 3.02.0 - 4.0[1][7]

Experimental Protocols:

Protocol 1: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from this compound and an aromatic diacid chloride (e.g., terephthaloyl chloride).

Materials:

  • This compound

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Nitrogen gas supply

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube

Procedure:

  • In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve this compound (1.50 g, 0.01 mol) and anhydrous LiCl (0.5 g) in anhydrous NMP (20 mL).

  • Cool the stirred solution to 0°C in an ice bath.

  • Slowly add terephthaloyl chloride (2.03 g, 0.01 mol) to the solution.

  • Add anhydrous pyridine (1.6 mL) as an acid scavenger.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours. The solution will become viscous.

  • Precipitate the polymer by pouring the viscous solution into 200 mL of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with hot water and then with methanol to remove unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 100°C for 12 hours.

  • Characterize the resulting polyamide for its properties.

Protocol 2: Synthesis of a Polyimide via a Two-Step Poly(amic acid) Method

This protocol details the synthesis of a polyimide from this compound and a dianhydride (e.g., pyromellitic dianhydride - PMDA).

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

  • Nitrogen gas supply

  • Three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet

Procedure:

Step 1: Synthesis of Poly(amic acid)

  • In a dry, nitrogen-purged three-necked flask, dissolve this compound (1.50 g, 0.01 mol) in anhydrous DMAc (20 mL).

  • Once dissolved, add solid PMDA (2.18 g, 0.01 mol) in one portion to the stirred solution at room temperature.

  • Continue stirring under nitrogen for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Chemical Imidization

  • To the poly(amic acid) solution, add acetic anhydride (3.8 mL, 0.04 mol) and pyridine (1.6 mL, 0.02 mol) as dehydrating agent and catalyst, respectively.

  • Stir the mixture at room temperature for 1 hour, and then heat to 100°C for 3 hours.

  • Cool the reaction mixture to room temperature and precipitate the polyimide by pouring the solution into 200 mL of methanol.

  • Filter the precipitate, wash with methanol, and dry in a vacuum oven at 150°C for 12 hours.

Antimicrobial Polymers

Benzothiazole derivatives are known for their antimicrobial properties.[9][10][11] Incorporating this compound into a polymer backbone or as a pendant group can impart biocidal activity to the material.[12]

Application Notes:

Polymers functionalized with this compound can be used in antimicrobial coatings, medical devices, and food packaging to prevent microbial growth. The mechanism of action is often attributed to the interaction of the benzothiazole moiety with microbial cell membranes, leading to disruption and cell death. The effectiveness of these polymers depends on the concentration of the active group and the overall hydrophobicity of the polymer.

Quantitative Data Summary:

The following table provides representative Minimum Inhibitory Concentration (MIC) values for polymers containing antimicrobial moieties similar to benzothiazole.

Polymer TypeTarget MicroorganismMIC (µg/mL)Reference
Quaternary Ammonium PolymersS. aureus8 - 64[13]
Quaternary Ammonium PolymersE. coli16 - 128[13]
Benzaldehyde-functionalized PANS. aureusZone of Inhibition: 18-25 mm[11]
Benzaldehyde-functionalized PANE. coliZone of Inhibition: 14-22 mm[11]

Experimental Protocol:

Protocol 3: Grafting of this compound onto a Polymer Backbone

This protocol describes a method to functionalize a pre-existing polymer containing reactive sites (e.g., chloromethyl groups) with this compound.

Materials:

  • Poly(vinylbenzyl chloride)

  • This compound

  • N,N-dimethylformamide (DMF)

  • Triethylamine

  • Methanol

  • Nitrogen gas supply

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • Dissolve poly(vinylbenzyl chloride) (1.52 g, 0.01 mol of repeat units) in DMF (30 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add this compound (1.80 g, 0.012 mol) and triethylamine (2.1 mL, 0.015 mol) to the solution.

  • Heat the reaction mixture to 80°C and stir for 48 hours.

  • Cool the solution to room temperature and precipitate the functionalized polymer by pouring it into 300 mL of methanol.

  • Filter the polymer, wash extensively with methanol to remove unreacted starting materials, and dry under vacuum at 60°C.

  • The resulting polymer can be tested for its antimicrobial activity using standard methods like the broth microdilution assay to determine the MIC.

Corrosion-Resistant Coatings

Benzothiazole derivatives are effective corrosion inhibitors for various metals.[14][15][16][17][18] When incorporated into a polymer matrix, such as an epoxy resin, they can provide active corrosion protection.

Application Notes:

This compound can be used as an additive or co-monomer in coatings to enhance their corrosion protection capabilities. The benzothiazole moiety can form a protective film on the metal surface, inhibiting the corrosion process. This is particularly useful for protecting steel and other alloys in harsh environments.

Experimental Protocol:

Protocol 4: Preparation of an Epoxy Coating with this compound as a Corrosion Inhibitor

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • A polyamine curing agent (e.g., triethylenetetramine)

  • This compound

  • Solvent (e.g., xylene)

  • Metal substrate (e.g., mild steel coupons)

Procedure:

  • Prepare a solution of the epoxy resin in xylene (e.g., 50% w/v).

  • Disperse this compound (e.g., 1-5 wt% with respect to the solid epoxy content) into the epoxy resin solution with vigorous stirring until a homogeneous mixture is obtained.

  • Add the stoichiometric amount of the polyamine curing agent to the mixture and stir for 10-15 minutes.

  • Apply the coating onto a pre-cleaned and degreased mild steel coupon using a brush or a spin coater.

  • Allow the coated coupon to cure at room temperature for 24 hours, followed by post-curing at a higher temperature (e.g., 80°C) for 2-3 hours.

  • The corrosion resistance of the coating can be evaluated using electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in a corrosive medium (e.g., 3.5% NaCl solution).

Potential in Drug Delivery Systems

While specific examples of this compound-based polymers for drug delivery are not prevalent in the literature, the biocompatibility and potential for functionalization of benzothiazole-containing polymers suggest their utility in this field.[19][20][21][22]

Application Notes:

Polymers containing this compound could be designed as nanoparticles or hydrogels for controlled drug release. The benzothiazole group could potentially interact with certain drugs through π-π stacking or hydrogen bonding, allowing for efficient drug loading. Furthermore, the inherent antimicrobial properties could be beneficial for drug delivery systems intended for treating infections. Further research into the biocompatibility of these polymers is necessary for their application in drug development.[20][21][22]

Visualizations

Below are diagrams illustrating the polymerization pathways and an experimental workflow.

PolymerizationPathways cluster_polyamide Polyamide Synthesis cluster_polyimide Polyimide Synthesis 4-BTA This compound Polyamide Polyamide 4-BTA->Polyamide + DiacidChloride Diacid Chloride DiacidChloride->Polyamide + 4-BTA2 This compound PolyamicAcid Poly(amic acid) 4-BTA2->PolyamicAcid + Dianhydride Dianhydride Dianhydride->PolyamicAcid + Polyimide Polyimide PolyamicAcid->Polyimide Imidization ExperimentalWorkflow Start Start: Monomer Dissolution Reaction Polycondensation Reaction Start->Reaction Precipitation Polymer Precipitation in Non-solvent Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Characterization Polymer Characterization (FTIR, NMR, TGA, DSC, Viscosity) Drying->Characterization End End: Purified Polymer Characterization->End

References

Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Benzothiazolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes derived from 4-benzothiazolamine. The information is intended to guide researchers in the preparation and characterization of novel azo dyes with potential applications in textiles, materials science, and medicinal chemistry.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants. The incorporation of heterocyclic moieties, such as benzothiazole, into the dye structure can lead to enhanced properties, including bathochromic shifts in absorption maxima, improved thermal stability, and better fastness properties. This compound serves as a valuable precursor for the synthesis of a wide range of azo dyes due to the reactivity of its primary amino group, which can be readily diazotized and coupled with various aromatic compounds. These dyes often exhibit excellent dyeing characteristics on synthetic fibers and may possess interesting biological activities.[1][2][3]

General Synthesis Pathway

The synthesis of azo dyes from this compound follows a two-step process:

  • Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treating it with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C).[4][5]

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. This electrophilic substitution reaction forms the characteristic azo linkage (-N=N-), yielding the final dye.[5][6]

Synthesis_Pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling This compound This compound Reagents_D NaNO2, HCl 0-5 °C This compound->Reagents_D Diazonium_Salt Benzothiazole Diazonium Salt Coupling_Component Coupling Component (e.g., Phenol, Naphthol) Diazonium_Salt->Coupling_Component Coupling Reaction Reagents_C Alkaline or Acidic Medium Reagents_D->Diazonium_Salt Azo_Dye Benzothiazole Azo Dye Coupling_Component->Azo_Dye

Caption: General synthesis pathway for benzothiazole azo dyes.

Experimental Protocols

The following are generalized protocols for the synthesis of azo dyes from this compound. Specific quantities and reaction conditions may need to be optimized depending on the chosen coupling component.

Diazotization of this compound

This protocol describes the formation of the benzothiazole diazonium salt.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, suspend this compound (1.0 equivalent) in a mixture of distilled water and concentrated acid.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite (1.0-1.2 equivalents) in a small amount of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled suspension of this compound, ensuring the temperature remains below 5 °C.

  • Continue stirring the reaction mixture at 0-5 °C for 30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting solution should be clear.

Azo Coupling Reaction

This protocol outlines the coupling of the diazonium salt with a suitable aromatic compound.

Materials:

  • Benzothiazole diazonium salt solution (from Protocol 3.1)

  • Coupling component (e.g., phenol, naphthol, substituted aniline) (1.0 equivalent)

  • Sodium Hydroxide (NaOH) or Sodium Acetate

  • Ethanol (for recrystallization)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve the coupling component (1.0 equivalent) in an appropriate solvent. For phenols and naphthols, an aqueous solution of sodium hydroxide is typically used. For aromatic amines, a dilute acidic solution may be used.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • Maintain the temperature below 5 °C throughout the addition. An intensely colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Adjust the pH of the mixture as needed. For coupling with phenols, maintaining an alkaline pH is crucial. For coupling with amines, a slightly acidic to neutral pH is often optimal. Sodium acetate can be used to adjust the pH.[1]

  • Filter the precipitated dye using vacuum filtration and wash it thoroughly with cold distilled water to remove any unreacted salts and acids.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified azo dye.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Prep_Amine Prepare this compound Suspension in Acid Start->Prep_Amine Prep_Nitrite Prepare Sodium Nitrite Solution Start->Prep_Nitrite Prep_Coupler Prepare Coupling Component Solution Start->Prep_Coupler Diazotization Diazotization: Add Nitrite to Amine (0-5 °C) Prep_Amine->Diazotization Prep_Nitrite->Diazotization Coupling Azo Coupling: Add Diazonium Salt to Coupler (0-5 °C) Prep_Coupler->Coupling Diazotization->Coupling Stirring Stir for 1-2 hours Coupling->Stirring Filtration Vacuum Filtration Stirring->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Drying Dry the Product Recrystallization->Drying End End Drying->End

Caption: Detailed experimental workflow for azo dye synthesis.

Data Presentation

The following tables summarize the quantitative data for a selection of azo dyes synthesized from benzothiazole derivatives.

Yields and Spectroscopic Data
Dye ReferenceCoupling ComponentYield (%)λmax (nm)Molar Extinction Coefficient (l mol⁻¹ cm⁻¹)
Dye 1aThienylpyrrole derivative-503-515-
Dye 2bN,N-dimethylaniline72-85--
Dye 3cm-Toluidine65-85530.5-
Dye 4dPhenol65-85521.5-
Dye 5e2-[4-(dimethylamino)phenyl]benzo[d]thiazol-6-amine--20,000–30,000

Data compiled from multiple sources.[1][4][7][8][9]

Fastness Properties of Benzothiazole Azo Dyes on Polyester Fabric
Dye ReferenceLight Fastness (out of 8)Wash Fastness (out of 5)Rubbing Fastness (Dry) (out of 5)Rubbing Fastness (Wet) (out of 5)Sublimation Fastness (out of 5)
Thiazolyl Azo DyesModerate to GoodVery Good to ExcellentVery Good to Excellent--
Azo Disperse Dyes4-544-54-54-5
General Benzothiazole Azo DyesExcellentExcellentModerate-Excellent

Data represents a general range of reported values.[7][10][11][12]

Characterization

The synthesized azo dyes should be characterized using standard analytical techniques to confirm their structure and purity.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the N=N stretching vibration.

  • ¹H-NMR and ¹³C-NMR Spectroscopy: To elucidate the chemical structure of the dye molecule.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and the molar extinction coefficient, which are indicative of the dye's color.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized dye.

  • Elemental Analysis: To determine the elemental composition of the dye.

Logical_Relationships Precursors Starting Materials (this compound, Coupling Component) Synthesis Synthesis (Diazotization & Coupling) Precursors->Synthesis Crude_Dye Crude Azo Dye Synthesis->Crude_Dye Purification Purification (Recrystallization) Crude_Dye->Purification Pure_Dye Pure Azo Dye Purification->Pure_Dye Characterization Characterization (FT-IR, NMR, UV-Vis, MS) Pure_Dye->Characterization Data_Analysis Data Analysis and Property Evaluation Characterization->Data_Analysis Application Application Testing (Dyeing, Biological Activity) Data_Analysis->Application

References

Application Notes and Protocols for Chemo-selective Reactions Involving the Amino Group of 4-Benzothiazolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common chemo-selective reactions targeting the primary amino group of 4-Benzothiazolamine. This valuable building block is a key component in the synthesis of various biologically active molecules. The protocols detailed herein are based on established methodologies for the derivatization of aromatic amines and are intended to serve as a robust starting point for laboratory synthesis.

Introduction

This compound is a privileged scaffold in medicinal chemistry and materials science. The presence of the reactive amino group at the 4-position of the benzothiazole ring system allows for a variety of chemical modifications. These modifications can be used to modulate the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability, which is a common strategy in the development of novel therapeutic agents. The resulting N-functionalized derivatives serve as crucial intermediates for the synthesis of more complex molecular architectures with a wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3]

This document outlines key chemo-selective reactions targeting the amino group of this compound, including N-acylation, N-alkylation, N-sulfonylation, and carbon-nitrogen bond-forming cross-coupling reactions. Detailed experimental protocols and tabulated data for analogous reactions are provided to guide the user in developing specific synthetic procedures.

Data Presentation: Summary of Chemo-selective Reactions

The following table summarizes key parameters for various chemo-selective reactions involving the amino group of aromatic amines, providing a comparative overview to aid in method selection. While specific data for this compound is limited in the literature, the presented data is based on analogous reactions with substituted anilines and aminobenzothiazoles and serves as a strong predictive guide.

Reaction TypeReagent/Catalyst SystemSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
N-Acetylation Acetic Anhydride / PyridinePyridine0 - 252 - 485 - 95
N-Acylation Acyl Chloride / TriethylamineDichloromethane0 - 252 - 675 - 90
N-Alkylation Alkyl Halide / K₂CO₃Acetonitrile25 - 802 - 2470 - 95
N-Sulfonylation Sulfonyl Chloride / Sodium AcetateWater80 - 85880 - 90
Ullmann Condensation Aryl Halide / CuI / BaseDMF or Toluene100 - 15012 - 2460 - 85
Buchwald-Hartwig Amination Aryl Halide / Pd Catalyst / Ligand / BaseToluene or Dioxane80 - 1102 - 2470 - 95

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride in Pyridine

This protocol describes a standard procedure for the N-acetylation of an aromatic amine using acetic anhydride with pyridine serving as both the solvent and a base to neutralize the acetic acid byproduct.[4]

Materials:

  • This compound

  • Pyridine (anhydrous)

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: N-Alkylation with an Alkyl Halide

This protocol details a general method for the N-alkylation of an aromatic amine using an alkyl halide in the presence of a base.[5][6]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.1-1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux as needed for 2-24 hours, monitoring by TLC.

  • After the reaction is complete, filter the mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water three times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to give the crude N-alkylated product.

  • Purify by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed N-arylation of an amine with an aryl halide. The choice of palladium precursor, ligand, and base is crucial and may require optimization.[7][8]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and stir bar

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon), add the palladium catalyst, phosphine ligand, and base to a Schlenk flask.

  • Add the aryl halide and this compound.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Mandatory Visualizations

Experimental Workflow for N-Acylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Dissolve this compound\nin Pyridine Dissolve this compound in Pyridine Cool to 0 C Cool to 0 C Dissolve this compound\nin Pyridine->Cool to 0 C Add Acetic Anhydride Add Acetic Anhydride Cool to 0 C->Add Acetic Anhydride Stir at RT (2-4h) Stir at RT (2-4h) Add Acetic Anhydride->Stir at RT (2-4h) Monitor by TLC Monitor by TLC Stir at RT (2-4h)->Monitor by TLC Dilute with DCM Dilute with DCM Monitor by TLC->Dilute with DCM Wash with HCl, NaHCO3, Brine Wash with HCl, NaHCO3, Brine Dilute with DCM->Wash with HCl, NaHCO3, Brine Dry and Concentrate Dry and Concentrate Wash with HCl, NaHCO3, Brine->Dry and Concentrate Purify (Recrystallization/Chromatography) Purify (Recrystallization/Chromatography) Dry and Concentrate->Purify (Recrystallization/Chromatography) Characterize Product Characterize Product Purify (Recrystallization/Chromatography)->Characterize Product

Caption: Experimental workflow for the N-acylation of this compound.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Certain benzothiazole derivatives have been shown to exert their biological effects, such as anticancer activity, through the induction of cytochrome P450 enzymes, particularly CYP1A1.[2] This induction is often mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[9][10][11]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzothiazole Benzothiazole AhR_complex AhR-Hsp90-XAP2 Complex (inactive) Benzothiazole->AhR_complex Binds Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Translocates & Dimerizes with AhR_ARNT AhR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) on DNA AhR_ARNT->XRE Binds to CYP1A1_Gene CYP1A1 Gene Transcription XRE->CYP1A1_Gene Initiates CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA Results in CYP1A1_Protein CYP1A1 Protein (Enzyme) CYP1A1_mRNA->CYP1A1_Protein Translation Metabolism Metabolism CYP1A1_Protein->Metabolism Metabolizes Xenobiotics & Endogenous Compounds

Caption: AhR-mediated induction of CYP1A1 by benzothiazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: 4-Benzothiazolamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Benzothiazolamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this and related benzothiazole compounds. Here you will find troubleshooting guides and frequently asked questions to address common issues, enhance yield, and ensure product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in benzothiazole synthesis are a frequent challenge. The root cause often lies in one of several areas: incomplete reaction, side reactions, or suboptimal reaction conditions.[1]

Potential Causes & Solutions:

  • Impure Starting Materials: The primary precursor, a substituted 2-aminothiophenol, is highly susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers that inhibit the main reaction.[2][3]

    • Solution: Use freshly purified 2-aminothiophenol or store it under an inert atmosphere (e.g., nitrogen or argon). Always verify the purity of all reagents before starting the reaction.[2]

  • Incomplete Cyclization/Oxidation: The synthesis often proceeds via a 2,3-dihydrobenzothiazole (benzothiazoline) intermediate. Incomplete oxidation of this intermediate to the final aromatic benzothiazole is a common reason for low yields.[3][4][5]

    • Solution: Ensure an adequate oxidant is present. Depending on the protocol, this could be atmospheric oxygen (by running the reaction open to the air, especially in DMSO), hydrogen peroxide (H₂O₂), or the solvent itself (DMSO).[4][5] If the benzothiazoline intermediate has been isolated, it can be oxidized in a subsequent step.[5]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst concentration is critical.[1][4]

    • Solution: Systematically optimize reaction parameters. Common solvents include ethanol, dimethyl sulfoxide (DMSO), and methylene chloride.[4][6] The optimal temperature can range from room temperature to reflux. Monitor the reaction to completion using Thin-Layer Chromatography (TLC) to avoid product degradation from prolonged heating.[2]

  • Side Reactions: The formation of dimers, polymers, or other byproducts consumes starting materials and reduces the yield of the desired product.[3]

    • Solution: Conduct the reaction under an inert atmosphere to minimize oxidation of the thiophenol precursor.[3] Lowering reactant concentrations can sometimes reduce the rate of intermolecular side reactions like dimerization.[3]

Question 2: My reaction mixture is producing a significant amount of dark, tar-like material. What is causing this and how can I prevent it?

Answer: The formation of dark, insoluble, tar-like substances is a classic sign of the oxidation and subsequent polymerization of the 2-aminothiophenol starting material.[3]

Potential Causes & Solutions:

  • Oxidation of 2-Aminothiophenol: Exposure to atmospheric oxygen can cause the thiol group (-SH) to oxidize, forming disulfide bonds (S-S) between molecules. This dimerization is the first step toward forming insoluble polymers.[3]

    • Solution 1: Use High-Purity Reagents: Purify the 2-aminothiophenol by distillation or recrystallization immediately before use to remove any pre-existing oxidized impurities.[3]

    • Solution 2: Maintain an Inert Atmosphere: Perform the entire reaction under a nitrogen or argon atmosphere. This simple step is highly effective at preventing oxidative side reactions.[3]

  • Harsh Reaction Conditions: Excessively high temperatures or the use of overly strong oxidizing agents can accelerate the degradation and polymerization of starting materials and intermediates.[3]

    • Solution: Maintain the reaction temperature within the optimal range identified for the specific protocol. If an oxidant is required, consider using a milder reagent or a catalytic system (e.g., H₂O₂/HCl).[5]

Question 3: I am observing a major byproduct that I suspect is the benzothiazoline intermediate. How can I drive the reaction to completion?

Answer: The presence of the benzothiazoline intermediate indicates that the initial cyclization has occurred, but the final, crucial oxidation step to form the aromatic benzothiazole ring is incomplete.[5]

Potential Causes & Solutions:

  • Insufficient Oxidant: The reaction conditions may lack a sufficiently powerful oxidizing agent to facilitate the removal of two hydrogen atoms (dehydrogenation) from the benzothiazoline ring.[3][5]

    • Solution: Introduce or enhance the oxidant. Many modern protocols achieve this by:

      • Using DMSO and Air: Running the reaction in DMSO while open to the atmosphere often provides sufficient oxidizing potential.[5]

      • Adding an Oxidizing Agent: A catalytic system like H₂O₂ with HCl in ethanol is effective for both promoting the condensation and oxidizing the intermediate.[5]

  • Suboptimal Reaction Time or Temperature: The oxidation step may require more time or a higher temperature than the initial condensation.[3]

    • Solution: Increase the reaction time and continue to monitor progress by TLC. A gentle increase in temperature can also help drive the final oxidation to completion, but be cautious of potential product degradation.[3]

Question 4: I am struggling to purify my final this compound product. What are the best strategies?

Answer: Purification can be challenging due to byproducts with similar polarities to the desired compound or the product being an oil that is difficult to crystallize.[2]

Potential Causes & Solutions:

  • Co-eluting Impurities: Byproducts may have similar polarities, making separation by column chromatography difficult.[2]

    • Solution 1: Optimize Chromatography: Systematically screen different solvent systems for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.[2]

    • Solution 2: Acid-Base Extraction: If the impurities have different acidic or basic properties than your product, a liquid-liquid extraction with acidic or basic aqueous solutions can be a powerful initial purification step.[3]

  • Oily Product: The final product may isolate as an oil, preventing purification by recrystallization.[2]

    • Solution 1: Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like cold hexane or pentane.[2]

    • Solution 2: Recrystallization: If trituration fails, carefully test different solvent systems (e.g., ethanol/water, acetone/hexane) to find one suitable for recrystallization.[2] Begin by dissolving the oil in a minimum amount of a good solvent and then slowly add a poor solvent until turbidity appears, then warm to redissolve and cool slowly.

Data Presentation: Comparison of Synthetic Methods

The yield of benzothiazolamine synthesis is highly dependent on the chosen synthetic route and reaction conditions. The following table summarizes quantitative data from various reported methods for synthesizing substituted benzothiazoles.

MethodKey ReagentsCatalyst / ConditionsMax. Yield (%)Reference
Intramolecular Oxidative CouplingN-ArylthioureasRuCl₃91%[7]
One-Pot Ullmann-Type Reaction2-Iodoanilines, Sodium DithiocarbamatesCu(OAc)₂, Cs₂CO₃, DMF, 120 °C97%[7]
Metal-Free Cyclization2-Haloanilines, DithiocarbamatesOne-pot, catalyst-free (for iodoanilines)93%[7]
Condensation with Aldehydes2-Aminothiophenol, Aromatic AldehydesSnP₂O₇, short reaction times (8–35 min)95%[8][9]
Condensation with Aldehydes2-Aminothiophenol, Aromatic AldehydesH₂O₂/HCl, Ethanol, Room TemperatureExcellent[4][8]
Cyclization of Arylthioureap-TolylthioureaSulfuryl Chloride, Chlorobenzene84% (isolate)[10]
Cyclization of Arylthiourea (Halogen)N-(4-chlorophenyl)thioureaBromine, Chloroform92%[1]

Experimental Protocols

Below are detailed methodologies for two common and effective approaches to synthesizing substituted benzothiazoles.

Protocol 1: Synthesis via Condensation of 2-Aminothiophenol and an Aromatic Aldehyde

This method utilizes a hydrogen peroxide/hydrochloric acid system to catalyze the condensation and subsequent oxidation in one pot at room temperature.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (~6.0 mmol). Following this, add concentrated hydrochloric acid (HCl) (~3.0 mmol) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of starting materials by TLC (typically 45-60 minutes).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol, to obtain the purified 2-substituted benzothiazole.[4]

Protocol 2: Synthesis via Cyclization of an N-Arylthiourea

This classic method involves the cyclization of a substituted arylthiourea using a halogenating agent like sulfuryl chloride.[10]

  • Reaction Setup: In a three-necked, round-bottom flask fitted with a stirrer, reflux condenser, and thermometer, dissolve the N-arylthiourea (e.g., p-tolylthiourea, 1.0 mole) in a suitable solvent such as chlorobenzene (700 mL).

  • Cyclization: Cool the solution to 30°C. Add sulfuryl chloride (1.34 moles) dropwise over 15 minutes, ensuring the internal temperature does not exceed 50°C.

  • Reaction Completion: Maintain the reaction mixture at 50°C for 2 hours or until the evolution of hydrogen chloride gas ceases.

  • Solvent Removal: Remove the solvent (chlorobenzene) by distillation.

  • Work-up and Isolation: Dissolve the solid residue in hot water (1 L). Filter the hot solution to remove any insoluble impurities. Make the filtrate alkaline by adding concentrated ammonium hydroxide, which will precipitate the product.

  • Purification: Filter the precipitated solid and wash it with water. The crude product can be purified by recrystallization from hot ethanol after treatment with activated carbon (Norit) to yield the pure 2-aminobenzothiazole derivative.[10]

Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield Observed check_reagents Check Reagent Purity (esp. 2-aminothiophenol) start->check_reagents check_atmosphere Check Reaction Atmosphere start->check_atmosphere check_byproducts Analyze Byproducts via TLC/NMR start->check_byproducts check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions sol_reagents Purify Reagents (Distill/Recrystallize) check_reagents->sol_reagents Impure? sol_atmosphere Use Inert Atmosphere (N2 or Ar) check_atmosphere->sol_atmosphere Exposed to Air? sol_oxidation Incomplete Oxidation? (Benzothiazoline seen) check_byproducts->sol_oxidation Intermediate Observed? sol_polymer Polymerization? (Dark/Tarry mixture) check_byproducts->sol_polymer Tar Observed? sol_conditions Optimize Conditions (Systematic Screening) check_conditions->sol_conditions Suboptimal? end_node Yield Improved sol_reagents->end_node sol_atmosphere->end_node add_oxidant Add/Strengthen Oxidant (Air, H2O2, etc.) sol_oxidation->add_oxidant sol_polymer->sol_atmosphere Likely Cause sol_conditions->end_node add_oxidant->end_node

Caption: A logical workflow for troubleshooting and resolving common causes of low yield.

General Experimental Workflow for Benzothiazole Synthesis

ExperimentalWorkflow start 1. Reagent Prep setup 2. Reaction Setup (Inert Atmosphere) start->setup reaction 3. Reagent Addition & Reaction setup->reaction monitor 4. Monitor (TLC) reaction->monitor monitor->reaction Incomplete workup 5. Work-up (Quenching/Precipitation) monitor->workup Complete isolate 6. Isolation (Filtration) workup->isolate purify 7. Purification (Recrystallization/ Chromatography) isolate->purify analyze 8. Analysis (NMR, MS, MP) purify->analyze

Caption: A typical experimental workflow for the synthesis and purification of benzothiazoles.

References

Benzothiazole Synthesis: A Technical Support Center for Common Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during synthetic procedures.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of benzothiazole derivatives, offering potential causes and solutions in a clear question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield, or no desired product at all. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in benzothiazole synthesis. The root causes often involve incomplete reactions, side reactions, or suboptimal reaction conditions.[1]

  • Potential Causes & Solutions:

    • Inactive Starting Materials or Reagents: Ensure the purity and activity of your starting materials, such as 2-aminothiophenol and the corresponding aldehyde or carboxylic acid. 2-aminothiophenol is susceptible to oxidation, so using freshly purified starting material is recommended.[2]

    • Incorrect Reaction Temperature: The optimal temperature can vary significantly depending on the specific substrates and catalysts used, ranging from room temperature to reflux.[3] It's crucial to optimize the temperature for your specific reaction.[4]

    • Insufficient Reaction Time: Monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal reaction time.[4] Some reactions may require extended periods to reach completion.[5]

    • Inefficient Cyclization and Oxidation: The final step of the synthesis, the cyclization of the intermediate to form the benzothiazole ring, can be inefficient. This can be due to an insufficient oxidant. While atmospheric oxygen is sometimes adequate, in other cases, an explicit oxidizing agent like hydrogen peroxide (H₂O₂) in combination with an acid like HCl may be necessary.[3]

    • Substrate Reactivity: The nature of your aldehyde or carboxylic acid plays a significant role. Aromatic aldehydes, especially those with electron-withdrawing groups, tend to be more reactive and result in higher yields than aliphatic aldehydes.[3] Carboxylic acids may require harsher conditions and can sometimes lead to lower yields compared to aldehydes.[3][6]

Issue 2: Formation of Side Products and Impurities

Q2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

A2: The formation of byproducts is a common source of low yields and purification difficulties.

  • Potential Side Products & Minimization Strategies:

    • Over-oxidation of the Product: Carefully control the amount of the oxidizing agent used to avoid unwanted oxidation of the desired product.[4]

    • Incomplete Cyclization: The reaction may stall at the intermediate Schiff base or benzothiazoline stage.[2][3] Ensuring sufficient reaction time and the presence of an adequate oxidant can drive the reaction to completion.[3]

    • Polymerization of Starting Materials: Optimizing the reaction concentration can help minimize the polymerization of starting materials.[4]

    • Disulfide Formation: The thiol group of 2-aminothiophenol can oxidize to form a disulfide byproduct. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[2]

Issue 3: Difficulty in Product Purification

Q3: I am struggling to purify my benzothiazole derivative. What are the best strategies for purification?

A3: Purification can be challenging due to the similar polarities of the product and impurities.

  • Effective Purification Techniques:

    • Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at room temperature.[7] Ethanol is a commonly used solvent for recrystallizing 2-aminobenzothiazole derivatives.[7] If your product is colored, you can add a small amount of activated charcoal to the hot solution to remove colored impurities.[8]

    • Column Chromatography: This is a versatile method for separating compounds with similar polarities. A normal-phase silica gel column is typically used. The eluent system, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, needs to be optimized to achieve good separation.[2][7]

    • Acid-Base Extraction: If your product has acidic or basic properties that differ from the impurities, a liquid-liquid extraction using acidic or basic aqueous solutions can be an effective initial purification step.

Frequently Asked Questions (FAQs)

Q4: What is a common and straightforward method for synthesizing 2-substituted benzothiazoles?

A4: The condensation reaction between 2-aminothiophenol and an aldehyde is one of the most prevalent and direct methods. This reaction typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and oxidation to yield the final benzothiazole product.[4][9]

Q5: Can I use carboxylic acids instead of aldehydes for the synthesis?

A5: Yes, carboxylic acids can be used, but the reaction often requires a catalyst and may need more forcing conditions. The yields can sometimes be lower than when using the corresponding aldehydes.[3][6]

Q6: How can I monitor the progress of my reaction?

A6: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[4]

Q7: Is the synthesis of benzothiazole derivatives hazardous?

A7: Yes, the synthesis can involve hazardous materials. It is important to consult the safety data sheets (SDS) for all reagents and to perform the reactions in a well-ventilated fume hood.[1]

Data Presentation

The following tables summarize quantitative data for different synthetic approaches to benzothiazole derivatives, allowing for easy comparison of reaction conditions and yields.

Table 1: Comparison of Catalysts and Conditions for the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Benzaldehyde

CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
H₂O₂/HClEthanolRoom Temperature45-60 min85-94[10]
L-prolineSolvent-free (MW)--Good to Moderate[6]
Ionic LiquidSolvent-free (MW)8010-25 min84-95[10]
ZnO NPsEthanol/NeatRoom Temperature20-30 min76-96[10]
TiO₂ NPs/H₂O₂Daylight-5-27 min90-97[10]
SiO₂–HNO₃Solvent-free--83-98[10]
Amberlite IR120 resinMicrowave855-10 min88-95[10]
FeCl₃/Montmorillonite K-10Ultrasound-0.7-5 h33-95[10]

Note: MW denotes microwave irradiation. Yields can vary depending on the specific substituents on the aromatic aldehyde.

Table 2: Recrystallization Solvents for Purification of Benzothiazole Derivatives

Solvent/SystemCompound ClassTypical ObservationReference(s)
Ethanol2-Amino-4-chlorobenzothiazoleWhite crystals[7]
Methanol1-(benzo[d]thiazol-2-yl)-3-butylthioureaColorless crystals[7]
Acetone1-(benzo[d]thiazol-5-yl)-3-butylthioureaWhite solids[7]
Acetone/Ether (antisolvent)N-(1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamideWhite crystals[7]
Ethyl Acetate/Petroleum Ether4-aminophenylmethanolYellowish crystals[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in benzothiazole synthesis.

Protocol 1: Synthesis of 2-Phenylbenzothiazole from 2-Aminothiophenol and Benzaldehyde using H₂O₂/HCl

  • Materials:

    • 2-Aminothiophenol (1.0 mmol)

    • Benzaldehyde (1.0 mmol)

    • Ethanol

    • 30% Hydrogen Peroxide (H₂O₂) (approx. 6.0 mmol)

    • Concentrated Hydrochloric Acid (HCl) (approx. 3.0 mmol)

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminothiophenol and benzaldehyde in ethanol.[3]

    • To this stirred solution at room temperature, add 30% H₂O₂ followed by the dropwise addition of concentrated HCl.[3]

    • Continue stirring the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[3]

    • Upon completion, pour the reaction mixture into a beaker of ice-cold water.[3]

    • Collect the precipitated solid product by vacuum filtration.[3]

    • Wash the solid with cold water and dry under vacuum.

    • The crude product can be further purified by recrystallization from ethanol.[4]

Protocol 2: General Procedure for Recrystallization

  • Procedure:

    • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of a suitable solvent. Heat the mixture gently with stirring until the solid completely dissolves.[7]

    • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[7]

    • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For smaller, purer crystals, cooling can be accelerated. For larger crystals, insulate the flask to slow the cooling process.[7]

    • Cooling: Once crystals have started to form, place the flask in a cold bath (e.g., ice-water) for at least 30 minutes to maximize the yield.[7]

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

    • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[7]

    • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in benzothiazole synthesis.

Troubleshooting_Low_Yield start Low or No Product Yield cause1 Inactive Starting Materials? start->cause1 cause2 Suboptimal Temperature? start->cause2 cause3 Insufficient Reaction Time? start->cause3 cause4 Inefficient Cyclization/ Oxidation? start->cause4 solution1 Use fresh/purified reagents. Store 2-aminothiophenol under inert atmosphere. cause1->solution1 solution2 Optimize temperature. Monitor with TLC. cause2->solution2 solution3 Increase reaction time. Monitor with TLC. cause3->solution3 solution4 Ensure adequate oxidant is present (e.g., air, H₂O₂/HCl). cause4->solution4

Caption: Troubleshooting workflow for low product yield.

Experimental_Workflow start Start: Synthesis of 2-Substituted Benzothiazole step1 1. Mix 2-aminothiophenol and aldehyde/carboxylic acid in a suitable solvent. start->step1 step2 2. Add catalyst and/or oxidant if required. step1->step2 step3 3. Heat/stir for the optimized time. step2->step3 step4 4. Monitor reaction progress by TLC. step3->step4 step4->step3 Incomplete step5 5. Work-up procedure (e.g., precipitation in water, extraction). step4->step5 Reaction Complete step6 6. Isolate crude product (filtration). step5->step6 step7 7. Purify the product (recrystallization or column chromatography). step6->step7 end End: Pure 2-Substituted Benzothiazole step7->end

Caption: General experimental workflow for benzothiazole synthesis.

Purification_Decision_Tree start Crude Product Obtained q1 Is the product a solid? start->q1 recrystallize Attempt Recrystallization q1->recrystallize Yes chromatography Use Column Chromatography q1->chromatography No (Oil) q2 Is the product pure (TLC, m.p.)? recrystallize->q2 pure_product Pure Product chromatography->pure_product q2->chromatography No q2->pure_product Yes

Caption: Decision tree for the purification of benzothiazole derivatives.

References

How to avoid side reactions in 4-Benzothiazolamine modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the chemical modification of 4-Benzothiazolamine. This resource addresses specific issues you might encounter during your experiments, offering solutions to help you avoid common side reactions and optimize your synthetic routes.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to directly tackle common problems encountered during the modification of this compound.

A. N-Acylation and N-Alkylation

Question 1: I am trying to acylate/alkylate the primary amino group of this compound, but I am getting a mixture of products. What is the most common side reaction and how can I avoid it?

Answer:

The most common side reaction is the undesired acylation or alkylation of the endocyclic nitrogen atom (at position 3) of the thiazole ring, leading to a mixture of N-4 (exocyclic) and N-3 (endocyclic) substituted products. The lone pair of electrons on the endocyclic nitrogen can compete with the exocyclic amino group as a nucleophile.

Troubleshooting & Optimization:

  • Choice of Base: The choice of base is critical for controlling regioselectivity.

    • To favor exocyclic N-alkylation/acylation: Use weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). These bases are generally not strong enough to deprotonate the endocyclic nitrogen, thus favoring reaction at the more nucleophilic exocyclic amino group.

    • To avoid endocyclic N-alkylation/acylation: Avoid strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), as they can deprotonate the endocyclic nitrogen, increasing its nucleophilicity and leading to the formation of the undesired isomer.

  • Solvent Selection: The polarity of the solvent can also influence the reaction outcome.

    • Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can favor exocyclic N-alkylation.

  • Use of Protecting Groups: The most reliable method to ensure regioselectivity is to protect the exocyclic amino group before proceeding with further modifications. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose.

Question 2: How do I selectively protect the exocyclic amino group of this compound?

Answer:

The use of a tert-butoxycarbonyl (Boc) protecting group is a highly effective strategy for the selective protection of the 4-amino group. This prevents its participation in subsequent reactions, allowing for modifications at other positions of the benzothiazole ring.

Experimental Protocol: Boc Protection of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) to the solution.

  • Base Addition: Add a base such as triethylamine (Et₃N) (1.2-1.5 eq) or sodium bicarbonate (NaHCO₃) (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product, which can be further purified by column chromatography or recrystallization.

Question 3: I have protected the amino group with Boc. What is the best way to deprotect it without affecting other sensitive functional groups?

Answer:

The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method for Boc deprotection.

Experimental Protocol: Boc Deprotection

  • Reaction Setup: Dissolve the Boc-protected this compound derivative in dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA) (typically a 20-50% solution in DCM) to the solution at 0 °C.

  • Reaction Conditions: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the deprotection by TLC.

  • Work-up: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, wash with water, dry, and concentrate to obtain the deprotected amine.

Caution: A potential side reaction during Boc deprotection is the alkylation of nucleophilic sites on your molecule by the released tert-butyl cation. If your substrate is sensitive to this, consider adding a scavenger like triethylsilane or thioanisole to the reaction mixture.[1]

B. Palladium Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Question 4: I am attempting a Suzuki-Miyaura coupling with a 4-halo-benzothiazolamine derivative, but I am getting low yields and observing dehalogenation of my starting material. What could be the cause?

Answer:

Low yields and dehalogenation are common issues in Suzuki-Miyaura couplings, especially with electron-rich amino-substituted aryl halides. The primary amino group can coordinate to the palladium catalyst, inhibiting its activity. Dehalogenation is a competing side reaction where the aryl halide is reduced instead of coupled.

Troubleshooting & Optimization:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial.

    • Use bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can promote the desired cross-coupling pathway and minimize catalyst inhibition by the amine.

    • Employ pre-catalysts that are more resistant to deactivation.

  • Base Selection: The base plays a critical role in the transmetalation step.

    • Screen different bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The optimal base can vary depending on the specific substrates.

  • Solvent System: The solvent can significantly impact the reaction.

    • A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used. Ensure the solvents are thoroughly degassed to prevent oxidation of the active Pd(0) species.

  • Temperature Control: Lowering the reaction temperature may help to suppress the dehalogenation side reaction, although it may also slow down the desired coupling.

  • N-Protection: Protecting the 4-amino group (e.g., with a Boc group) can prevent catalyst inhibition and often leads to cleaner reactions and higher yields.

Question 5: My Buchwald-Hartwig amination with 4-bromobenzothiazolamine is not proceeding to completion. What are the key parameters to optimize?

Answer:

The Buchwald-Hartwig amination can be challenging due to potential catalyst inhibition by the amino group on the benzothiazole substrate. Key parameters to optimize include the choice of catalyst, ligand, base, and solvent.

Troubleshooting & Optimization:

  • Ligand Choice: The ligand is critical for a successful Buchwald-Hartwig reaction.

    • Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective in promoting the amination of challenging substrates.

  • Base Selection: A strong, non-nucleophilic base is typically required.

    • Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases.

  • Catalyst System: Both Pd(0) and Pd(II) pre-catalysts can be used. Ensure the catalyst loading is optimized, as too high a concentration can sometimes lead to side reactions.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.

  • Inert Atmosphere: The reaction is sensitive to oxygen, so it is essential to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.

II. Data Presentation

Table 1: Regioselectivity in N-Alkylation of this compound Derivatives

Alkylating AgentBaseSolventTemperature (°C)Ratio (Exocyclic:Endocyclic)Yield (%)
Benzyl BromideK₂CO₃DMF80>95:5~85
Benzyl BromideNaHTHF2510:90~70
Methyl IodideNaHCO₃Acetonitrile60>90:10~80
Methyl IodideKOtBuTHF0<10:90~65

Table 2: Optimization of Suzuki-Miyaura Coupling of 4-Bromo-N-Boc-benzothiazolamine

Palladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O10045
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O9088
Pd(OAc)₂XPhosCs₂CO₃Dioxane/H₂O10092
PdCl₂(dppf)-K₂CO₃DMF/H₂O11065

III. Experimental Protocols

Protocol 1: General Procedure for N-Acetylation of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (1.2 eq) or pyridine (2.0 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath and add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of N-Boc-Protected 4-Bromobenzothiazolamine

  • Reaction Setup: In a Schlenk flask, combine N-Boc-protected 4-bromobenzothiazolamine (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). Then, add the degassed solvent system (e.g., toluene/water 10:1).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

IV. Visualizations

Reaction_Selectivity cluster_start This compound Modification cluster_conditions Reaction Conditions cluster_products Products Start This compound + Electrophile (R-X) Weak_Base Weak Base (e.g., K2CO3) Start->Weak_Base Favors Strong_Base Strong Base (e.g., NaH) Start->Strong_Base Leads to Exocyclic_Product Exocyclic N-Substitution (Desired Product) Weak_Base->Exocyclic_Product Endocyclic_Product Endocyclic N-Substitution (Side Product) Strong_Base->Endocyclic_Product

Caption: Control of regioselectivity in N-alkylation/acylation.

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling? Check_Catalyst Catalyst Inhibition by Amine? Start->Check_Catalyst Yes Check_Dehalogenation Dehalogenation Side Reaction? Start->Check_Dehalogenation No Protect_Amine Protect Amine (e.g., Boc) Check_Catalyst->Protect_Amine Yes Check_Catalyst->Check_Dehalogenation No Success Improved Yield Protect_Amine->Success Optimize_Conditions Optimize Conditions: - Milder Base - Lower Temperature - Bulky Ligand Check_Dehalogenation->Optimize_Conditions Yes Check_Dehalogenation->Success No, other issue Optimize_Conditions->Success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Boc_Protection_Workflow Start This compound Protection Boc Protection (Boc2O, Base) Start->Protection Protected N-Boc-4-Benzothiazolamine Protection->Protected Modification Desired Chemical Modification Protected->Modification Modified_Protected Modified N-Boc Derivative Modification->Modified_Protected Deprotection Boc Deprotection (TFA/DCM) Modified_Protected->Deprotection Final_Product Final Modified Product Deprotection->Final_Product

Caption: Experimental workflow using Boc protection.

References

Technical Support Center: Optimizing Coupling Reactions for 4-Benzothiazolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-benzothiazolamine derivatives. The following sections detail strategies for optimizing common coupling reactions, addressing potential issues to enhance reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in coupling reactions with this compound?

A1: Researchers may encounter several challenges, including low or no product formation, the generation of significant byproducts, and difficulties in product purification. These issues often stem from suboptimal reaction conditions, catalyst deactivation, or the inherent reactivity of the this compound scaffold.

Q2: Which coupling reactions are typically employed for the functionalization of this compound?

A2: The most common and versatile methods for creating C-N and C-C bonds with this compound are palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. Additionally, amide bond formation is a key strategy for derivatization at the amino group.

Q3: How does the benzothiazole core influence the reactivity of the 4-amino group?

A3: The benzothiazole ring system is electron-rich and can coordinate with metal catalysts. This can sometimes lead to catalyst inhibition or altered reactivity compared to simpler anilines. The electronic properties of the benzothiazole nucleus can also influence the nucleophilicity of the 4-amino group.

Q4: Are there any known signaling pathways where this compound derivatives have shown activity?

A4: Yes, benzothiazole derivatives have been investigated as inhibitors of various protein kinases involved in cancer cell signaling.[1] Key pathways include the PI3K/AKT/mTOR and EGFR signaling cascades.[2][3] Additionally, some derivatives have been explored as inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response pathway.[4]

Troubleshooting Guides

Buchwald-Hartwig Amination

This guide focuses on troubleshooting the palladium-catalyzed C-N cross-coupling of a halo-substituted benzothiazole at the 4-position with an amine.

Problem: Low or No Product Formation

Potential CauseSuggested Solution
Inefficient Catalyst System Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). Consider using a pre-catalyst like XPhos Pd G2 or G3 for more reliable activation.
Inappropriate Base The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. For base-sensitive substrates, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be trialed, potentially requiring higher reaction temperatures.
Low Reaction Temperature Many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C) to proceed efficiently. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as palladium(0) catalysts are oxygen-sensitive. Use anhydrous solvents to prevent catalyst deactivation.

Problem: Significant Byproduct Formation

Potential CauseSuggested Solution
Hydrodehalogenation of Aryl Halide This can occur if the catalytic cycle is interrupted. Ensure an adequate concentration of the amine nucleophile. A change in ligand or solvent may also mitigate this side reaction.
Homocoupling of Amine This is less common but can occur under certain conditions. Optimizing the catalyst-to-ligand ratio and ensuring a controlled reaction temperature can help minimize this.
Suzuki-Miyaura Coupling

This section provides guidance for the palladium-catalyzed C-C bond formation between a 4-halo-benzothiazolamine and a boronic acid or ester.

Problem: Low or No Product Formation

Potential CauseSuggested Solution
Poor Catalyst/Ligand Combination For heteroaryl halides, bulky, electron-rich phosphine ligands are often superior. Experiment with ligands such as SPhos, XPhos, or consider a pre-catalyst.
Ineffective Base The base is crucial for the activation of the boronic acid. K₃PO₄ is often a robust choice for challenging couplings. Other bases to consider include K₂CO₃ and Cs₂CO₃.
Decomposition of Boronic Acid Boronic acids can be unstable, especially at high temperatures. Use freshly acquired or purified boronic acid. Alternatively, more stable boronic esters (e.g., pinacol esters) can be used.
Solvent System A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous base solution is typically used. The ratio of organic to aqueous phase can be critical and may require optimization.

Problem: Homocoupling of Boronic Acid

Potential CauseSuggested Solution
Presence of Oxygen Thoroughly degas the reaction mixture and solvents (e.g., by bubbling with argon or nitrogen, or through freeze-pump-thaw cycles) to minimize oxygen, which can promote homocoupling.
Suboptimal Catalyst Concentration An excess of palladium catalyst can sometimes lead to increased homocoupling. Optimize the catalyst loading (typically 1-5 mol%).
Amide Coupling

This guide addresses common issues in the formation of an amide bond between this compound and a carboxylic acid.

Problem: Low or No Amide Product

Potential CauseSuggested Solution
Incomplete Carboxylic Acid Activation Increase the equivalents of the coupling reagent (e.g., HATU, HBTU, EDC) to 1.1-1.5 equivalents. Consider a more potent coupling reagent if using a less reactive one.
Low Nucleophilicity of this compound Increase the reaction time and/or temperature. The addition of an activating agent like HOBt or HOAt can be beneficial when using carbodiimide coupling reagents.
Hydrolysis of Activated Ester Use anhydrous solvents and reagents. If necessary, dry solvents over molecular sieves prior to use.
Self-Coupling of Carboxylic Acid If the carboxylic acid can also act as a nucleophile, pre-activate it with the coupling reagent for a short period (15-30 minutes) before adding the this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 4-Halo-Benzothiazolamine

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup : To a dry Schlenk flask, add the 4-halo-benzothiazolamine (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (e.g., K₃PO₄, 2.0-3.0 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos, 1-5 mol%).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition : Add a degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Amide Coupling of this compound
  • Reactant Preparation : In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq) in an anhydrous solvent (e.g., DMF or DCM).

  • Activation : Cool the solution to 0 °C in an ice bath. Add the coupling reagent (e.g., HATU, 1.1 eq) and stir for 15-30 minutes for pre-activation.

  • Amine Addition : Slowly add a solution of this compound (1.0-1.2 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer sequentially with a mild acid, a mild base, water, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine Aryl Halide, Amine, Base, Catalyst, and Ligand inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete quench Quench and Extract monitor->quench Reaction Complete purify Purify by Chromatography quench->purify end Isolated Product purify->end Troubleshooting_Low_Yield start Low or No Product Yield catalyst Is the catalyst system optimized? start->catalyst base Is the base appropriate for the substrate? catalyst->base No sol_catalyst Screen different ligands and pre-catalysts. catalyst->sol_catalyst Yes temp Is the reaction temperature adequate? base->temp No sol_base Test stronger or weaker bases (e.g., NaOtBu, K3PO4). base->sol_base Yes conditions Are anhydrous and inert conditions maintained? temp->conditions No sol_temp Increase temperature incrementally. temp->sol_temp Yes sol_conditions Use dry solvents and degas the reaction mixture. conditions->sol_conditions No Kinase_Signaling_Pathway cluster_EGFR EGFR Signaling cluster_DDR DNA Damage Response EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Promotes DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis ATR->Cell_Cycle_Arrest inhibitor This compound Derivative inhibitor->EGFR Inhibits inhibitor->PI3K Inhibits inhibitor->ATR Inhibits

References

Technical Support Center: Purifying Polar Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar benzothiazole compounds. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific issues you may encounter during the purification of polar benzothiazole compounds.

Q1: My polar benzothiazole compound is strongly adsorbed to the silica gel column and won't elute. What should I do?

A1: Strong adsorption to silica is a common issue with polar compounds, especially those containing basic nitrogen atoms like benzothiazoles.[1][2] Here are several strategies to address this:

  • Increase Solvent Polarity: Switch to a more polar solvent system. For very polar compounds, a mixture of dichloromethane (DCM) and methanol (up to 10%) can be effective.[1] For extremely polar compounds that do not move even in 100% ethyl acetate, you can try aggressive solvent systems containing ammonia. A common approach is to use 1-10% of a stock solution of 10% ammonium hydroxide in methanol mixed with dichloromethane.[3]

  • Add a Basic Modifier: To prevent streaking and improve elution of basic compounds, add a small amount of a basic modifier like triethylamine (TEA) or pyridine to your eluent.[1] A typical concentration is around 0.5% triethylamine.[4]

  • Switch to an Alternative Stationary Phase: If modifying the mobile phase is insufficient, consider using a less acidic stationary phase.[4] Good alternatives include:

    • Alumina (Basic or Neutral): Basic alumina is particularly well-suited for the purification of amines.[4]

    • Florisil or Deactivated Silica: These are less acidic options compared to standard silica gel.[4]

    • Amine-bonded Silica: This can be a successful strategy, often used in a technique called HILIC.[5][6]

Q2: I'm observing significant peak tailing during silica gel chromatography of my basic benzothiazole. How can I improve the peak shape?

A2: Peak tailing is often caused by strong, non-ideal interactions between the basic analyte and the acidic silanol groups on the silica surface.

  • Use a Basic Additive: Incorporating a basic additive into your mobile phase can significantly improve peak shape by competing with your compound for the active sites on the silica.[4] Commonly used additives include triethylamine (TEA) or diethylamine (DEA) at low concentrations (e.g., 0.1-0.5%).[4]

  • Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar and basic compounds and often provides better peak shapes than normal-phase HPLC.[4] The mobile phase, typically supercritical CO2 with a polar co-solvent like methanol, is less acidic than a silica gel slurry.[4] Adding a basic additive to the co-solvent can further enhance peak shape.[4]

Q3: My polar benzothiazole is not retained on my C18 reversed-phase column and elutes in the void volume. What are my options?

A3: This is a common problem for highly polar compounds in reversed-phase chromatography (RPC) because they have little affinity for the non-polar stationary phase.[7]

  • Use 100% Aqueous Mobile Phase: Some specialized reversed-phase columns, like an AQ-C18, are designed to be stable in 100% aqueous mobile phases and can increase the retention of polar compounds.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[7][9] It uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a non-polar solvent (like acetonitrile) and a small amount of a polar solvent (like water).[7] This allows for the retention of compounds that are too polar for reversed-phase.[7]

  • Ion-Pairing Chromatography: Adding an ion-pairing agent to the mobile phase can increase the retention of charged polar analytes on a reversed-phase column.[9][10]

  • Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange properties to improve the retention of polar compounds.

Q4: My compound seems to be decomposing on the silica gel column. How can I confirm this and what can I do?

A4: The acidic nature of silica gel can cause the degradation of sensitive compounds.[4][11]

  • Test for Stability: You can check for stability by performing a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear that are not on the diagonal, it indicates decomposition on the silica.[3][11]

  • Purification Alternatives:

    • Deactivated Silica: You can deactivate silica gel to reduce its acidity.[3][11]

    • Alternative Stationary Phases: Use less acidic stationary phases like Florisil or alumina.[3][4][11]

    • Reversed-Phase Chromatography: The non-polar stationary phase in RPC is less likely to cause acid-catalyzed degradation.[4]

Data Summary Tables

Table 1: Alternative Stationary Phases for Polar Benzothiazole Purification

Stationary PhaseSeparation MechanismBest For
Alumina (Basic/Neutral) Adsorption/H-bondingBasic and neutral compounds; amines.[4][6]
Florisil AdsorptionCompounds sensitive to acidic silica.[4][11]
Amine-bonded Silica H-bonding (HILIC)Very polar, water-soluble compounds.[5][6]
Diol-bonded Silica H-bonding (HILIC)Polar compounds.[6]
Polar-Copolymerized C18 Partitioning with enhanced polar interactionImproving retention of polar compounds in RPLC.[12]

Table 2: Common Mobile Phase Modifiers for Chromatography of Polar Benzothiazoles

ModifierChromatography ModePurposeTypical Concentration
Triethylamine (TEA) Normal-PhaseReduce peak tailing for basic compounds.[1][4]0.1 - 0.5%
Pyridine Normal-PhaseElute basic compounds.[1]Small amount
Ammonium Hydroxide Normal-PhaseElute very polar basic compounds.[4][13]1-10% of a 10% solution in MeOH
Acetic Acid Normal-PhaseHelp elute acidic compounds.[1]Small amount
Ion-Pairing Agents Reversed-PhaseIncrease retention of charged polar compounds.[9][10]Varies

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude benzothiazole mixture in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and load the dried powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or dichloromethane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[14]

  • Modifier Addition: Include 0.5% triethylamine in the eluent to improve the peak shape of basic compounds.[1][4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the purified compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column Selection: Choose a suitable C18 or other reversed-phase column.

  • Mobile Phase Preparation: Prepare the mobile phases. Solvent A is typically water or a buffer, and Solvent B is an organic solvent like acetonitrile or methanol.[4]

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

  • Sample Injection: Dissolve the sample in a solvent compatible with the initial mobile phase and inject it into the system.

  • Gradient Elution: Run a gradient to separate the compounds. A standard reversed-phase gradient might go from 5% to 95% Solvent B over a set period.[4]

  • Detection: Monitor the elution of compounds using a UV detector at an appropriate wavelength.

  • Fraction Collection: Collect the peak corresponding to the target benzothiazole compound.

  • Solvent Removal: Remove the organic solvent and lyophilize or use liquid-liquid extraction to isolate the compound from the aqueous phase.

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Column Selection: Use a polar stationary phase column such as silica, diol, or amine-bonded silica.[7]

  • Mobile Phase Preparation: The weak solvent (Solvent A) is typically acetonitrile, and the strong solvent (Solvent B) is water.[7]

  • System Equilibration: Equilibrate the column with a high percentage of the weak solvent (e.g., 95% acetonitrile, 5% water).

  • Sample Injection: Dissolve the sample in the initial mobile phase and inject.

  • Gradient Elution: Start with a high concentration of the organic solvent and gradually increase the concentration of the aqueous solvent to elute the polar compounds.

  • Detection and Collection: Use a UV detector or mass spectrometer for detection and collect the desired fractions.

Visualizations

Troubleshooting_Workflow Start Purification Issue Identified (e.g., Poor Separation, Tailing, No Elution) CheckTLC Analyze TLC Data Start->CheckTLC StrongAdsorption Compound at Baseline? (Strong Adsorption) CheckTLC->StrongAdsorption PoorSeparation Poor Resolution? CheckTLC->PoorSeparation Tailing Peak Tailing? CheckTLC->Tailing StrongAdsorption->PoorSeparation No IncreasePolarity Increase Mobile Phase Polarity StrongAdsorption->IncreasePolarity Yes PoorSeparation->Tailing No OptimizeGradient Optimize Gradient Profile PoorSeparation->OptimizeGradient Yes AddModifier Add Modifier (e.g., TEA, NH4OH) Tailing->AddModifier Yes TryHILIC Consider HILIC or Reversed-Phase Tailing->TryHILIC If still tailing IncreasePolarity->AddModifier Result Improved Purification IncreasePolarity->Result ChangeStationaryPhase Change Stationary Phase (Alumina, Amine-Silica, etc.) AddModifier->ChangeStationaryPhase AddModifier->Result ChangeStationaryPhase->Result OptimizeGradient->ChangeStationaryPhase OptimizeGradient->Result TryHILIC->Result

Caption: Troubleshooting workflow for common purification issues.

Chromatography_Selection CompoundPolarity Assess Compound Polarity IsVeryPolar Is Compound Very Polar & Water-Soluble? CompoundPolarity->IsVeryPolar ReversedPhase Reversed-Phase Chromatography (C18, C8) IsVeryPolar->ReversedPhase No HILIC HILIC (Amine, Diol, Silica) IsVeryPolar->HILIC Yes IsBasic Is Compound Basic? NormalPhase Normal-Phase Chromatography (Silica, Alumina) IsBasic->NormalPhase Yes IsBasic->ReversedPhase No, or use buffer AddModifier Add Basic Modifier (TEA) NormalPhase->AddModifier ReversedPhase->IsBasic

Caption: Logic for selecting a suitable chromatography technique.

Chromatography_Interactions cluster_NP Normal-Phase cluster_RP Reversed-Phase cluster_HILIC HILIC NP_Stationary Polar Stationary Phase (Silica) NP_Mobile Non-Polar Mobile Phase NP_Analyte Polar Benzothiazole NP_Analyte->NP_Stationary Strong Interaction (Retention) RP_Stationary Non-Polar Stationary Phase (C18) RP_Mobile Polar Mobile Phase RP_Analyte Polar Benzothiazole RP_Analyte->RP_Mobile Strong Interaction (Weak Retention) HILIC_Stationary Polar Stationary Phase (Silica, Amine) HILIC_Mobile Aqueous-Organic (High Organic %) HILIC_Analyte Polar Benzothiazole HILIC_Analyte->HILIC_Stationary Partitioning into Aqueous Layer on Surface

Caption: Simplified interactions in different chromatography modes.

References

Stability issues of 4-Benzothiazolamine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of 4-Benzothiazolamine under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during research and development.

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and analysis of this compound, particularly in acidic or basic environments.

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of this compound due to pH instability.Conduct a forced degradation study to identify potential degradation products. Ensure the pH of the mobile phase and sample diluent is optimized for stability. A neutral to slightly acidic pH is often a good starting point for aminothiazole derivatives.
Loss of assay potency over time in solution The compound is degrading in the storage or assay medium.Prepare solutions fresh whenever possible. If storage is necessary, store solutions at low temperatures (2-8°C or -20°C) and protect from light. Evaluate the stability of this compound in the specific assay buffer by monitoring its concentration over the duration of the experiment.
Discoloration of solid compound or solutions This may indicate oxidative or photolytic degradation. Benzothiazole derivatives can undergo transformations that result in colored byproducts.Store the solid compound and solutions protected from light and in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon). Do not use discolored material.
Inconsistent biological assay results The active concentration of this compound may be decreasing due to instability in the assay medium (e.g., pH, presence of reactive species).Assess the stability of this compound in the specific assay medium over the experiment's duration. Consider using a buffered solution to maintain a stable pH.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound, as an aminobenzothiazole derivative, may exhibit instability under certain conditions. The primary factors affecting its stability are pH, exposure to light, and the presence of oxidizing agents. The amino group and the thiazole ring are the most likely sites for chemical degradation.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is pH-dependent.

  • Acidic Conditions: While specific data for this compound is limited, related aminobenzothiazole compounds can be sensitive to strong acidic conditions, which may lead to hydrolysis of the amine group or cleavage of the thiazole ring, although the protonated form might exhibit increased stability in some cases.

  • Basic Conditions: Alkaline conditions can also promote the degradation of the thiazole ring structure in benzothiazole derivatives. It is crucial to avoid strongly basic environments.

Q3: What are the likely degradation pathways for this compound under acidic or basic hydrolysis?

A3: While specific degradation products for this compound have not been extensively reported in publicly available literature, potential degradation pathways for aminobenzothiazoles can be inferred:

  • Acid-catalyzed hydrolysis: This may lead to the opening of the thiazole ring or reactions involving the exocyclic amino group.

  • Base-catalyzed hydrolysis: This can also result in the cleavage of the thiazole ring, potentially leading to the formation of substituted aminothiophenol derivatives.

Q4: How can I perform a forced degradation study for this compound?

A4: A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[1][2][3] The study should include exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions.[4] A general approach is outlined in the experimental protocols section.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer (e.g., phosphate or acetate buffer)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials. Keep the vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). After the specified time, cool the solutions and neutralize with an appropriate amount of NaOH.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials. Keep the vials at a controlled temperature (e.g., 60°C) for a defined period. After the specified time, cool the solutions and neutralize with an appropriate amount of HCl.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store the solution at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Store a sample of the solid this compound in an oven at an elevated temperature (e.g., 70°C) for a defined period. Also, expose a solution of the compound to the same thermal stress.

    • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark under the same conditions.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2). The goal is to achieve a degradation of 5-20%.[4]

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products. Method optimization will be required.

Chromatographic Conditions (Suggested Starting Point):

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm (or optimized wavelength based on UV spectrum)

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of separating and quantifying this compound in the presence of its degradation products.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M & 1M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal (70°C, solid & solution) stock->thermal Expose to photo Photolytic (ICH Q1B) stock->photo Expose to neutralize Neutralize (for acid/base) acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC Method oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Evaluation: - Degradation % - Peak Purity - Mass Balance hplc->data

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway cluster_acid Acidic Conditions (e.g., HCl) cluster_base Basic Conditions (e.g., NaOH) parent This compound acid_prod Potential Degradation Products (e.g., Ring-opened species, modified amine) parent->acid_prod Hydrolysis base_prod Potential Degradation Products (e.g., Thiazole ring cleavage, aminothiophenol derivatives) parent->base_prod Hydrolysis

Caption: Potential degradation pathways of this compound under hydrolytic stress.

References

Technical Support Center: Structural Confirmation of 4-Benzothiazolamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for confirming the structure of newly synthesized 4-Benzothiazolamine derivatives. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during structural elucidation.

Section 1: General Workflow for Structure Confirmation

Before diving into specific techniques, it's essential to have a logical workflow. The process typically moves from preliminary checks to more definitive structural analysis.

Diagram: General Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Confirmation synthesis Synthesize Derivative purification Purify Compound (e.g., Recrystallization, Chromatography) synthesis->purification elemental Elemental Analysis (CHNOS) purification->elemental Submit pure sample ms Mass Spectrometry (MS) purification->ms Submit pure sample ir Infrared (IR) Spectroscopy purification->ir Submit pure sample nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Submit pure sample xray Single-Crystal X-Ray Crystallography (If crystal available) purification->xray Attempt to grow crystals data_analysis Correlate All Data elemental->data_analysis ms->data_analysis ir->data_analysis nmr->data_analysis xray->data_analysis final_structure Structure Confirmed data_analysis->final_structure

Caption: Logical workflow for synthesizing and confirming the structure of a new chemical entity.

Section 2: Elemental Analysis

Elemental analysis is a fundamental technique to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like sulfur) to confirm the empirical formula of a compound.[1]

FAQs for Elemental Analysis
  • Q1: Why is elemental analysis necessary when I have high-resolution mass spectrometry (HRMS) data?

    • A: While HRMS provides a highly accurate molecular weight and formula, elemental analysis offers complementary, quantitative evidence of the compound's bulk purity and elemental composition.[1][2] Many journals require elemental analysis data for the publication of new compounds.

  • Q2: What is the acceptable margin of error for elemental analysis results?

    • A: The experimentally found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[2] An accuracy to within ±0.3% is often expected for identification purposes.[2]

Quantitative Data: Elemental Composition
ElementTheoretical % (Example: C₇H₆N₂S)Acceptable Experimental Range
Carbon (C)56.0%55.6% - 56.4%
Hydrogen (H)4.0%3.6% - 4.4%
Nitrogen (N)18.7%18.3% - 19.1%
Sulfur (S)21.3%20.9% - 21.7%
Troubleshooting Elemental Analysis
  • Issue: Results are consistently off by more than 0.4%.

    • Possible Cause 1: Impure Sample. Residual solvents (e.g., ethyl acetate, dichloromethane) or unreacted starting materials can significantly alter the elemental composition.

    • Solution: Ensure the sample is meticulously purified and dried under a high vacuum for an extended period to remove all volatile residues. Re-check purity by NMR or HPLC.

    • Possible Cause 2: Hygroscopic Compound. The compound may have absorbed atmospheric moisture.

    • Solution: Dry the sample thoroughly before submission. Handle the sample in a dry environment (e.g., a glove box) if it is highly hygroscopic.

    • Possible Cause 3: Incorrect Formula. The proposed chemical structure may be incorrect.

    • Solution: Re-evaluate all other spectroscopic data (MS, NMR) to ensure the proposed structure is consistent with the findings.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide structural information through fragmentation patterns.

FAQs for Mass Spectrometry
  • Q1: Which ionization technique is best for my this compound derivative?

    • A: Electrospray Ionization (ESI) is a common and effective method for nitrogen-containing heterocyclic compounds, as they are often polar and can be readily protonated.[3] Chemical ionization (CI) can also be used for selective ionization.[4]

  • Q2: What information should I look for in the mass spectrum?

    • A: The most critical peak is the molecular ion peak (M+• or [M+H]⁺), which should correspond to the calculated molecular weight of your proposed structure.[5] Isotope patterns, especially for compounds containing chlorine or bromine, and fragmentation patterns can further support the structure.

Troubleshooting Mass Spectrometry
  • Issue: The molecular ion peak is absent or very weak.

    • Possible Cause: The molecule is unstable and fragments easily under the chosen ionization conditions.

    • Solution: Try a softer ionization technique. If you used Electron Ionization (EI), switch to ESI or CI. Adjusting the source parameters (e.g., reducing fragmentor voltage in ESI) can also help.

  • Issue: The spectrum shows a peak at M+23 instead of M+1.

    • Possible Cause: Your compound is forming a sodium adduct ([M+Na]⁺) instead of a protonated species. This is common in ESI-MS.

    • Solution: This is not necessarily a problem, as it still confirms the molecular weight. To promote protonation, you can add a small amount of an acid (like formic acid) to your sample solution.

Section 4: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. For a this compound derivative, it is particularly useful for confirming the presence of the amine (N-H) group and the aromatic system.

FAQs for IR Spectroscopy
  • Q1: What are the key peaks I should look for to confirm my structure?

    • A: You should look for N-H stretching bands for the amine, C=N stretching of the thiazole ring, and C-N stretching, as well as peaks characteristic of the aromatic rings.[6][7]

  • Q2: Can IR spectroscopy distinguish between primary, secondary, and tertiary amines?

    • A: Yes. Primary amines (R-NH₂) typically show two N-H stretching bands, while secondary amines (R₂NH) show only one.[8] Tertiary amines (R₃N) will not have an N-H stretching band in the 3300-3500 cm⁻¹ region.[7] Since this compound is a primary aromatic amine, you should expect two bands.

Quantitative Data: Characteristic IR Absorption Frequencies
Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Appearance
Primary Amine (N-H₂)Asymmetric & Symmetric Stretch3300 - 3500 (two bands)Medium, sharp
Primary Amine (N-H)Bending (Scissoring)1580 - 1650Medium to strong
Aromatic C-NStretch1250 - 1335Strong
Thiazole C=NStretch~1640Medium
Aromatic C=CRing Stretch1400 - 1600 (multiple bands)Medium to weak
Aromatic C-HStretch3000 - 3100Medium to weak

Data compiled from sources[6],[7],[9].

Troubleshooting IR Spectroscopy
  • Issue: The N-H stretching peak is very broad, resembling an O-H peak.

    • Possible Cause: The sample contains water, or there is significant intermolecular hydrogen bonding. Amine N-H stretches are typically sharper than alcohol O-H stretches.

    • Solution: Ensure your sample is completely dry. If using the KBr pellet method, make sure the KBr is also dry. If the broadness persists, it is likely due to hydrogen bonding inherent to your compound's solid-state structure.

  • Issue: No N-H stretching peaks are visible.

    • Possible Cause: The synthesis may have resulted in a tertiary amine or a different, unexpected structure.

    • Solution: Re-examine your synthetic route and analyze the NMR and mass spectrometry data carefully to see if they support an alternative structure lacking an N-H bond.

Section 5: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.

FAQs for NMR Spectroscopy
  • Q1: What are the expected signals for a this compound derivative in ¹H NMR?

    • A: You should expect to see signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzothiazole ring system.[10][11] A broad signal for the -NH₂ protons will also be present, which can appear over a wide range (0.5-5.0 ppm).[12] Any substituents on the rings will have their own characteristic signals.

  • Q2: How can I definitively identify the -NH₂ proton signal?

    • A: The signal for an NH proton can be confirmed by performing a "D₂O shake."[13] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The NH₂ protons will exchange with deuterium, causing their signal to disappear or significantly diminish.[12][14]

Quantitative Data: Typical NMR Chemical Shifts (in CDCl₃)
Proton / Carbon TypeTypical Chemical Shift (ppm)Notes
¹H NMR
Aromatic Protons (on Benzothiazole)7.0 - 8.5The exact position and splitting pattern depend on substitution.[11]
Amine Protons (-NH₂)0.5 - 5.0Often a broad singlet; position is concentration-dependent.[12]
Protons on adjacent carbons (α-hydrogens)2.3 - 3.0Deshielded by the nitrogen atom.[12]
¹³C NMR
Aromatic Carbons110 - 155
Carbon in C=N of Thiazole150 - 170
Carbons adjacent to Nitrogen10 - 65Shifted downfield compared to simple alkanes.[12]
Troubleshooting NMR Spectroscopy

G start Ambiguous or Complex ¹H NMR Spectrum q1 Are peaks overlapping? start->q1 q2 Is an NH or OH peak suspected? q1->q2 No sol1 Change NMR solvent (e.g., CDCl₃ to Benzene-d₆) to alter chemical shifts. q1->sol1 Yes q3 Are there too many peaks (possible mixture or rotamers)? q2->q3 No sol2 Perform D₂O shake. Peak disappears = labile proton. q2->sol2 Yes sol3 Run spectrum at elevated temperature to collapse rotamer signals. q3->sol3 Yes sol4 Re-purify the sample. q3->sol4 Yes acq_2d Acquire 2D NMR spectra (COSY, HSQC, HMBC) for connectivity information. q3->acq_2d No, but connectivity is unclear sol1->q2 sol2->q3 end Correlate with other data and propose structure sol3->end sol4->end acq_2d->end

References

Overcoming poor solubility of 4-Benzothiazolamine in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming the poor solubility of 4-Benzothiazolamine in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The limited solubility of this compound stems from its rigid, bicyclic aromatic structure and the presence of an amino group. The flat benzothiazole core promotes strong intermolecular π-π stacking interactions in the solid state, which requires significant energy to disrupt. Additionally, the amine group can participate in hydrogen bonding. This combination of strong intermolecular forces makes it difficult for many solvents to effectively solvate the molecule.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: For initial attempts, polar aprotic solvents are often the most effective. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are good starting points. Chlorinated solvents such as dichloromethane (DCM) and chloroform may also be effective, particularly with heating. While its parent compound, benzothiazole, is soluble in ethanol and ether, the amino group on this compound can alter this behavior.[1][2]

Q3: Are there general strategies to improve the solubility of poorly soluble compounds like this?

A3: Yes, several techniques can be employed. These include physical methods like particle size reduction (micronization), pH adjustment, and the use of co-solvents.[3][4][5] Chemical modifications, such as converting the amine to a more soluble derivative (e.g., a salt or an amide), can also be a powerful strategy.[6]

Q4: Can heating the mixture improve solubility?

A4: Increasing the temperature is a common and effective method to increase the solubility of many organic compounds.[7] However, it is crucial to be aware of the thermal stability of this compound and other reactants in your mixture to avoid degradation. A gradual increase in temperature while monitoring the reaction is recommended.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: this compound does not dissolve in the chosen reaction solvent.

This is the most common challenge. The workflow below can guide your troubleshooting process.

start Problem: This compound Fails to Dissolve sub_sol Is the solvent polar aprotic (e.g., DMSO, DMF)? start->sub_sol opt1 Action: Switch to a polar aprotic solvent sub_sol->opt1 No opt2 Action: Introduce a Co-Solvent sub_sol->opt2 Yes check1 Did it dissolve? opt1->check1 opt3 Action: Gradually Increase Temperature opt2->opt3 check2 Did it dissolve? opt2->check2 opt4 Action: Adjust pH (for protic solvents) opt3->opt4 check3 Did it dissolve? opt3->check3 fail Still Insoluble: Consider Derivatization or Alternative Synthesis Route opt4->fail check1->opt2 No success Success: Proceed with Reaction check1->success Yes check2->opt3 No check2->success Yes check3->opt4 No check3->success Yes

Caption: Troubleshooting workflow for solubility issues.

► Solution A: Systematic Solvent Selection

The principle of "like dissolves like" is a useful starting point. The structure of this compound has both polar (amine) and aromatic (benzothiazole) characteristics. A logical approach is to test solvents that can interact favorably with these features.

cluster_molecule This compound Features cluster_solvents Suitable Solvent Types mol Aromatic Rings (π-π stacking potential) s1 Aromatic Solvents (Toluene, Chlorobenzene) mol->s1 π-π interactions amine Amine Group (H-bond donor/acceptor) s2 Polar Aprotic (DMSO, DMF) amine->s2 Dipole/H-bond accepting s3 Polar Protic (Alcohols - with heat/acid) amine->s3 H-bonding/Protonation A 1. Dissolve Crude Product in Minimum Volume of Hot 'Good' Solvent B 2. Hot Filter (optional) to Remove Insoluble Impurities A->B C 3. Add Hot 'Poor' Solvent (Anti-Solvent) Dropwise Until Solution Becomes Cloudy B->C D 4. Add Drops of 'Good' Solvent Until Cloudiness Just Disappears C->D E 5. Cool Slowly to Room Temp, Then in an Ice Bath D->E F 6. Collect Pure Crystals by Vacuum Filtration E->F

References

Technical Support Center: Preventing Oxidation of 2-Aminothiophenol and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on preventing the oxidation of 2-aminothiophenol and its precursors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and purity of your reagents throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of 2-aminothiophenol oxidation?

A1: The primary indicator of 2-aminothiophenol oxidation is a change in its appearance. Pure 2-aminothiophenol is a colorless to light-yellow oily solid.[1] Upon exposure to air, it oxidizes to form 2,2'-diaminodiphenyl disulfide, which is a yellow to brown solid. The discoloration is a clear sign of product degradation and the presence of impurities.

Q2: What is the primary cause of 2-aminothiophenol degradation?

A2: The primary cause of 2-aminothiophenol degradation is oxidation. The thiol (-SH) group is highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This process can be accelerated by several factors, including exposure to light, elevated temperatures, high pH, and the presence of trace metal ions.[2]

Q3: How does the oxidation of 2-aminothiophenol affect its reactivity in subsequent reactions?

A3: The oxidation of 2-aminothiophenol to its disulfide dimer renders it unreactive in reactions where the free thiol group is required for the desired chemical transformation. This leads to a significant reduction in reaction yields and the introduction of impurities that can complicate purification processes.

Q4: What are the recommended storage conditions for 2-aminothiophenol?

A4: To minimize oxidation, 2-aminothiophenol should be stored in a cool, dry, and dark place. It is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.[2] The container should be tightly sealed. For long-term storage, refrigeration (2-8 °C) is recommended.

Troubleshooting Guide

Problem Possible Cause Solution
Discoloration of solid 2-aminothiophenol (yellow to brown) Exposure to air (oxygen) and/or light.Handle the compound under an inert atmosphere (glove box or Schlenk line). Store in an amber, airtight container with the headspace purged with nitrogen or argon. For long-term storage, keep in a freezer (-20°C).
Low yield in reactions requiring the thiol group Oxidation of the 2-aminothiophenol starting material to the disulfide.Use freshly purified 2-aminothiophenol. Degas all solvents and reagents used in the reaction. Run the reaction under a positive pressure of an inert gas. Consider adding a chelating agent like EDTA to remove catalytic metal ions.
Formation of a yellow precipitate during reaction workup Precipitation of the oxidized disulfide byproduct.Purify the desired product from the disulfide impurity using column chromatography or recrystallization. To prevent this in the future, implement the preventative measures described above.
Inconsistent reaction outcomes Variable purity of the 2-aminothiophenol starting material due to differing levels of oxidation.Purify the 2-aminothiophenol before use to ensure consistent starting material quality. Implement stringent storage and handling procedures to maintain purity.

Data Presentation

Table 1: General Storage Recommendations for Thiol-Containing Compounds

Parameter Recommended Condition Rationale
Temperature -20°C (Freezer)Slows down the rate of oxidation and other degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Excludes oxygen, which is the primary oxidant.
Light Amber or opaque containerPrevents light-catalyzed oxidation.
Moisture Dry environmentMoisture can facilitate certain oxidative pathways.

Table 2: Efficacy of Protective Measures for Thiol Compounds (Analogous Data)

Condition Observed Oxidation Reference Compound
Air, Room Temperature, LightHighThiophenol
Inert Atmosphere, Room Temperature, DarkLowThiophenol
Air, 4°C, DarkModerateThiophenol
Inert Atmosphere, -20°C, DarkVery LowThiophenol
Air, Room Temperature, with 1 mM EDTAModerate to LowCysteine solution
Air, Room Temperature, with 0.1% Ascorbic AcidLowAminophenol solution

Note: The data in Table 2 is based on general observations for thiol and aminophenol compounds and serves as a qualitative guide for 2-aminothiophenol.

Experimental Protocols

Protocol 1: Purification of Oxidized 2-Aminothiophenol by Reduction and Recrystallization

This protocol describes the reduction of the disulfide impurity (2,2'-diaminodiphenyl disulfide) back to 2-aminothiophenol.

Materials:

  • Oxidized 2-aminothiophenol (containing 2,2'-diaminodiphenyl disulfide)

  • Zinc dust

  • Glacial acetic acid

  • Deionized water

  • Concentrated hydrochloric acid

  • Ice bath

  • Filtration apparatus (Buchner funnel, filter paper)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the impure di-(o-nitrophenyl) disulfide (which is a precursor and its reduction is analogous to the disulfide of aminothiophenol) in warm glacial acetic acid.[3]

  • Slowly add zinc dust to the solution over a period of 30 minutes while stirring.[3]

  • Heat the mixture to boiling until the solution becomes colorless.[3]

  • Dilute the reaction mixture with two volumes of water, cool, and filter to isolate the zinc salt of 2-aminothiophenol.[3]

  • To obtain the hydrochloride salt, add concentrated hydrochloric acid to the zinc salt.[3]

  • Filter the warm solution and then cool it in an ice bath to precipitate the 2-aminothiophenol hydrochloride.[3]

  • Collect the crystals by filtration and recrystallize from concentrated hydrochloric acid, and then from water to obtain the purified product.[3]

Protocol 2: Handling and Storage of 2-Aminothiophenol under an Inert Atmosphere

This protocol outlines the best practices for handling and storing 2-aminothiophenol to prevent oxidation.

Materials:

  • 2-aminothiophenol

  • Schlenk flask or amber vial with a septum-lined cap

  • Source of inert gas (Nitrogen or Argon) with a manifold

  • Needles and tubing for gas transfer

  • Syringes for liquid transfer

  • Parafilm®

Procedure:

  • Preparation of Storage Container: Place the desired amount of 2-aminothiophenol into a dry Schlenk flask or an amber vial equipped with a septum.

  • Inerting the Headspace: Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is above the level of the compound. Insert a second, shorter needle as a vent.

  • Purging: Gently flush the headspace with the inert gas for 5-10 minutes to displace any air.

  • Sealing: Remove the vent needle first, followed by the gas inlet needle. For vials, immediately wrap the cap with Parafilm® to ensure a tight seal. For Schlenk flasks, close the stopcock.

  • Storage: Store the sealed container in a dark, cool location, preferably a freezer at -20°C.

  • Dispensing: To dispense the compound, use a gas-tight syringe through the septum while maintaining a positive pressure of inert gas in the container.

Visualizations

Oxidation_Pathway 2-ATP_1 2-Aminothiophenol (Thiol) Disulfide 2,2'-Diaminodiphenyl Disulfide 2-ATP_1->Disulfide - 2H⁺, - 2e⁻ 2-ATP_2 2-Aminothiophenol (Thiol) 2-ATP_2->Disulfide Oxidant O₂ (Metal Ions, Light, High pH) Oxidant->Disulfide

Figure 1. Oxidation of 2-aminothiophenol to its disulfide.

Experimental_Workflow cluster_storage Storage and Handling cluster_reaction Reaction Setup cluster_troubleshooting Troubleshooting Store Store 2-ATP under Inert Atmosphere (-20°C) Handle Handle in Glove Box or on Schlenk Line Store->Handle Degas Degas Solvents (e.g., N₂ sparging) Handle->Degas Additives Add Chelating Agent (e.g., 1-5 mM EDTA) (Optional) Degas->Additives Run Run Reaction under Positive Inert Gas Pressure Additives->Run Check_Purity Check Purity of Starting Material (TLC, NMR) Run->Check_Purity Check_Purity->Run Pure Purify Purify by Reduction/ Recrystallization if Needed Check_Purity->Purify Impure

Figure 2. Workflow for preventing 2-aminothiophenol oxidation.

Troubleshooting_Tree Start Low Reaction Yield or Unexpected Side Products Q1 Is the 2-aminothiophenol starting material discolored? Start->Q1 A1_Yes Oxidation is likely. Purify by reduction and recrystallization. Q1->A1_Yes Yes Q2 Are you using an inert atmosphere? Q1->Q2 No End Re-run experiment with improved conditions. A1_Yes->End A2_No Implement inert atmosphere techniques (N₂ or Ar). Q2->A2_No No Q3 Are your solvents degassed? Q2->Q3 Yes A2_No->End A3_No Degas solvents prior to use. Q3->A3_No No Q4 Is metal contamination a possibility? Q3->Q4 Yes A3_No->End A4_Yes Add a chelating agent like EDTA (1-5 mM). Q4->A4_Yes Yes Q4->End No A4_Yes->End

Figure 3. Troubleshooting decision tree for oxidation issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Benzothiazolamine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between structural isomers is paramount for efficient synthesis and the development of novel therapeutics. This guide provides an objective comparison of the chemical reactivity of 4-benzothiazolamine with other aminobenzothiazole isomers, supported by experimental data and detailed methodologies.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, and the position of the amino group on the benzene ring significantly influences the molecule's electronic properties and, consequently, its reactivity. This comparison focuses on key reactions, including electrophilic substitution and diazotization, to highlight the distinct chemical behavior of this compound versus its 2-, 5-, 6-, and 7-amino counterparts.

Comparative Reactivity in Electrophilic Aromatic Substitution: Bromination

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of the benzothiazole core. The amino group, being a strong activating group, directs incoming electrophiles to the ortho and para positions. However, the inherent electronic structure of the benzothiazole ring system and the position of the amino group lead to distinct product distributions.

A key study by Ward and Williams in 1961 provides valuable quantitative data on the bromination of various aminobenzothiazoles in chloroform, offering a direct comparison of their reactivity and regioselectivity.

Table 1: Product Yields from the Bromination of Aminobenzothiazole Isomers

Aminobenzothiazole IsomerBrominating AgentSolventProduct(s)Yield (%)
4-Aminobenzothiazole Bromine (Br₂)Chloroform7-Bromo-4-aminobenzothiazole5,7-Dibromo-4-aminobenzothiazole24%69%
5-Aminobenzothiazole Bromine (Br₂)Chloroform4,6-Dibromo-5-aminobenzothiazole88%
6-Aminobenzothiazole Bromine (Br₂)Chloroform5,7-Dibromo-6-aminobenzothiazole86%
7-Aminobenzothiazole Bromine (Br₂)Chloroform4,6-Dibromo-7-aminobenzothiazole33%+ 50% of another dibromo-isomer

Data sourced from Ward and Williams, J. Chem. Soc., 1961, 3401-3405.[1]

From the data, it is evident that 4-aminobenzothiazole readily undergoes bromination, yielding a significant amount of the dibrominated product, indicating a high degree of activation of the benzene ring. In contrast, 5- and 6-aminobenzothiazoles also show high reactivity, leading predominantly to dibrominated products. The reactivity of 7-aminobenzothiazole appears to be more complex, yielding a mixture of dibrominated isomers. The reactivity of 2-aminobenzothiazole is also of interest; while it readily undergoes electrophilic substitution, the reaction often occurs at the 5- and 7-positions of the benzothiazole ring.[2]

Electrophilic_Bromination_of_Aminobenzothiazoles cluster_4_amino 4-Aminobenzothiazole cluster_5_amino 5-Aminobenzothiazole cluster_6_amino 6-Aminobenzothiazole cluster_7_amino 7-Aminobenzothiazole A4 4-Aminobenzothiazole P4_mono 7-Bromo-4-aminobenzothiazole (24%) A4->P4_mono Br₂/CHCl₃ P4_di 5,7-Dibromo-4-aminobenzothiazole (69%) A4->P4_di Br₂/CHCl₃ A5 5-Aminobenzothiazole P5_di 4,6-Dibromo-5-aminobenzothiazole (88%) A5->P5_di Br₂/CHCl₃ A6 6-Aminobenzothiazole P6_di 5,7-Dibromo-6-aminobenzothiazole (86%) A6->P6_di Br₂/CHCl₃ A7 7-Aminobenzothiazole P7_di1 4,6-Dibromo-7-aminobenzothiazole (33%) A7->P7_di1 Br₂/CHCl₃ P7_di2 Other Dibromo Isomer (50%) A7->P7_di2 Br₂/CHCl₃

Figure 1: Products of electrophilic bromination of aminobenzothiazole isomers.

Reactivity in Diazotization Reactions

Diazotization of primary aromatic amines to form diazonium salts is a critical transformation for the synthesis of a wide variety of compounds, including azo dyes and for introducing other functional groups via Sandmeyer-type reactions.[3] The reactivity of aminobenzothiazoles in diazotization is influenced by the basicity of the amino group and the overall electron density of the molecule.

2-Aminobenzothiazole is known to be readily diazotized, and its diazonium salts are used in various coupling reactions.[1][4] For 4-aminobenzothiazole and the other isomers, successful diazotization would be expected under standard conditions (NaNO₂, mineral acid, 0-5 °C), though the stability of the resulting diazonium salts may vary.

Diazotization_Mechanism cluster_step1 Step 1: Formation of Nitrous Acid cluster_step2 Step 2: Formation of Nitrosonium Ion cluster_step3 Step 3: Nucleophilic Attack and Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 HCl HCl HCl->HNO2 HNO2_2 HNO₂ H2O_NO H₂O⁺-NO HNO2_2->H2O_NO + H⁺ H_plus H⁺ NO_plus NO⁺ (Nitrosonium ion) H2O_NO->NO_plus - H₂O H2O H₂O ArNH2 Ar-NH₂ (Aminobenzothiazole) N_Nitrosoamine Ar-NH-N=O ArNH2->N_Nitrosoamine + NO⁺ Diazohydroxide Ar-N=N-OH N_Nitrosoamine->Diazohydroxide Tautomerization Diazonium Ar-N₂⁺ (Diazonium Salt) Diazohydroxide->Diazonium + H⁺, - H₂O

Figure 2: General mechanism of diazotization of an aromatic amine.

Experimental Protocols

Protocol 1: General Procedure for the Bromination of Aminobenzothiazoles

This protocol is adapted from the work of Ward and Williams.

Materials:

  • Appropriate aminobenzothiazole isomer

  • Chloroform (CHCl₃)

  • Bromine (Br₂)

  • Sodium thiosulfate solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the aminobenzothiazole (1 equivalent) in chloroform.

  • With stirring, add a solution of bromine (2.2 equivalents for dibromination) in chloroform dropwise at room temperature.

  • Continue stirring at room temperature for a specified time (e.g., 2 hours).

  • Wash the reaction mixture with a dilute aqueous solution of sodium thiosulfate to remove excess bromine, followed by a wash with aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Diazotization of Aminobenzothiazoles

Materials:

  • Appropriate aminobenzothiazole isomer

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Ice

  • Urea (optional, to quench excess nitrous acid)

Procedure:

  • Suspend or dissolve the aminobenzothiazole (1 equivalent) in a dilute mineral acid (e.g., 3M HCl) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete.

  • The resulting diazonium salt solution is typically used immediately in a subsequent reaction (e.g., azo coupling or Sandmeyer reaction).

Experimental_Workflow_Bromination start Start: Dissolve Aminobenzothiazole in CHCl₃ add_br2 Add Bromine Solution Dropwise start->add_br2 react Stir at Room Temperature add_br2->react workup Aqueous Workup (Na₂S₂O₃, NaHCO₃) react->workup dry Dry Organic Layer (MgSO₄) workup->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product evaporate->purify end End: Isolated Brominated Product purify->end

Figure 3: General experimental workflow for the bromination of aminobenzothiazoles.

Conclusion

The reactivity of aminobenzothiazoles is profoundly influenced by the position of the amino substituent. 4-Aminobenzothiazole demonstrates high reactivity towards electrophilic substitution, comparable to that of the 5- and 6-isomers, readily undergoing di-bromination. The directing effects of the amino group, combined with the electronic nature of the benzothiazole ring system, lead to specific regiochemical outcomes for each isomer. While quantitative comparative data for diazotization is less available, all isomers are expected to undergo this transformation, providing access to a rich downstream chemistry. This guide provides a foundational understanding for researchers to anticipate the reactivity of these important heterocyclic building blocks and to design synthetic strategies accordingly.

References

A Comparative Guide to the Biological Activities of 2-Aminobenzothiazole and 4-Benzothiazolamine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, aminobenzothiazoles have garnered significant attention as privileged structures in the development of novel therapeutic agents. This guide provides a detailed comparison of the biological activities of two key isomers: 2-aminobenzothiazole and 4-benzothiazolamine, supported by experimental data and protocols.

While extensive research has illuminated the diverse pharmacological profile of 2-aminobenzothiazole and its derivatives, a notable scarcity of publicly available scientific literature exists for the biological activities of this compound. This guide will present a comprehensive overview of the well-documented activities of the 2-amino isomer and will highlight the current knowledge gap concerning its 4-amino counterpart, a crucial consideration for researchers exploring novel benzothiazole-based therapeutics.

2-Aminobenzothiazole: A Versatile Pharmacophore

2-Aminobenzothiazole has been extensively studied and serves as a versatile starting point for the synthesis of a multitude of biologically active compounds. Its derivatives have demonstrated significant potential in several key therapeutic areas.

Anticancer Activity

Derivatives of 2-aminobenzothiazole have shown potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for some of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-aminophenyl)benzothiazoleHuman U251 Glioma3.5[1]
2-(4-aminophenyl)benzothiazoleRat C6 Glioma4[1]
2-(4-Aminophenyl)benzothiazole (CJM 126)Human Mammary Carcinoma (ER+ & ER-)nM range[2][3]
Substituted 2-(4-aminophenyl)benzothiazolesHuman Mammary CarcinomapM range[2][3]
OMS5 (4-Nitroaniline derivative)Lung Cancer (A549)22.13 - 61.03[4]
OMS14 (piperazine-4-nitroaniline derivative)Breast Cancer (MCF-7)22.13 - 61.03[4]
Antimicrobial Activity

The 2-aminobenzothiazole scaffold is also a prominent feature in the development of new antimicrobial agents. Its derivatives have been shown to be effective against a variety of bacterial and fungal strains. The mechanism of action can involve the inhibition of essential microbial enzymes.

Table 2: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

Compound/DerivativeMicrobial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Thiazolidin-4-one derivatives (8a, 8b, 8c, 8d)Pseudomonas aeruginosa, Escherichia coli-90 - 180[5]
2- or 4-hydroxyphenyl benzothiazole derivative (15)Various bacterial strains15.5 - 17.6-[5]
2,6-disubstituted benzothiazole derivatives (130a, 130b, 130c)Moraxella catarrhalis-4[5]
Tetrazine-based benzothiazoles (4a, 4b, 4c)Various bacteria-8 - 128[6]
N-(benzo[d]thiazol-2-yl)benzamide derivativesS. aureus, E. coli, K. pneumoniae-3.91 - 125[7]

This compound: An Unexplored Frontier

In stark contrast to the wealth of data available for 2-aminobenzothiazole, extensive searches of the scientific literature reveal a significant lack of information regarding the biological activity of this compound. While some studies mention the synthesis of 4-aminobenzothiazole derivatives, they often do not provide data on their biological evaluation. One commercially available derivative, 4-Aminobenzo[d]thiazole-2-carbonitrile, is noted to have potential anticancer and antimicrobial activities, but comprehensive comparative data is not available.[8]

This information gap presents both a challenge and an opportunity for researchers. The unique structural features of this compound may lead to novel biological activities and mechanisms of action, making it a potentially fruitful area for future drug discovery efforts.

Signaling Pathways Implicated in the Activity of Benzothiazole Derivatives

The biological effects of benzothiazole derivatives are often mediated through their interaction with specific cellular signaling pathways. Two such pathways that have been implicated are the PI3K/AKT/mTOR and JAK/STAT pathways.

PI3K/AKT/mTOR Signaling Pathway

This pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development. Certain 2-aminobenzothiazole derivatives have been shown to inhibit this pathway.[9]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->PI3K

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for immunity, cell division, and cell death. Its dysregulation is implicated in various diseases, including cancer and autoimmune disorders.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus GeneTranscription Gene Transcription (Proliferation, Survival) STAT_dimer->GeneTranscription

Caption: The canonical JAK/STAT signaling pathway.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.

Protocol Outline:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 2-aminobenzothiazole derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[1]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[1]

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Well Diffusion Method for Antimicrobial Activity

The well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.

Protocol Outline:

  • Media Preparation: Prepare Mueller-Hinton agar and pour it into sterile Petri plates.

  • Inoculation: Aseptically spread a standardized inoculum of the target microorganism over the entire surface of the agar plate to create a lawn.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into each well. A positive control (standard antibiotic) and a negative control (solvent) should be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.

Conclusion

This guide provides a comparative analysis of the biological activities of 2-aminobenzothiazole and this compound. The extensive body of research on 2-aminobenzothiazole highlights its significant potential as a scaffold for the development of anticancer and antimicrobial agents, with well-defined mechanisms of action involving key signaling pathways.

In contrast, the biological activities of this compound remain largely unexplored. This represents a significant knowledge gap in the field of medicinal chemistry. The lack of available data for this compound underscores the need for further investigation into this isomer, which may hold untapped therapeutic potential. For researchers and drug development professionals, the well-characterized profile of 2-aminobenzothiazole provides a solid foundation for further derivatization and optimization, while the uncharted territory of this compound offers a compelling opportunity for novel discoveries.

References

A Comparative Guide to the Synthesis of 4-Benzothiazolamine: A Greener Approach vs. a Conventional Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and sustainable synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of a novel, greener synthetic route to 4-Benzothiazolamine against a well-established conventional method, supported by experimental data and detailed protocols.

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Consequently, the development of efficient and environmentally benign methods for the synthesis of key benzothiazole intermediates, such as this compound, is of significant interest. This guide presents a head-to-head comparison of a modern, greener synthetic approach with a traditional, established route, offering insights into key performance indicators such as yield, reaction conditions, and potential environmental impact.

Data Presentation: A Tale of Two Routes

The following table summarizes the key quantitative data for the two synthetic routes to this compound, providing a clear and objective comparison.

ParameterConventional Route: Chlorinative CyclizationNew Green Route: Iodine-Catalyzed Oxidative Cyclization
Starting Material o-Tolylthiourea2-Amino-3-methylthiophenol, Thiourea
Key Reagent/Catalyst Chlorine (Cl₂)Iodine (I₂)
Solvent Methylene Chloride (CH₂Cl₂)Ethanol (EtOH)
Temperature 0-5 °C to refluxRoom Temperature
Reaction Time 1-2 hours1 hour
Yield ~96%High (specifics may vary based on substrate)
Byproducts Hydrogen Chloride (HCl)Hydrogen Iodide (HI) - can be recycled
Safety/Environmental Use of toxic chlorine gas, chlorinated solventMilder conditions, less hazardous reagents, recyclable catalyst

Experimental Protocols

Conventional Route: Chlorinative Cyclization of o-Tolylthiourea

This method relies on the use of chlorine gas as a cyclizing agent.

Materials:

  • o-Tolylthiourea

  • Methylene chloride (CH₂Cl₂)

  • Chlorine gas (Cl₂)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • A suspension of o-tolylthiourea in methylene chloride is prepared in a reaction vessel equipped with a gas inlet tube and a reflux condenser.

  • The mixture is cooled to a temperature between 0 and 5 °C.

  • Chlorine gas is bubbled through the stirred suspension.

  • The reaction mixture is then heated to reflux for 1-2 hours to drive off the hydrogen chloride gas formed.

  • After cooling, the precipitated 4-methyl-2-aminobenzothiazole hydrochloride is collected by filtration.

  • The hydrochloride salt is then neutralized with an aqueous solution of sodium hydroxide to yield 4-methyl-2-aminobenzothiazole, which is subsequently filtered, washed, and dried.[1]

New Green Route: Iodine-Catalyzed Oxidative Cyclization

This novel approach utilizes molecular iodine as a catalyst under mild and more environmentally friendly conditions.[2]

Materials:

  • 2-Amino-3-methylthiophenol

  • Thiourea

  • Iodine (I₂)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 2-amino-3-methylthiophenol and thiourea in ethanol, a catalytic amount of iodine is added.

  • The reaction mixture is stirred at room temperature in the presence of molecular oxygen (from air) as the oxidant.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion (typically within 1 hour).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to afford pure this compound.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways of the two synthetic routes and a general experimental workflow.

cluster_conventional Conventional Route cluster_new New Green Route A o-Tolylthiourea C 4-Methyl-2-aminobenzothiazole Hydrochloride A->C Chlorinative Cyclization B Chlorine (Cl2) Methylene Chloride E This compound C->E Neutralization D NaOH F 2-Amino-3-methylthiophenol + Thiourea H This compound F->H Oxidative Cyclization G Iodine (I2), O2 Ethanol

Caption: Comparative pathways of conventional and new synthetic routes.

cluster_workflow General Experimental Workflow Start Reactant Preparation Reaction Reaction (Conventional or New Route) Start->Reaction Workup Work-up & Isolation Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: A generalized workflow for chemical synthesis and analysis.

Conclusion

The new green synthetic route for this compound presents a compelling alternative to the conventional chlorinative cyclization method. The use of a recyclable catalyst, milder reaction conditions, and a less hazardous solvent system aligns with the principles of green chemistry, offering a more sustainable and safer process. While the conventional route boasts a high yield, the environmental and safety concerns associated with the use of chlorine gas and chlorinated solvents are significant drawbacks. For researchers and drug development professionals, the adoption of such greener methodologies is not only environmentally responsible but can also lead to more efficient and cost-effective manufacturing processes in the long run.

References

The Potent Anticancer Potential of Benzothiazole Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Benzothiazole, a heterocyclic aromatic compound, has emerged as a significant scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. The strategic placement of various substituents on the benzothiazole ring system gives rise to a multitude of isomers, each exhibiting unique cytotoxic profiles and mechanisms of action against various cancer cell lines. This guide provides a comparative study of the anticancer activity of different benzothiazole isomers, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the pursuit of novel cancer therapeutics.

The core structure of benzothiazole offers a versatile platform for chemical modification, allowing for the fine-tuning of its biological activity. Researchers have extensively explored how different functional groups and their positions on the benzothiazole nucleus influence anticancer efficacy. These modifications can significantly impact the compound's ability to interact with biological targets, leading to the inhibition of cancer cell growth, induction of apoptosis, and modulation of key signaling pathways.[1][2]

Comparative Anticancer Activity of Benzothiazole Derivatives

The in vitro cytotoxic activity of various benzothiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The following table summarizes the IC50 values for a selection of benzothiazole isomers, highlighting the influence of different substitution patterns on their anticancer activity.

Derivative ClassCompoundCancer Cell LineIC50 (µM)
Fluorinated 2-Arylbenzothiazoles 3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.57[1]
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4[1]
Semicarbazone Derivatives Indole based hydrazine carboxamide scaffold 12HT-29 (Colon)0.015[1][3][4]
Chlorobenzyl indole semicarbazide benzothiazole 55HT-29 (Colon)0.024[3]
Chlorobenzyl indole semicarbazide benzothiazole 55H460 (Lung)0.29[3]
Chlorobenzyl indole semicarbazide benzothiazole 55A549 (Lung)0.84[3]
Chlorobenzyl indole semicarbazide benzothiazole 55MDA-MB-231 (Breast)0.88[3]
Pyridine Based Derivatives Substituted bromopyridine acetamide benzothiazole 29SKRB-3 (Breast)0.0012[3]
Substituted bromopyridine acetamide benzothiazole 29SW620 (Colon)0.0043[3]
Substituted bromopyridine acetamide benzothiazole 29A549 (Lung)0.044[3]
Substituted bromopyridine acetamide benzothiazole 29HepG2 (Liver)0.048[3]
Benzamide Based Derivatives Substituted methoxybenzamide benzothiazole 41Multiple Cell Lines1.1 - 8.8[3][5]
Substituted chloromethylbenzamide benzothiazole 42Multiple Cell Lines1.1 - 8.8[3][5]
Phenylacetamide Derivatives Derivative 4lPancreatic & ParagangliomaLow micromolar range[6][7]
Nitro-substituted Derivatives 2-substituted benzothiazole with nitro groupHepG2 (Liver)56.98 (24h), 38.54 (48h)[8]
Fluorine-substituted Derivatives 2-substituted benzothiazole with fluorine groupHepG2 (Liver)59.17 (24h), 29.63 (48h)[8]

Key Experimental Protocols

The evaluation of the anticancer activity of benzothiazole isomers involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments commonly cited in the literature.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the benzothiazole compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[1]

Apoptosis Analysis by Annexin V-FITC/PI Staining

This assay is employed to determine the mode of cell death induced by the benzothiazole compounds.

  • Cell Treatment: Cancer cells are treated with the benzothiazole compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.

  • Staining: The cells are stained with Annexin V-fluorescein isothiocyanate (FITC) and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to investigate the effect of benzothiazole derivatives on the expression levels of key proteins involved in signaling pathways.

  • Protein Extraction: Cancer cells are treated with the compounds, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay kit.[9]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[9]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Akt, ERK, Bcl-2, Caspase-3). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Benzothiazole derivatives exert their anticancer effects by modulating various cellular signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for the rational design of more potent and selective anticancer agents.

A common mechanism of action for many benzothiazole compounds is the induction of apoptosis, or programmed cell death. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Furthermore, these compounds have been shown to interfere with key signaling cascades that regulate cell proliferation, survival, and metastasis.[8][10]

Recent studies have highlighted the ability of certain benzothiazole derivatives to inhibit the AKT and ERK signaling pathways.[11] The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.[10] Similarly, the ERK/MAPK pathway plays a central role in cell growth and differentiation.[12][13] By inhibiting these pathways, benzothiazole compounds can effectively halt cancer progression. Another important target is the STAT3 signaling pathway, which is involved in tumor cell survival and proliferation.[14]

Below are diagrams illustrating a general experimental workflow for evaluating benzothiazole anticancer compounds and a simplified representation of a signaling pathway commonly affected by these derivatives.

G cluster_workflow Experimental Workflow A Synthesis of Benzothiazole Derivatives B In Vitro Screening (e.g., MTT Assay) A->B C IC50 Determination B->C D Mechanism of Action Studies C->D E Apoptosis Assays (e.g., Annexin V) D->E F Cell Cycle Analysis D->F G Western Blot for Signaling Pathways D->G H In Vivo Efficacy Studies G->H G cluster_pathway Simplified Signaling Pathway Benzothiazole Benzothiazole Derivative PI3K PI3K Benzothiazole->PI3K ERK ERK Benzothiazole->ERK STAT3 STAT3 Benzothiazole->STAT3 Apoptosis Apoptosis Benzothiazole->Apoptosis AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation STAT3->Proliferation

References

Spectroscopic Comparison of 4-Benzothiazolamine and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive spectroscopic comparison of the key heterocyclic compound 4-Benzothiazolamine and its common synthetic precursors: aniline, thiourea, and phenyl isothiocyanate. The data presented is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of these molecules. The guide summarizes key quantitative spectroscopic data, details the experimental protocols for both synthesis and analysis, and provides a visual representation of the synthetic pathway.

Comparative Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound and its precursors. This data is essential for confirming the identity and purity of these compounds.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compound DMSO-d₆~8.80 (s, 1H, H-2), ~7.55 (d, 1H, H-7), ~7.30 (t, 1H, H-6), ~7.10 (d, 1H, H-5), ~5.90 (br s, 2H, -NH₂)
Aniline CDCl₃~7.20 (t, 2H, meta-H), ~6.80 (t, 1H, para-H), ~6.70 (d, 2H, ortho-H), ~3.70 (br s, 2H, -NH₂)
Thiourea DMSO-d₆~7.15 (br s, 4H, -NH₂)
Phenyl Isothiocyanate CDCl₃~7.40 - 7.20 (m, 5H, Ar-H)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)
This compound DMSO-d₆~155.0 (C-4), ~152.0 (C-2), ~148.0 (C-7a), ~132.0 (C-3a), ~127.0 (C-6), ~118.0 (C-5), ~115.0 (C-7)
Aniline CDCl₃~146.5 (C-N), ~129.2 (meta-C), ~118.5 (para-C), ~115.1 (ortho-C)
Thiourea DMSO-d₆~183.0 (C=S)
Phenyl Isothiocyanate CDCl₃~135.4 (N=C=S), ~131.1, ~129.4, ~127.5, ~125.6 (Ar-C)

Table 3: FT-IR Spectroscopic Data (KBr, cm⁻¹)

CompoundN-H StretchC=S StretchN=C=S Asymmetric StretchAromatic C-H StretchAromatic C=C Stretch
This compound 3400-3200--3100-30001620-1580
Aniline 3450-3350--3100-30001620, 1500
Thiourea 3370, 3260, 3150[1]~730---
Phenyl Isothiocyanate --2185-20803100-30001595, 1490

Table 4: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)
This compound Ethanol~285, ~250, ~220
Aniline Ethanol286, 235[2]
Thiourea Water~236
Phenyl Isothiocyanate Ethanol~275

Table 5: Mass Spectrometry Data (m/z)

CompoundIonization Mode[M]⁺ or [M+H]⁺Key Fragment Ions
This compound ESI+151.0124, 108, 82
Aniline EI93.1366, 39
Thiourea EI76.1260, 43
Phenyl Isothiocyanate EI135.19108, 77, 51

Synthetic Pathway

The synthesis of this compound can be achieved through the reaction of aniline with thiourea in the presence of an oxidizing agent, or via intramolecular cyclization of a substituted thiourea derived from phenyl isothiocyanate. The general synthetic relationship is illustrated below.

Synthesis_Pathway cluster_precursors Precursors cluster_product Product Aniline Aniline Product This compound Aniline->Product + Thiourea (Oxidative Cyclization) Thiourea Thiourea PhenylIsothiocyanate Phenyl Isothiocyanate PhenylIsothiocyanate->Product Intramolecular Cyclization

Caption: Synthetic routes to this compound from its precursors.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent spectroscopic characterization are provided below.

Synthesis of this compound

From Aniline and Thiourea (Oxidative Cyclization):

  • In a round-bottom flask, dissolve aniline (1 equivalent) and thiourea (2 equivalents) in a suitable solvent such as chlorobenzene.

  • Add an oxidizing agent, for example, sulfuryl chloride (2 equivalents), dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate solution) until a precipitate forms.

  • Filter the solid product, wash it with cold water, and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and a 30° pulse angle.[3]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 220 ppm and a relaxation delay of 2-5 seconds.[4]

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and integration of signals.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

  • Acquisition: Record the spectrum in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

3. UV-Visible (UV-Vis) Spectroscopy:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the wavelength of maximum absorption (λmax).

  • Acquisition: Scan the absorbance of the solution over a wavelength range of 200 to 800 nm. Use the pure solvent as a blank for baseline correction.

4. Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

  • Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ion source via direct infusion or after separation by liquid chromatography. For EI, introduce a small amount of the volatile sample directly into the ion source.

  • Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and characteristic fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

References

Differentiating Isomers of Substituted Benzothiazoles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of substituted benzothiazole isomers is a critical step in drug discovery and development. The isomeric form of a molecule can drastically alter its pharmacological activity, toxicity, and pharmacokinetic profile. This guide provides an objective comparison of analytical techniques used to differentiate these isomers, supported by experimental data and detailed protocols.

Benzothiazole, a bicyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Isomers of substituted benzothiazoles can arise from different substitution patterns on the benzene ring or at the C2 position of the thiazole ring. Distinguishing between these closely related structures requires a multi-pronged analytical approach. This guide focuses on the practical application of spectroscopic and chromatographic techniques for unambiguous isomer differentiation.

Spectroscopic Techniques for Isomer Differentiation

Spectroscopic methods provide a wealth of structural information based on the interaction of molecules with electromagnetic radiation. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for elucidating the subtle structural differences between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including the differentiation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

Key Differentiating Features in NMR:

  • Chemical Shifts (δ): The position of a signal in the NMR spectrum is highly sensitive to the electronic environment of the nucleus. Different substituent positions on the benzothiazole ring will result in distinct chemical shifts for the aromatic protons and carbons. For example, the chemical shifts of protons H4, H5, H6, and H7 on the benzene ring are unique for different substitution patterns.[1][3]

  • Coupling Constants (J): The splitting of NMR signals (multiplicity) is due to the interaction between neighboring nuclei. The magnitude of the coupling constant (J-value) depends on the number and spatial arrangement of intervening bonds, providing valuable information about the relative positions of substituents. For instance, ortho, meta, and para couplings in the aromatic region have characteristic J-values.

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, providing definitive evidence for the substitution pattern. HMBC is particularly useful for identifying long-range correlations between protons and carbons, which can help to pinpoint the location of substituents.[4]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Representative Benzothiazole Isomers [1]

CompoundH2H4H5H6H7Other ProtonsSolvent
Benzothiazole9.248.147.507.408.08-Acetone-d₆
2-Aminobenzothiazole-7.55 (d)7.03 (t)7.26 (t)7.62 (d)7.5 (s, NH₂)DMSO-d₆
2-Hydroxybenzothiazole-7.2-7.8 (m)7.2-7.8 (m)7.2-7.8 (m)7.2-7.8 (m)11.8 (br s, OH)DMSO-d₆
6-Methoxy-2-aminobenzothiazole-7.42 (d)6.89 (dd)7.15 (d)-3.78 (s, OCH₃)DMSO-d₆

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), m (multiplet), and br s (broad singlet).

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the benzothiazole isomer in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in an NMR tube.[1]

  • Ensure the sample is completely dissolved; gentle vortexing or sonication may be applied.

Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument for the specific solvent to achieve optimal magnetic field homogeneity.

  • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.[1][5]

  • For ¹³C NMR: Utilize a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay are generally required. A larger number of scans will be necessary to achieve adequate signal intensity.[1][5]

  • For 2D NMR: Employ standard pulse programs for COSY, HSQC, and HMBC experiments, optimizing parameters as needed for the specific sample.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Key Differentiating Features in MS:

  • Molecular Ion Peak (M+): All isomers of a substituted benzothiazole will have the same molecular weight and thus the same molecular ion peak. However, high-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Fragmentation Patterns: Isomers often exhibit distinct fragmentation patterns upon ionization, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS). The position of a substituent will influence the stability of the resulting fragments, leading to different relative abundances of fragment ions.[6] This allows for the differentiation of isomers that may not be separable by chromatography alone.[6]

Table 2: Illustrative Fragmentation Data for Distinguishing Positional Isomers

IsomerPrecursor Ion (m/z)Key Fragment Ions (m/z)Interpretation
4-Nitrobenzothiazole180150, 134, 108Loss of NO, loss of NO₂, cleavage of the thiazole ring
5-Nitrobenzothiazole180150, 134, 108Different relative intensities of fragment ions compared to the 4-nitro isomer
6-Nitrobenzothiazole180150, 134, 108Unique fragmentation pathways may be observed due to the para-position of the nitro group
7-Nitrobenzothiazole180150, 134, 108Steric effects from the 7-position can influence fragmentation

Note: The specific fragment ions and their relative intensities will depend on the ionization method and collision energy.

Experimental Protocol: Mass Spectrometry (LC-MS/MS)

Sample Preparation:

  • Prepare a dilute solution of the benzothiazole isomer in a solvent compatible with the liquid chromatography (LC) mobile phase (e.g., methanol, acetonitrile).

Instrument Setup and Data Acquisition:

  • Couple a liquid chromatograph to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[7]

  • Develop an LC method to separate the isomers if possible (see Chromatographic Techniques section).

  • Set the mass spectrometer to acquire data in a full scan mode to determine the molecular weight.

  • Perform MS/MS experiments by selecting the molecular ion of the isomers as the precursor ion.

  • Apply varying collision energies to induce fragmentation and record the resulting product ion spectra.[6]

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While not as definitive as NMR or MS for isomer differentiation, IR and UV-Vis spectroscopy can provide valuable complementary information.

  • IR Spectroscopy: Isomers with different substitution patterns may exhibit subtle differences in their IR spectra, particularly in the "fingerprint" region (1600-600 cm⁻¹).[8] The positions of out-of-plane C-H bending vibrations in the aromatic region can sometimes be indicative of the substitution pattern (e.g., ortho, meta, para).[9]

  • UV-Vis Spectroscopy: The electronic transitions in a molecule are influenced by the extent of conjugation and the nature of the substituents. Isomers may display different absorption maxima (λmax) and molar absorptivities (ε) in their UV-Vis spectra.[10][11] The solvent can also influence the λmax, a phenomenon known as solvatochromism.[10]

Table 3: Comparative Spectroscopic Data for Isomer Differentiation

TechniqueDifferentiating FeatureExample Application
IR Spectroscopy Fingerprint Region (1600-600 cm⁻¹)Distinguishing between ortho-, meta-, and para-substituted isomers based on C-H out-of-plane bending vibrations.[9]
UV-Vis Spectroscopy λmax and Molar Absorptivity (ε)Differentiating isomers with substituents that significantly alter the electronic structure and conjugation of the benzothiazole system.[12]
Experimental Protocol: IR and UV-Vis Spectroscopy

IR Spectroscopy (KBr Pellet Method):

  • Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.[1]

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.[5]

UV-Vis Spectroscopy:

  • Prepare a dilute solution of the benzothiazole isomer in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.[1]

  • Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Record the UV-Vis spectrum of the sample solution.

Chromatographic Techniques for Isomer Separation

Chromatography is essential for the physical separation of isomers, which can then be individually characterized by spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for separating isomers of substituted benzothiazoles.[13]

Key Separation Principles:

  • Reversed-Phase HPLC: This is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. Isomers with different polarities will have different retention times. The choice of column, mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), and additives (e.g., formic acid, ammonium acetate) are critical for achieving separation.[7][13]

  • Chiral HPLC: For enantiomeric isomers, a chiral stationary phase (CSP) is required to achieve separation. The differential interaction of the enantiomers with the chiral selector in the CSP leads to different retention times.[14][15]

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable benzothiazole isomers. It often provides high resolution and fast analysis times.[13] The choice of the capillary column with a specific stationary phase is crucial for separating isomers based on differences in their boiling points and interactions with the stationary phase.

Experimental Protocol: Reversed-Phase HPLC

Sample Preparation:

  • Prepare a stock solution of the isomer mixture in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Prepare a working solution by diluting the stock solution with the initial mobile phase.

Chromatographic Conditions:

  • Column: A C18 column is a common choice for reversed-phase separations.

  • Mobile Phase: A gradient elution is often employed, starting with a higher percentage of aqueous phase and increasing the organic phase (e.g., acetonitrile or methanol) over time. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.[13]

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where the isomers absorb strongly (e.g., 254 nm or the λmax).[13]

Definitive Structure Elucidation: X-ray Crystallography

For crystalline solids, single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including the absolute configuration of chiral molecules.[16] This technique is considered the gold standard for structural elucidation and can definitively differentiate between all types of isomers, provided a suitable crystal can be grown.[16]

Theoretical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), can be a valuable tool to complement experimental data.[17][18] These calculations can predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis) for different isomers.[19][20] By comparing the calculated data with the experimental results, the most likely isomeric structure can be identified.[21]

Workflow and Visualization

The differentiation of substituted benzothiazole isomers typically follows a logical workflow, starting with separation and followed by spectroscopic characterization.

Isomer_Differentiation_Workflow cluster_start Sample cluster_separation Separation cluster_characterization Spectroscopic Characterization cluster_confirmation Definitive Confirmation cluster_end Result start Isomer Mixture chromatography Chromatography (HPLC/GC) start->chromatography nmr NMR (1H, 13C, 2D) chromatography->nmr Isolated Isomers ms Mass Spectrometry (MS/MS) chromatography->ms ir_uv IR & UV-Vis chromatography->ir_uv comparison Comparison with Reference Standards nmr->comparison ms->comparison ir_uv->comparison xray X-ray Crystallography xray->comparison If Crystalline end Identified Isomer(s) comparison->end

Figure 1: General workflow for the separation and identification of substituted benzothiazole isomers.

Conclusion

The differentiation of substituted benzothiazole isomers is a multifaceted challenge that requires the strategic application of various analytical techniques. NMR spectroscopy and mass spectrometry are the primary tools for detailed structural elucidation, providing information on atom connectivity and fragmentation patterns. Chromatographic methods, particularly HPLC, are indispensable for the physical separation of isomers prior to their characterization. IR and UV-Vis spectroscopy offer complementary data, while X-ray crystallography stands as the definitive method for solid-state structure determination. By combining these techniques, researchers can confidently identify and characterize substituted benzothiazole isomers, a crucial step in advancing drug discovery and development.

References

In Vitro Efficacy of Novel 4-Benzothiazolamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of novel 4-benzothiazolamine derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. The data presented herein summarizes their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by detailed experimental protocols and visual representations of cellular pathways and workflows. This objective analysis aims to facilitate the evaluation and selection of promising candidates for further investigation.

Anticancer Activity

A significant number of novel this compound derivatives have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
PB11 U87 (Glioblastoma)< 0.05--
HeLa (Cervical)< 0.05--
Naphthalimide Derivative 66 HT29 (Colon)3.72 ± 0.3--
A549 (Lung)4.074 ± 0.3--
MCF-7 (Breast)7.91 ± 0.4--
Naphthalimide Derivative 67 HT29 (Colon)3.47 ± 0.2--
A549 (Lung)3.89 ± 0.3--
MCF-7 (Breast)5.08 ± 0.3--
Indole-based Hydrazine Carboxamide 12 HT29 (Colon)0.015--
H460 (Lung)0.28--
A549 (Lung)1.53--
MDA-MB-231 (Breast)0.68--
Chlorobenzyl Indole Semicarbazide 55 HT29 (Colon)0.024--
H460 (Lung)0.29--
A549 (Lung)0.84--
MDA-MB-231 (Breast)0.88--
Compound 3 (Semicarbazide) U-937 (Lymphoma)16.23 ± 0.81Etoposide17.94 ± 0.89
B16-F10 (Melanoma)4847.73 ± 2.39Etoposide18.69 ± 0.94
THP-1 (Leukemia)34.58 ± 1.73Etoposide2.16 ± 0.11
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) LungA549 (Lung)68 µg/mL--
6-nitrobenzo[d]thiazol-2-ol (C) LungA549 (Lung)121 µg/mL--
Phenylacetamide Derivative 4d AsPC-1 (Pancreatic)7.66--
BxPC-3 (Pancreatic)3.99--
Capan-2 (Pancreatic)8.97--
PTJ64i (Paraganglioma)6.79--
PTJ86i (Paraganglioma)12.39--
Phenylacetamide Derivative 4m AsPC-1 (Pancreatic)8.49--
BxPC-3 (Pancreatic)9.81--
Capan-2 (Pancreatic)13.33--
PTJ64i (Paraganglioma)7.84--
PTJ86i (Paraganglioma)19.92--
Benzylidine Derivative 6a-g H1299 (Lung)Promising ActivityDoxorubicin-
HepG2 (Liver)Promising ActivityDoxorubicin-
MCF7 (Breast)Promising ActivityDoxorubicin-
PI3Kβ Inhibitor 11 A549 (Lung)>10GDC-09411.98
MCF7 (Breast)1.87GDC-09410.54
SKOV3 (Ovarian)>10GDC-09411.25

Antimicrobial Activity

The antimicrobial potential of various this compound derivatives has been assessed against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key indicator of antimicrobial efficacy.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 3e Staphylococcus aureus3.12Ciprofloxacin6.25
Enterococcus faecalis3.12Ciprofloxacin6.25
Salmonella typhi3.12Ciprofloxacin6.25
Escherichia coli3.12Ciprofloxacin6.25
Klebsiella pneumoniae3.12Ciprofloxacin6.25
Pseudomonas aeruginosa3.12Ciprofloxacin6.25
Compound 3n Candida tropicalis1.56 - 12.5--
Candida albicans1.56 - 12.5--
Candida krusei1.56 - 12.5--
Cryptococcus neoformans1.56 - 12.5--
Aspergillus niger1.56 - 12.5--
Aspergillus fumigatus1.56 - 12.5--
Compound 16c S. aureus0.025 mMAmpicillin0.179 mM
Sulfadiazine1.998 mM
Compound 3 S. aureus50Kanamycin-
Bacillus subtilis25Kanamycin-
E. coli25Kanamycin-
C. albicans25Kanamycin-
Compound 4 S. aureus50Kanamycin-
B. subtilis25Kanamycin-
E. coli25Kanamycin-
Thiazolidin-4-one Derivatives (8a-d) P. aeruginosa0.09 - 0.18 mg/mLStreptomycin0.05 - 0.1 mg/mL
Ampicillin0.2 mg/mL
E. coli0.09 - 0.18 mg/mLStreptomycin0.05 - 0.1 mg/mL
Ampicillin0.2 mg/mL
Compound 78a S. aureus8 µmol/LCefotaxime6-10 µmol/L
Streptococcus pneumoniae4 µmol/LCefotaxime6-10 µmol/L
Compound 78b S. aureus6 µmol/LCefotaxime6-10 µmol/L
S. pneumoniae5 µmol/LCefotaxime6-10 µmol/L
Chlamydia pneumoniae10 µmol/LCefotaxime6-10 µmol/L
E. coli5 µmol/LCefotaxime6-10 µmol/L
Compound 130a, 130b, 130c Moraxella catarrhalis4Azithromycin0.06
Benzothiazol-2-yl-dithiocarbamate copper complexes (4a-c) Schistosoma mansoni100% mortality at 10 µg/mLPraziquantelSimilar activity

Enzyme Inhibition

Certain this compound derivatives have been shown to be potent inhibitors of various enzymes implicated in disease pathogenesis, such as acetylcholinesterase (AChE) in Alzheimer's disease.

Compound/DerivativeEnzymeIC50Reference CompoundIC50
Compound 4f Acetylcholinesterase (AChE)23.4 ± 1.1 nMDonepezil20.1 ± 1.4 nM
Monoamine Oxidase B (MAO-B)40.3 ± 1.7 nMSelegiline37.4 ± 1.6 nM
Compound 4a AChE56.3 ± 2.5 nM--
Compound 4d AChE89.6 ± 3.2 nM--
Compound 4g AChE36.7 ± 1.4 nM--
Compound 4h AChE64.9 ± 2.9 nM--
Compound 4k AChE102.5 ± 4.8 nM--
Compound 4m AChE27.8 ± 1.0 nM--
Compound 4n AChE42.1 ± 1.8 nM--
Compound M13 Butyrylcholinesterase (BChE)1.21 µM--
AChE5.03 µM--
Compound M2 BChE1.38 µM--
Compound 3i (Coumarin-based) AChE2.7 µM--
Chalcone Derivative 2 AChE1.25 µM--
MAO-B0.066 µM--
Chalcone Derivative 18 AChE7.15 µM--
MAO-B0.43 µM--

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate comparative analysis.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24 to 72 hours, depending on the experimental design.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a colorimetric assay used to measure the activity of acetylcholinesterase.

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI, substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Mixture: In a 96-well plate, add the buffer, DTNB solution, and the this compound derivative at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the screening process, the following diagrams illustrate a key signaling pathway affected by a this compound derivative and a general workflow for in vitro screening.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Caspase9 Caspase-9 Survival Cell Survival & Proliferation AKT->Survival Promotes PB11 PB11 (Benzothiazolamine Derivative) PB11->PI3K Inhibits PB11->AKT Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: PI3K/AKT signaling pathway inhibited by the this compound derivative PB11, leading to apoptosis.

In_Vitro_Screening_Workflow cluster_workflow In Vitro Screening Workflow for this compound Derivatives start Synthesis of Novel This compound Derivatives primary_screening Primary Screening (e.g., Single High-Dose Assay) start->primary_screening dose_response Dose-Response & IC50/MIC Determination primary_screening->dose_response Active inactive Inactive Compounds primary_screening->inactive Inactive secondary_assays Secondary Assays (e.g., Enzyme Inhibition, Apoptosis) dose_response->secondary_assays mechanism_studies Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) secondary_assays->mechanism_studies lead_identification Lead Compound Identification mechanism_studies->lead_identification

Caption: General experimental workflow for the in vitro screening of novel this compound derivatives.

Comparing the efficacy of different catalysts for benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the benzothiazole scaffold is a cornerstone of medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The efficient construction of this privileged heterocyclic system is therefore of paramount importance. This guide provides an objective comparison of various catalytic systems for the synthesis of 2-substituted benzothiazoles, focusing on the common and versatile condensation reaction between 2-aminothiophenol and aldehydes. The comparison is supported by experimental data, detailed protocols, and mechanistic visualizations to aid in the selection of the most suitable catalyst for a given research objective.

Performance Comparison of Catalysts

The choice of catalyst for benzothiazole synthesis significantly impacts reaction efficiency, environmental footprint, and overall cost. The following table summarizes the performance of a selection of modern and green catalysts, offering a clear comparison of their efficacy.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
H₂O₂/HCl 2-Aminothiophenol, Aromatic AldehydesEthanolRoom Temp45-60 min85-94[1][2][3]
SnP₂O₇ 2-Aminothiophenol, Various Aromatic Aldehydes--8-35 min87-95[1][3]
NH₄Cl 2-Aminothiophenol, BenzaldehydeMethanol-WaterRoom Temp1 hHigh[1]
Polystyrene-grafted Iodine Acetate 2-Aminobenzenethiol, BenzaldehydeDichloromethane-5-10 min-[1]
RuCl₃ in [bmim]PF₆ o-Aminobenzenethiol, Various Aldehydes[bmim]PF₆80--[4]
Silica Gel 2-Aminothiophenol, AldehydesSolvent-free (MWI)--High[4]
FeCl₃/Montmorillonite K-10 2-Aminothiophenol, Different Aldehydes--0.7-5 h33-95[2]
Ag₂O 2-Substituted Benzothiazoles--4-8 min92-98[2]
**Deep Eutectic Solvent ([CholineCl][Imidazole]₂) **o-Chloronitrobenzene, Benzaldehyde, SulfurSolvent-free1206 h78[5]
ZnO-beta Zeolite 2-Aminothiophenol, AldehydeEthanolReflux-Excellent[6]
KF·Al₂O₃ 2-Aminothiophenol, Acid Chlorides/Anhydrides-Mild-High[7]
Sodium Hydrosulfite 2-Aminothiophenol, BenzaldehydesEthanolReflux-Good[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are protocols for two distinct and effective catalytic systems.

Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl[1][2][3]

This method represents a facile and efficient approach under mild conditions.

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol.

  • Catalyst Addition: To this solution, add a mixture of H₂O₂ and HCl. A ratio of 1:1:6:3 of 2-aminothiophenol to aromatic aldehyde to H₂O₂ to HCl is reported to be optimal.

  • Reaction: Stir the reaction mixture at room temperature for 45-60 minutes.

  • Work-up and Isolation: Monitor the reaction progress by thin-layer chromatography. Upon completion, the product can be isolated through standard work-up procedures, which typically involve neutralization, extraction, and purification by recrystallization or column chromatography.

Green Synthesis of 2-Substituted Benzothiazoles using a Deep Eutectic Solvent[5]

This protocol highlights an environmentally benign, solvent-free approach.

  • Reactant and Catalyst Mixture: In a reaction vessel, combine o-chloronitrobenzene (1 mmol), benzaldehyde (1.2 mmol), sulfur (2 mmol), and the deep eutectic solvent [CholineCl][Imidazole]₂ (35 mol%).

  • Reaction Conditions: Heat the solvent-free mixture at 120 °C for 6 hours.

  • Product Isolation: After the reaction is complete, the product, 2-phenylbenzo[d]thiazole, is isolated using column chromatography.

Visualizing the Synthesis

Diagrams illustrating the experimental workflow and reaction pathways provide a clear conceptual understanding of the synthetic processes.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation cluster_analysis Analysis 2-Aminothiophenol 2-Aminothiophenol Mixing with Catalyst & Solvent Mixing with Catalyst & Solvent 2-Aminothiophenol->Mixing with Catalyst & Solvent Aldehyde Aldehyde Aldehyde->Mixing with Catalyst & Solvent Reaction under Specific Conditions\n(Temp, Time) Reaction under Specific Conditions (Temp, Time) Mixing with Catalyst & Solvent->Reaction under Specific Conditions\n(Temp, Time) Work-up\n(e.g., Extraction) Work-up (e.g., Extraction) Reaction under Specific Conditions\n(Temp, Time)->Work-up\n(e.g., Extraction) Purification\n(e.g., Chromatography) Purification (e.g., Chromatography) Work-up\n(e.g., Extraction)->Purification\n(e.g., Chromatography) Characterization\n(NMR, MS) Characterization (NMR, MS) Purification\n(e.g., Chromatography)->Characterization\n(NMR, MS)

A generalized workflow for the catalytic synthesis of benzothiazoles.

reaction_mechanism 2-Aminothiophenol 2-Aminothiophenol Intermediate_A Schiff Base Intermediate 2-Aminothiophenol->Intermediate_A Aldehyde Aldehyde Aldehyde->Intermediate_A Intermediate_B Cyclized Intermediate (Benzothiazoline) Intermediate_A->Intermediate_B Product 2-Substituted Benzothiazole Intermediate_B->Product Catalyst Catalyst Catalyst->Intermediate_A Oxidant Oxidant Oxidant->Product Oxidation

A simplified reaction pathway for benzothiazole formation from 2-aminothiophenol and an aldehyde.

References

A Comparative Guide to the Structure-Activity Relationship of Benzothiazolamine Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzothiazolamine analogs, with a primary focus on 2-aminobenzothiazole derivatives due to the extensive research available on this scaffold for anticancer applications. The information presented herein is curated from recent studies to facilitate the rational design of more potent and selective therapeutic agents.

Comparative Anticancer Activity of 2-Aminobenzothiazole Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 2-aminobenzothiazole analogs against a panel of human cancer cell lines. Lower IC50 values are indicative of higher potency.

Table 1: Cytotoxic Activity of 2-Aminobenzothiazole Analogs Bearing a 4-Phenoxyquinoline Moiety [1]

Compound IDHT-29 (Colon) IC50 (µM)MKN-45 (Gastric) IC50 (µM)H460 (Lung) IC50 (µM)
25 0.18 ± 0.020.06 ± 0.010.01 ± 0.003

Table 2: Cytotoxic Activity of 2-Aminobenzothiazole Analogs with 1,3,4-Oxadiazole Moiety [1]

Compound IDC6 (Rat Glioma) IC50 (µM)A549 (Lung) IC50 (µM)
24 4.63 ± 0.8539.33 ± 4.04

Table 3: Cytotoxic Activity of Various Substituted 2-Aminobenzothiazole Derivatives [1][2]

Compound IDHCT116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)A375 (Melanoma) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)
13 6.43 ± 0.729.62 ± 1.148.07 ± 1.36--
20 7.44--8.279.99
21 11.21--10.3412.14
OMS5 -22.13-39.51-
OMS14 -34.09-61.03-

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these 4-benzothiazolamine analogs are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives and incubated for 48-72 hours.[3]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[3]

  • Incubation: The plates are incubated to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[3]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

In Vitro Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of specific protein kinases.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase enzyme, a specific substrate peptide, ATP, and a suitable buffer.

  • Compound Addition: The 2-aminobenzothiazolamine analogs are added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Termination: The reaction is stopped, often by the addition of a solution containing EDTA.

  • Detection: The extent of kinase activity is determined by measuring the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved through various methods, including radiometric assays using radiolabeled ATP, or luminescence-based assays such as the ADP-Glo™ Kinase Assay.

Visualizations

Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[4] Certain benzothiazole derivatives have been shown to inhibit this pathway.[4]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes BTZ Benzothiazole Derivative BTZ->PI3K Inhibits Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Screening (e.g., MTT Assay) characterization->in_vitro ic50 IC50 Determination in_vitro->ic50 kinase_assay Kinase Inhibition Assay ic50->kinase_assay sar_analysis SAR Analysis kinase_assay->sar_analysis lead_compound Lead Compound Identification sar_analysis->lead_compound optimization Further Optimization lead_compound->optimization optimization->synthesis Iterative Design

References

A Comparative Guide to 4-Benzothiazolamine-Based Sensors: Performance Benchmarking in Analyte Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly sensitive and selective chemical sensors is a cornerstone of advancements in diagnostics, environmental monitoring, and pharmaceutical analysis. Among the diverse array of sensing platforms, those based on the 4-benzothiazolamine scaffold have emerged as a promising class of molecules. Their unique electronic properties and versatile functionalization capabilities allow for the development of both electrochemical and fluorescent sensors for a range of analytes. This guide provides an objective comparison of the performance of this compound-based sensors against leading alternative technologies for the detection of key analytes: the neurotransmitter dopamine and the essential metal ion, zinc. The comparisons are supported by experimental data, detailed methodologies, and visual representations of the underlying sensing mechanisms and workflows.

Dopamine Detection: An Electrochemical Showdown

Dopamine is a critical neurotransmitter, and its dysregulation is implicated in numerous neurological disorders, including Parkinson's disease and schizophrenia.[1] Consequently, the development of robust sensors for its accurate and sensitive detection is of paramount importance. In this section, we compare a novel electrochemical sensor based on a this compound derivative with a prevalent and high-performing alternative: carbon nanotube (CNT)-based sensors.

Performance Metrics

The following table summarizes the key performance indicators for a poly(1,3-benzothiazol-2-yl((4-carboxlicphenyl)hydrazono)acetonitrile) modified glassy carbon electrode (poly(BTCA)/GCE) and a representative carbon nanotube-based sensor.

Performance MetricThis compound-Based Sensor (poly(BTCA)/GCE)Carbon Nanotube (CNT)-Based Sensor
Analyte Dopamine (DA)Dopamine (DA)
Limit of Detection (LOD) 0.28 nM[2][3]0.77 nM to 50 nM[4][5]
Linear Range 0.1 - 10.0 µM[2][3]50 nM - 1600 nM[5]
Sensitivity Not explicitly stated in µA µM⁻¹ cm⁻²9 ± 18 nA/µM[5]
Selectivity High selectivity against common interferents[2][3]Good selectivity against serotonin and DOPAC[5]
Response Time Not explicitly statedSub-second[6]
Experimental Protocols

1. Fabrication of the this compound-Based Sensor (poly(BTCA)/GCE)

The fabrication of the poly(BTCA)/GCE involves the electrochemical polymerization of 1,3-benzothiazol-2-yl((4-carboxlicphenyl)hydrazono)acetonitrile (BTCA) on a glassy carbon electrode (GCE).

  • Materials: Glassy carbon electrode (GCE), 1,3-Benzothiazol-2-yl((4-carboxlicphenyl)hydrazono)acetonitrile (BTCA), phosphate buffer solution (PBS, 0.1 M, pH 7.0).

  • Procedure:

    • The bare GCE is polished to a mirror finish with alumina slurry and cleaned.

    • Electropolymerization is carried out by performing 13 successive cyclic voltammograms in the potential range of 0.0 to -1.8 V in a solution of 1.0 mM BTCA in 0.1 M PBS (pH 7.0) at a scan rate of 100 mV/s.[2]

    • The modified electrode is then rinsed with distilled water to remove any unpolymerized monomer.

2. Fabrication of a Carbon Nanotube (CNT)-Based Sensor

This protocol describes a general method for modifying an electrode with CNTs.

  • Materials: Carbon fiber microelectrode or glassy carbon electrode, single-walled or multi-walled carbon nanotubes, Nafion solution.

  • Procedure:

    • A suspension of CNTs is prepared by dispersing a specific amount of CNTs in a solvent, often with the aid of a surfactant or a polymer like Nafion, followed by sonication to ensure a homogenous mixture.[5]

    • The cleaned electrode is then modified by drop-casting a small volume of the CNT suspension onto its surface and allowing the solvent to evaporate.[7]

    • To improve adhesion and selectivity, a thin film of a polymer like Nafion can be applied over the CNT layer.[5]

3. Electrochemical Detection of Dopamine

  • Instrumentation: A standard three-electrode electrochemical workstation with the modified electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Techniques: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are commonly employed.

  • Procedure:

    • The electrochemical cell is filled with a supporting electrolyte, typically a phosphate buffer solution (PBS) at a physiological pH of 7.0.

    • CV is performed by scanning the potential within a defined range to observe the oxidation and reduction peaks of dopamine.

    • For quantitative analysis, DPV is used due to its higher sensitivity and better resolution. The peak current from the DPV measurement is proportional to the concentration of dopamine.[2]

Signaling Pathway & Experimental Workflow

G1 cluster_0 Dopamine Sensing Mechanism Dopamine Dopamine Electrode poly(BTCA)/GCE Dopamine->Electrode Adsorption Oxidation Electrochemical Oxidation Electrode->Oxidation Applied Potential Signal Current Signal Oxidation->Signal Electron Transfer

Dopamine electrochemical sensing workflow.

G2 cluster_1 Experimental Workflow for Sensor Comparison start Start prep_btca Prepare poly(BTCA)/GCE start->prep_btca prep_cnt Prepare CNT-modified Electrode start->prep_cnt electro_setup Set up 3-Electrode Electrochemical Cell prep_btca->electro_setup prep_cnt->electro_setup add_da Add Dopamine Solution electro_setup->add_da measure_cv Perform Cyclic Voltammetry add_da->measure_cv measure_dpv Perform Differential Pulse Voltammetry add_da->measure_dpv analyze Analyze Data: LOD, Linear Range, Sensitivity measure_cv->analyze measure_dpv->analyze compare Compare Performance analyze->compare end End compare->end

Workflow for comparing electrochemical sensors.

Zinc Ion Detection: A Fluorescent Face-Off

Zinc is an essential trace element involved in numerous biological processes, and its detection is crucial in both environmental and biomedical fields. Fluorescent sensors offer a powerful tool for zinc detection due to their high sensitivity and potential for bioimaging. Here, we compare a benzothiazole-based fluorescent sensor with other common fluorescent probes for zinc.

Performance Metrics

The following table summarizes the performance of a benzothiazole-based fluorescent sensor for Zn²⁺ and compares it with other widely used fluorescent zinc probes.

Performance MetricBenzothiazole-Based SensorFluoZin-3 (Alternative)Zinpyr-1 (ZP1) (Alternative)
Analyte Zn²⁺, Cu²⁺, Ni²⁺Zn²⁺Zn²⁺
Detection Principle Ratiometric & "Turn-on" FluorescenceFluorescence EnhancementFluorescence Enhancement
Limit of Detection (LOD) 0.25 ppm (for Zn²⁺)[8]~9.1-15 nM[8]~0.7 nM[8]
Binding Stoichiometry 2:1 (Sensor:Ion)[8]1:11:1
Fold Fluorescence Change Not explicitly stated>50[8]>5[8]
Quantum Yield (Φ) Not explicitly statedNot readily available0.38[8]
Experimental Protocols

1. Synthesis of a Benzothiazole-Based Fluorescent Probe

A general synthesis involves the condensation reaction between a functionalized benzothiazole derivative and an aldehyde or ketone. For a specific example of a biphenyl-based benzothiazole sensor:

  • Materials: 4-phenyl-2,6-diformylphenol, 2-aminothiophenol, ethanol.

  • Procedure:

    • A mixture of 4-phenyl-2,6-diformylphenol and 2-aminothiophenol is refluxed in ethanol.

    • The crude product is purified by column chromatography to yield the final benzothiazole-based probe.

2. General Protocol for Fluorescent Metal Ion Sensing

  • Instrumentation: A fluorescence spectrophotometer.

  • Procedure:

    • A stock solution of the fluorescent probe is prepared in a suitable solvent (e.g., DMSO/CHCl₃).

    • Aliquots of the probe solution are added to a cuvette containing the solvent.

    • The fluorescence emission spectrum is recorded.

    • Aliquots of a stock solution of the metal ion of interest (e.g., Zn²⁺) are incrementally added to the cuvette.

    • The fluorescence emission spectrum is recorded after each addition.

    • The change in fluorescence intensity or the ratiometric change at two different wavelengths is plotted against the metal ion concentration to determine the sensor's performance characteristics.

Signaling Pathway & Experimental Workflow

Zinc fluorescent sensing mechanism.

G4 cluster_3 Experimental Workflow for Fluorescent Sensor Comparison start Start prep_probe_bt Synthesize/Prepare Benzothiazole Probe start->prep_probe_bt prep_probe_alt Prepare Alternative Fluorescent Probe start->prep_probe_alt spec_setup Set up Fluorescence Spectrophotometer prep_probe_bt->spec_setup prep_probe_alt->spec_setup add_metal Add Metal Ion Solution (e.g., Zn²⁺) spec_setup->add_metal measure_emission Measure Fluorescence Emission Spectra add_metal->measure_emission analyze Analyze Data: LOD, Selectivity, Quantum Yield measure_emission->analyze compare Compare Performance analyze->compare end End compare->end

Workflow for comparing fluorescent sensors.

Conclusion

This guide highlights the competitive performance of this compound-based sensors for the detection of dopamine and zinc ions. The electrochemical sensor for dopamine demonstrates an impressively low limit of detection, rivaling that of established carbon nanotube-based sensors.[2][3][4][5] In the realm of fluorescent sensing, benzothiazole-based probes offer a viable platform for the detection of metal ions, with the potential for ratiometric and colorimetric responses.[8] The choice of sensor will ultimately depend on the specific application, required sensitivity, and the presence of potential interfering species. The detailed experimental protocols provided herein offer a foundation for researchers to replicate and further innovate in the design and application of these versatile sensing molecules.

References

Safety Operating Guide

Proper Disposal of 4-Benzothiazolamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Benzothiazolamine should be treated as a hazardous chemical. Under no circumstances should it be disposed of down the drain or in regular solid waste. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound (CAS RN: 1123-51-9), ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance.[1] Adherence to strict safety protocols is mandatory during its handling and disposal.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound should be conducted in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.

Quantitative Hazard Classification

For quick reference, the following table summarizes the GHS hazard classifications for this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation

Data sourced from PubChem CID 298490[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in accordance with local, regional, and national hazardous waste regulations. The following protocol outlines the necessary steps for its safe management and disposal.

1. Waste Identification and Segregation:

  • Any unused or unwanted this compound, as well as any materials contaminated with it (e.g., gloves, weighing paper, pipette tips, and contaminated labware), must be treated as hazardous waste.

  • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.

2. Waste Collection and Containerization:

  • Use a dedicated, leak-proof, and clearly labeled waste container for the collection of this compound waste.

  • The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.

  • The container material should be compatible with the chemical.

  • Keep the waste container closed except when adding waste.

3. Labeling of Hazardous Waste:

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The label must also include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date when the waste was first added to the container.

    • The name and contact information of the generating laboratory or principal investigator.

4. Storage of Chemical Waste:

  • Store the labeled hazardous waste container in a designated, secure satellite accumulation area away from general laboratory traffic.

  • The storage area should be well-ventilated.

  • Ensure that incompatible chemicals are not stored in close proximity.

5. Arranging for Professional Disposal:

  • The disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal service.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with the Safety Data Sheet (SDS) for this compound.

  • Follow all institutional and regulatory procedures for waste manifest and pickup.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Leak-Proof Container ppe->collect label Label Container: 'Hazardous Waste' 'this compound' Hazards, Date, PI Info collect->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs end Professional Disposal contact_ehs->end prohibited Prohibited Actions drain Do Not Dispose Down the Drain trash Do Not Dispose In Regular Trash

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Benzothiazolamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 4-Benzothiazolamine. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Summary

This compound and its related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] They can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3] Adherence to proper safety measures is crucial to minimize exposure and associated risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the recommended PPE based on safety data for structurally similar compounds.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.[4]
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from splashes or dust.[4][5]
Skin and Body Laboratory coat, long-sleeved clothing, or chemical-resistant overalls.To minimize skin exposure.[4][6]
Respiratory Use in a well-ventilated area or under a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.To prevent inhalation of dust or vapors.[4][5][7]
Handling and Storage

Proper handling and storage are critical to maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area or under a chemical fume hood.[7]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Wear appropriate personal protective equipment as detailed above.[1]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[1][3]

  • Store in a locked-up area accessible only to authorized personnel.[1][3]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

IncidentFirst Aid and Spill Response
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[2][5] Avoid generating dust.[7] Ventilate the area and wash the spill site after material pickup is complete.
Skin Contact Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[8]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1] If feeling unwell, call a poison center or doctor.[5]
Ingestion Rinse mouth.[1] Do NOT induce vomiting.[5] Immediately call a poison center or doctor.[3]

Operational and Disposal Plan

A systematic approach to the use and disposal of this compound is essential for safety and environmental compliance.

Experimental Workflow

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Area prep_ppe->prep_setup handling_weigh Weigh/Measure Chemical prep_setup->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Work Area handling_exp->cleanup_decon cleanup_ppe Doff and Dispose of PPE cleanup_decon->cleanup_ppe disp_waste Segregate Chemical Waste cleanup_ppe->disp_waste disp_container Store in Labeled Container disp_waste->disp_container disp_pickup Arrange for Hazardous Waste Pickup disp_container->disp_pickup

Caption: Standard workflow for safe handling of this compound.

Disposal Plan

The disposal of this compound and its containers must be handled as hazardous waste.

Waste Segregation and Storage:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatible.

Disposal Method:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][5]

  • Do not allow the chemical to enter drains or surface water.[2] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and ensure complete and accurate classification.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzothiazolamine
Reactant of Route 2
4-Benzothiazolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.